Ethyl 4-phenylbutanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFNXKFGVQQNRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90143132 | |
| Record name | Ethyl 4-phenyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90143132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless slightly oily liquid; Fruity, floral aroma | |
| Record name | Ethyl 4-phenylbutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1446/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
275.00 to 276.00 °C. @ 760.00 mm Hg | |
| Record name | Ethyl 4-phenylbutanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031618 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in oils; Insoluble in water, Soluble (in ethanol) | |
| Record name | Ethyl 4-phenylbutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1446/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.986-0.992 | |
| Record name | Ethyl 4-phenylbutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1446/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
10031-93-3 | |
| Record name | Ethyl 4-phenylbutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10031-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-phenyl butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-phenylbutyrate | |
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| Record name | Ethyl 4-phenyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90143132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenebutanoic acid, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.602 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 4-PHENYL BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU9R7P5U55 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl 4-phenylbutanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031618 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of Ethyl 4-Phenylbutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of ethyl 4-phenylbutanoate (CAS No. 10031-93-3). The information is presented to support research, development, and quality control activities where this compound is utilized. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided for key physical property determinations.
Core Physical and Chemical Properties
This compound, also known as ethyl benzenebutanoate, is a fatty acid ester. It presents as a colorless, slightly oily liquid with a characteristic fruity and floral aroma.[1] This compound is very hydrophobic and practically insoluble in water.[2]
Quantitative Data Summary
The following table summarizes the key physical properties of this compound compiled from various sources.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₆O₂ | [1][3] |
| Molecular Weight | 192.25 g/mol | [1][3] |
| Boiling Point | 275.00 to 276.00 °C at 760.00 mm Hg100 °C at 1 mmHg | [1][3] |
| Density | 1.002 g/cm³0.986-0.992 g/cm³ | [1][4] |
| Refractive Index | 1.4941.489-1.495 | [1][4] |
| Solubility | Insoluble in water; Soluble in oils and ethanol. | [1] |
| LogP (Predicted) | 3.26 | [2][5] |
| Appearance | Colorless slightly oily liquid.[1] Colorless Oil. | [1] |
| Odor | Fruity, floral aroma.[1] Sweet, fruity, plum-like odor.[3] | [1][3] |
Experimental Protocols
The following sections detail the generalized experimental methodologies for determining the key physical properties of a liquid organic compound such as this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, which has a relatively high boiling point at atmospheric pressure, distillation under reduced pressure is a common method for its determination.
Methodology: Simple Distillation
-
Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: A sample of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated using a heating mantle.
-
Temperature Measurement: The temperature is monitored using a thermometer with the bulb placed just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the liquid.
-
Data Recording: The temperature at which the liquid actively boils and a steady stream of distillate is collected is recorded as the boiling point. For distillation under reduced pressure, a vacuum pump is connected to the apparatus, and the pressure is recorded along with the boiling temperature.
Measurement of Density
The density of a liquid is its mass per unit volume. The pycnometer method is a precise technique for determining the density of liquids.
Methodology: Pycnometer Method
-
Apparatus: A pycnometer, which is a glass flask with a close-fitting ground glass stopper with a capillary tube through it, is used.
-
Calibration: The pycnometer is first cleaned, dried, and weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again. The volume of the pycnometer is calculated from the mass and density of the reference liquid.
-
Sample Measurement: The pycnometer is emptied, dried, and then filled with this compound at the same temperature.
-
Weighing: The filled pycnometer is weighed.
-
Calculation: The density of the this compound is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.
Measurement of Refractive Index
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is sensitive to temperature and the wavelength of light used. An Abbe refractometer is commonly used for this measurement.
Methodology: Abbe Refractometer
-
Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
Sample Application: A few drops of this compound are placed on the prism surface of the refractometer.
-
Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is made is also recorded, as the refractive index is temperature-dependent.
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Methodology: Qualitative Solubility Test
-
Sample Preparation: A small, measured amount of this compound (e.g., 0.1 mL) is placed in a test tube.
-
Solvent Addition: A measured volume of the solvent to be tested (e.g., 3 mL of water) is added to the test tube.
-
Observation: The mixture is agitated, and the solubility is observed. A compound is considered soluble if it forms a homogeneous solution with the solvent. If it is insoluble, it will form a separate layer or a cloudy suspension.
-
Systematic Testing: This process is repeated with a range of solvents of varying polarities, such as ethanol, and other organic solvents, to build a solubility profile for the compound.
Experimental Workflow
The following diagram illustrates a logical workflow for the physical characterization of a liquid organic compound like this compound.
References
An In-depth Technical Guide to Ethyl 4-phenylbutanoate (CAS 10031-93-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 4-phenylbutanoate (CAS 10031-93-3), a versatile fatty acid ester with applications in synthetic chemistry and as a precursor for biologically active molecules. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and potential applications in drug discovery and development.
Chemical and Physical Properties
This compound, also known as Benzenebutanoic acid ethyl ester, is a colorless to pale yellow liquid. It possesses a sweet, fruity, plum-like odor and is utilized as a flavoring agent in the food industry.[1] The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 10031-93-3 | [2] |
| Molecular Formula | C₁₂H₁₆O₂ | [2] |
| Molecular Weight | 192.25 g/mol | [3] |
| Boiling Point | 100 °C @ 1 mmHg (lit.) | [1] |
| 80 °C @ 0.25 Torr | [2] | |
| Density | 1.001 g/cm³ @ 20 °C | [2] |
| Refractive Index | 1.49 | |
| Flash Point | 114 °C | |
| Storage Temperature | Room Temperature, Sealed in dry | [4] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The key spectral data are presented below.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.29 | t, J = 7.5 Hz | 2H | Ar-H |
| 7.20 | t, J = 7.0 Hz | 3H | Ar-H |
| 4.13 | q, J = 7.1 Hz | 2H | -OCH₂CH₃ |
| 2.66 | t, J = 7.6 Hz | 2H | Ar-CH₂- |
| 2.33 | t, J = 7.5 Hz | 2H | -CH₂COO- |
| 2.03 – 1.92 | m | 2H | -CH₂CH₂CH₂- |
| 1.26 | t, J = 7.1 Hz | 3H | -OCH₂CH₃ |
| (Source: The Royal Society of Chemistry)[5] |
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| 173.6 | C=O |
| 141.5 | Ar-C |
| 128.6 | Ar-CH |
| 128.5 | Ar-CH |
| 126.1 | Ar-CH |
| 60.3 | -OCH₂- |
| 35.2 | Ar-CH₂- |
| 33.8 | -CH₂COO- |
| 26.6 | -CH₂CH₂CH₂- |
| 14.3 | -CH₃ |
| (Source: The Royal Society of Chemistry)[5] |
Mass Spectrometry
The mass spectrum of this compound shows characteristic fragmentation patterns that can be used for its identification.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Synthesis of this compound
This compound can be synthesized through the esterification of 4-phenylbutanoic acid with ethanol. A common method to obtain the precursor, γ-phenylbutyric acid, is via a Grignard reaction from γ-bromopropylbenzene.[1]
Experimental Protocol: Esterification of 4-phenylbutanoic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-phenylbutanoic acid in an excess of absolute ethanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reflux: Heat the reaction mixture to reflux for several hours to drive the esterification to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.
Applications in Drug Development
While this compound itself is primarily used as a synthetic intermediate, its structural motif is found in or is a precursor to several classes of biologically active molecules.
Precursor for Bioactive Compounds
This compound and its isomers serve as key starting materials in the synthesis of various pharmaceutical agents.
-
Antimalarial Agents: It is used in the synthesis of thiazolium salts which have demonstrated potent antimalarial activity.[1]
-
Lactate Dehydrogenase A (LDH-A) Inhibitors: This compound is also utilized in the preparation of novel inhibitors of LDH-A, an enzyme implicated in cancer metabolism.[1]
-
ACE Inhibitors: An isomer, ethyl 2-oxo-4-phenylbutanoate, is a crucial intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors like enalapril, which are used to treat hypertension.[6][7]
-
Src Kinase Inhibitors: Derivatives of ethyl 2,4-dioxo-4-arylbutanoates have been synthesized and evaluated for their inhibitory activity against Src kinase, a proto-oncogene involved in tumor growth and metastasis.[8]
-
Inhibitors of Gene Expression: The related compound, ethyl 3-oxo-4-phenylbutanoate, is used to prepare pyrrolinylaminopyrimidine analogs that act as inhibitors of AP-1 and NF-κB mediated gene expression, which are involved in inflammatory responses.[9][10]
Safety and Handling
This compound is associated with certain hazards and should be handled with appropriate safety precautions.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][11]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][11]
It is recommended to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE) including gloves and safety glasses.
Conclusion
This compound is a valuable chemical intermediate with a well-defined profile of physical, chemical, and spectroscopic properties. Its utility extends from the flavor and fragrance industry to being a critical building block in the synthesis of various pharmaceutically active compounds. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and professionals in the field of drug development and organic synthesis.
References
- 1. ETHYL 4-PHENYLBUTYRATE | 10031-93-3 [chemicalbook.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. This compound | C12H16O2 | CID 61452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 10031-93-3 [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. Ethyl 3-oxo-4-phenylbutanoate | 718-08-1 | Benchchem [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 9. nbinno.com [nbinno.com]
- 10. Ethyl 3-oxo-4-phenylbutanoate | 718-08-1 [chemicalbook.com]
- 11. Ethyl 4-oxo-4-phenylbutyrate | C12H14O3 | CID 80451 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 4-Phenylbutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl 4-phenylbutanoate, a fatty acid ester with applications in the flavor and fragrance industry and as a synthetic intermediate in pharmaceutical research. This document details its physicochemical properties, synthesis, and analytical methods, and discusses the biological activities of structurally related compounds.
Core Molecular Information
This compound, also known as ethyl benzenebutanoate or ethyl gamma-phenylbutyrate, is an organic compound classified as a fatty acid ester.[1] Its fundamental properties are summarized below.
| Property | Value |
| Molecular Weight | 192.25 g/mol |
| Molecular Formula | C₁₂H₁₆O₂ |
| IUPAC Name | This compound |
| CAS Number | 10031-93-3 |
| Canonical SMILES | CCOC(=O)CCCC1=CC=CC=C1 |
| InChI Key | GGFNXKFGVQQNRV-UHFFFAOYSA-N |
| Appearance | Colorless to pale yellow liquid |
| Odor | Sweet, fruity, plum-like |
Physicochemical Data
The physical and chemical properties of this compound are critical for its handling, application, and analysis. A summary of these properties is presented in the table below.
| Property | Value |
| Boiling Point | 275.00 to 276.00 °C @ 760.00 mm Hg |
| Density | 1.001 g/cm³ |
| Refractive Index | 1.4910 to 1.4950 |
| Solubility | Insoluble in water; soluble in oils and ethanol (B145695) |
| Vapor Pressure | 0.00476 mmHg at 25°C |
| Flash Point | 114.4°C |
| LogP | 2.57240 |
Synthesis and Experimental Protocols
General Synthesis of this compound via Fischer Esterification
Materials:
-
4-phenylbutanoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 4-phenylbutanoic acid in an excess of anhydrous ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid while stirring.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Caption: General workflow for the synthesis of this compound.
Analytical Methods
The purity and identity of this compound are typically confirmed using spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.29 (t, J = 7.5 Hz, 2H), 7.20 (t, J = 7.0 Hz, 3H), 4.13 (q, J = 7.1 Hz, 2H), 2.66 (t, J = 7.6 Hz, 2H), 2.33 (t, J = 7.5 Hz, 2H), 2.03 – 1.92 (m, 2H), 1.26 (t, J = 7.1 Hz, 3H).
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 173.6, 141.5, 128.6, 128.5, 126.1, 60.3, 35.2, 33.8, 26.6, 14.3.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard method for the identification and quantification of this compound.
General GC-MS Protocol:
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol (B129727) or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Gas Chromatography: Use a capillary column (e.g., TG-5SilMS) with a programmed temperature gradient to separate the components of the sample.
-
Mass Spectrometry: The separated components are ionized (typically by electron impact) and the resulting fragments are detected by the mass spectrometer, providing a unique mass spectrum for identification.
Caption: A typical workflow for the analysis of this compound using GC-MS.
Applications in Drug Development and Biological Context
This compound itself is primarily used as a flavoring agent.[2] However, structurally similar compounds are important intermediates in the synthesis of pharmacologically active molecules.
Notably, ethyl 3-oxo-4-phenylbutanoate is a precursor for:
-
Pyrazolone derivatives , which have shown potential as antiprion compounds.
-
Pyrrolinylaminopyrimidine analogs , which can act as inhibitors of AP-1 and NF-κB mediated gene expression, pathways often implicated in inflammation and cancer.
Additionally, ethyl 2-oxo-4-phenylbutanoate is a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, such as enalapril, which are used to treat hypertension.[3]
While there is no direct evidence of this compound's involvement in specific signaling pathways, its derivatives have been shown to interact with key cellular targets. The logical relationship for the development of bioactive compounds from a related precursor is illustrated below.
Caption: Precursor to bioactive compound classes.
Safety and Handling
This compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a well-characterized organic compound with a defined set of physicochemical properties. While its primary application is in the flavor industry, its structural motif is relevant to medicinal chemistry. The synthesis and analysis of this compound can be achieved through standard organic chemistry techniques. For researchers in drug development, understanding the properties and synthetic accessibility of such molecules provides a foundation for the design and synthesis of novel therapeutic agents.
References
An In-depth Technical Guide to the Structure Elucidation of Ethyl 4-phenylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of ethyl 4-phenylbutanoate. It details the spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), that collectively confirm its molecular structure. Furthermore, a detailed experimental protocol for its synthesis via Fischer esterification is provided, alongside a logical workflow for its structural verification. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.
Introduction
This compound (C₁₂H₁₆O₂) is an ester that finds applications in the fragrance and flavor industry and serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Accurate structural elucidation is paramount to ensure the identity and purity of this compound in research and development settings. This guide outlines the key analytical techniques and methodologies employed to unequivocally determine the structure of this compound.
Molecular Structure and Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₆O₂ |
| IUPAC Name | This compound |
| CAS Number | 10031-93-3 |
| Molecular Weight | 192.25 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approximately 275-276 °C |
| SMILES | CCOC(=O)CCCC1=CC=CC=C1 |
| InChI | InChI=1S/C12H16O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 |
Synthesis of this compound via Fischer Esterification
A common and efficient method for the synthesis of this compound is the Fischer esterification of 4-phenylbutanoic acid with ethanol (B145695) in the presence of an acid catalyst.
Reaction Scheme
Caption: Fischer Esterification of 4-phenylbutanoic acid.
Experimental Protocol
Materials:
-
4-phenylbutanoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 4-phenylbutanoic acid and an excess of absolute ethanol (e.g., 3-5 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the molar amount of the carboxylic acid) to the mixture while stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation to yield the pure ester.
Spectroscopic Data and Structure Elucidation
The structure of the synthesized this compound is confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| 7.32 - 7.18 | m | 5H | Aromatic protons (C₆H₅) |
| 4.13 | q | 2H | -O-CH₂-CH₃ (Ethyl ester) |
| 2.66 | t | 2H | -CH₂-Ph (Benzylic methylene) |
| 2.33 | t | 2H | -CH₂-C(=O)O- (Methylene adjacent to carbonyl) |
| 1.98 | p | 2H | -CH₂-CH₂-CH₂- (Methylene) |
| 1.25 | t | 3H | -O-CH₂-CH₃ (Ethyl ester) |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ) (ppm) | Assignment |
| 173.6 | C=O (Ester carbonyl) |
| 141.5 | Quaternary aromatic carbon (C-Ph) |
| 128.6 | Aromatic CH |
| 128.5 | Aromatic CH |
| 126.1 | Aromatic CH |
| 60.3 | -O-CH₂- (Ethyl ester) |
| 35.2 | -CH₂-Ph (Benzylic methylene) |
| 33.8 | -CH₂-C(=O)O- (Methylene adjacent to carbonyl) |
| 26.6 | -CH₂-CH₂-CH₂- (Methylene) |
| 14.3 | -CH₃ (Ethyl ester) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3030 | Medium | Aromatic C-H stretch |
| ~2950 | Strong | Aliphatic C-H stretch |
| ~1735 | Strong | C=O stretch (Ester carbonyl) |
| ~1200 | Strong | C-O stretch (Ester) |
| ~750 and ~700 | Strong | C-H out-of-plane bend (Monosubstituted benzene) |
The strong absorption at approximately 1735 cm⁻¹ is a clear indication of the ester carbonyl group. The C-O stretching vibration further supports the presence of the ester functionality. The absorptions in the aromatic region confirm the presence of the phenyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Relative Intensity | Assignment of Fragment Ion |
| 192 | Moderate | [M]⁺ (Molecular ion) |
| 147 | Moderate | [M - OCH₂CH₃]⁺ (Loss of ethoxy radical) |
| 104 | Strong | [C₈H₈]⁺ (Styrene radical cation via McLafferty rearrangement) |
| 91 | Strong (Base Peak) | [C₇H₇]⁺ (Tropylium ion, from benzylic cleavage) |
The molecular ion peak at m/z 192 confirms the molecular weight of this compound. The base peak at m/z 91 is characteristic of a benzyl (B1604629) group, which readily forms the stable tropylium (B1234903) ion. The significant peak at m/z 104 is due to a McLafferty rearrangement, a common fragmentation pathway for esters containing a γ-hydrogen.
Logical Workflow for Structure Elucidation
The systematic process for the structure elucidation of this compound is outlined below.
Caption: Workflow for the structure elucidation of this compound.
Conclusion
The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous structural determination of this compound. The presented data and experimental protocols offer a robust framework for the synthesis and characterization of this important chemical compound, ensuring its quality and identity for various applications in research and industry.
An In-depth Technical Guide to Ethyl 4-phenylbutanoate: Synonyms and Identifiers
For researchers, scientists, and professionals in drug development, precise identification of chemical compounds is paramount. This guide provides a comprehensive overview of the synonyms and trade names for Ethyl 4-phenylbutanoate, a significant compound in various research and commercial applications.
Chemical Identity
This compound is a fatty acid ester characterized by its sweet, fruity aroma.[1][2] It is a hydrophobic molecule, practically insoluble in water.[1]
Synonyms and Chemical Identifiers
The following table summarizes the various names and identifiers for this compound, facilitating accurate database searches and regulatory submissions. Information has been compiled from multiple chemical databases and supplier catalogs.[2][3][4][5][6]
| Identifier Type | Identifier | Source |
| IUPAC Name | This compound | [3] |
| Systematic Name | Benzenebutanoic acid, ethyl ester | [3][6] |
| Common Synonyms | Ethyl 4-phenylbutyrate | [2][3][4][6] |
| Ethyl benzenebutanoate | [1][3] | |
| Ethyl gamma-phenylbutyrate | [1][3][4] | |
| 4-Phenylbutyric acid ethyl ester | [3][6] | |
| Butyric acid, 4-phenyl-, ethyl ester | [1][3][4] | |
| CAS Number | 10031-93-3 | [3][4][5] |
| FEMA Number | 2453 | [2][4] |
| UNII Number | BU9R7P5U55 | [2][3] |
| EC Number | 600-062-4 | [3] |
| MDL Number | MFCD00026923 | [2][3][5] |
| InChI Key | GGFNXKFGVQQNRV-UHFFFAOYSA-N | [3] |
| SMILES | CCOC(=O)CCCC1=CC=CC=C1 | [3][5] |
| Other Identifiers | NSC-163318 | [3][6] |
| AI3-34131 | [3][6] |
Trade Names
Based on extensive searches of commercial and scientific databases, this compound is not typically marketed under specific trade names. It is generally sold by chemical suppliers under its common chemical name, such as "this compound" or "Ethyl 4-phenylbutyrate," often appended with the supplier's brand name (e.g., Sigma-Aldrich, TCI, etc.).[2][7]
Logical Relationship of Identifiers
The following diagram illustrates the relationship between the primary identifiers of this compound. The CAS number is a unique, universal identifier, while the IUPAC name provides the systematic chemical structure. Other synonyms are used in various contexts, from laboratory research to flavor and fragrance applications.
Caption: Relationship between the primary name and key identifiers for this compound.
References
- 1. NP-MRD: Showing NP-Card for this compound (NP0337043) [np-mrd.org]
- 2. ETHYL 4-PHENYLBUTYRATE | 10031-93-3 [chemicalbook.com]
- 3. This compound | C12H16O2 | CID 61452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound this compound (FDB008256) - FooDB [foodb.ca]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. lookchem.com [lookchem.com]
- 7. manchesterorganics.com [manchesterorganics.com]
An In-depth Technical Guide to the Spectral Data of Ethyl 4-phenylbutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for ethyl 4-phenylbutanoate (C₁₂H₁₆O₂), a key organic compound with applications in various research and development sectors. This document details the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data, offering insights into its molecular structure and purity. The experimental protocols provided herein are based on established methodologies for similar compounds, ensuring reproducibility and accuracy.
Chemical Structure and Properties
This compound is an ester characterized by a phenyl group attached to a butanoate backbone. Understanding its structure is fundamental to interpreting its spectral data.
Molecular Formula: C₁₂H₁₆O₂ Molecular Weight: 192.25 g/mol [1] IUPAC Name: this compound[1] CAS Number: 10031-93-3[1]
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O1 [label="O", pos="1.4,-1.8!"];
O2 [label="O", pos="4.2,0.5!"];
C5 [label="C", pos="5.6,0.2!"];
C6 [label="C", pos="6.3,-1.1!"];
C7 [label="C", pos="7.7,-0.8!"];
C8 [label="C", pos="8.4,0.5!"];
C9 [label="C", pos="7.7,1.8!"];
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References
An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-Phenylbutanoate
This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of ethyl 4-phenylbutanoate. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document outlines the characteristic chemical shifts, coupling constants, and signal multiplicities of this compound, along with a detailed experimental protocol for acquiring the spectrum.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The data presented below was obtained in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz spectrometer.[1]
Table 1: ¹H NMR Data for this compound in CDCl₃
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic Protons (C₆H₅) | 7.29 | Triplet (t) | 7.5 | 2H |
| Aromatic Protons (C₆H₅) | 7.20 | Triplet (t) | 7.0 | 3H |
| Methylene Protons (-OCH₂CH₃) | 4.13 | Quartet (q) | 7.1 | 2H |
| Methylene Protons (-CH₂C₆H₅) | 2.66 | Triplet (t) | 7.6 | 2H |
| Methylene Protons (-CH₂CO-) | 2.33 | Triplet (t) | 7.5 | 2H |
| Methylene Protons (-CH₂CH₂CH₂-) | 2.03 – 1.92 | Multiplet (m) | - | 2H |
| Methyl Protons (-OCH₂CH₃) | 1.26 | Triplet (t) | 7.1 | 3H |
Experimental Protocol
The following is a standard protocol for the acquisition of a ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument Parameters:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: Ambient temperature
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30°
-
Acquisition Time: 4.0 s
-
Spectral Width: -2 to 12 ppm
3. Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons.
Logical Workflow for ¹H NMR Spectrum Analysis
The following diagram illustrates the logical workflow for the analysis of the ¹H NMR spectrum of this compound.
Caption: Logical workflow for ¹H NMR analysis.
References
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Ethyl 4-phenylbutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for ethyl 4-phenylbutanoate. The document details experimental data, outlines a standard protocol for spectrum acquisition, and presents a logical workflow for the structural elucidation of the compound using ¹³C NMR spectroscopy. This information is intended to support researchers and professionals in the fields of organic chemistry, analytical chemistry, and drug development in the identification and characterization of this and structurally related molecules.
Introduction to ¹³C NMR Spectroscopy of this compound
This compound is an ester of a carboxylic acid characterized by a phenyl group attached to a four-carbon aliphatic chain. The analysis of its ¹³C NMR spectrum is a critical step in its structural verification, providing unambiguous evidence for the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. This allows for the precise assignment of each carbon atom, confirming the presence of the ethyl ester functionality, the phenyl ring, and the connecting aliphatic chain.
¹³C NMR Spectral Data
The experimentally determined ¹³C NMR chemical shifts for this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 100 MHz, are summarized in the table below.[1]
| Carbon Atom Assignment | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 173.6 |
| Phenyl C1 (quaternary) | 141.5 |
| Phenyl C2, C6 | 128.6 |
| Phenyl C3, C5 | 128.5 |
| Phenyl C4 | 126.1 |
| Methylene (-O-C H₂-CH₃) | 60.3 |
| Methylene (-C H₂-Ph) | 35.2 |
| Methylene (-C H₂-C=O) | 33.8 |
| Methylene (-CH₂-C H₂-CH₂-) | 26.6 |
| Methyl (-O-CH₂-C H₃) | 14.3 |
Experimental Protocol for ¹³C NMR Spectroscopy
The following section outlines a typical experimental methodology for the acquisition of a ¹³C NMR spectrum of an organic compound such as this compound.
1. Sample Preparation:
-
Approximately 50-100 mg of the purified this compound sample is accurately weighed. A higher concentration is generally recommended for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
The sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, with deuterated chloroform (CDCl₃) being a common choice for its excellent solubilizing properties for many organic compounds.
-
A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
The solution is then transferred to a standard 5 mm NMR tube. To ensure a homogeneous solution and prevent signal distortion, any particulate matter should be removed by filtering the solution through a small plug of glass wool inserted into a Pasteur pipette.
2. NMR Instrument Setup and Data Acquisition:
-
The ¹³C NMR spectrum is acquired on a high-resolution NMR spectrometer, typically operating at a ¹³C frequency of 75 MHz or higher.
-
The instrument is tuned and the magnetic field is shimmed to ensure optimal homogeneity and signal resolution.
-
A standard single-pulse experiment with proton decoupling is typically employed. Proton decoupling simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a spectrum of singlets for each unique carbon atom. This also enhances the signal-to-noise ratio.
-
The receiver gain is optimized to ensure proper signal detection without saturation.
-
The number of scans (ns) is set to an appropriate value, often in the hundreds or thousands, to achieve an adequate signal-to-noise ratio.
-
A relaxation delay (d1) is set between pulses to allow for the relaxation of the carbon nuclei, which is crucial for accurate quantitative analysis.
3. Data Processing:
-
The acquired free induction decay (FID) is processed using a Fourier transform to obtain the frequency-domain spectrum.
-
The spectrum is phased and the baseline is corrected to ensure accurate signal representation.
-
The chemical shifts of the peaks are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (for CDCl₃, the triplet is centered at approximately 77.16 ppm).
Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the determination and analysis of the ¹³C NMR chemical shifts of this compound.
Caption: A flowchart illustrating the key stages from sample preparation to structural confirmation in the ¹³C NMR analysis of this compound.
References
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 4-phenylbutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry fragmentation behavior of ethyl 4-phenylbutanoate. The information contained herein is intended to assist researchers, scientists, and professionals in drug development in the identification and structural elucidation of this compound and related structures through mass spectrometric techniques.
Core Concepts in the Mass Spectrometry of this compound
This compound (C₁₂H₁₆O₂) is an aromatic ester with a molecular weight of 192.25 g/mol .[1] Under electron ionization (EI), the molecule undergoes characteristic fragmentation, yielding a unique mass spectrum that serves as a fingerprint for its identification. The fragmentation patterns are governed by the stability of the resulting carbocations and radical species, with key cleavages occurring at the ester group and along the aliphatic chain.
The primary fragmentation pathways involve benzylic cleavage, McLafferty rearrangement, and cleavage adjacent to the carbonyl group. The resulting fragment ions provide valuable structural information, allowing for the unambiguous identification of the this compound molecule.
Quantitative Mass Spectrometry Data
The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The relative abundance of these ions is crucial for spectral interpretation. The quantitative data from the NIST Mass Spectrometry Data Center is summarized below.[1]
| m/z | Relative Abundance (%) | Proposed Fragment Ion |
| 192 | 15 | [M]⁺ (Molecular Ion) |
| 147 | 10 | [M - C₂H₅O]⁺ |
| 118 | 20 | [M - C₄H₈O₂]⁺ (McLafferty + 1) |
| 104 | 95 | [C₈H₈]⁺ |
| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |
| 88 | 30 | [C₄H₈O₂]⁺ (McLafferty Rearrangement) |
| 77 | 12 | [C₆H₅]⁺ |
| 65 | 15 | [C₅H₅]⁺ |
| 45 | 25 | [C₂H₅O]⁺ |
Note: The relative abundances are approximate and can vary slightly between different instruments and experimental conditions.
Key Fragmentation Pathways
The fragmentation of the this compound molecular ion ([M]⁺) proceeds through several competing and consecutive pathways. The most significant of these are detailed below and illustrated in the accompanying diagrams.
Benzylic Cleavage and Formation of the Tropylium (B1234903) Ion (m/z 91)
The most abundant peak in the mass spectrum of this compound is typically at m/z 91.[1] This is attributed to the highly stable tropylium ion ([C₇H₇]⁺). Its formation is initiated by the cleavage of the benzylic C-C bond, which is the bond between the phenyl group and the aliphatic chain. This cleavage results in the formation of a benzyl (B1604629) radical and a carbocation. The benzyl cation then rearranges to the more stable tropylium ion.
Caption: Benzylic cleavage leading to the tropylium ion.
McLafferty Rearrangement (m/z 88)
A characteristic fragmentation for esters with a sufficiently long alkyl chain is the McLafferty rearrangement. This process involves the transfer of a γ-hydrogen atom to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the α-β carbon-carbon bond. In this compound, this rearrangement leads to the formation of a neutral butene molecule and a charged enol fragment with an m/z of 88.
Caption: McLafferty rearrangement of the molecular ion.
Formation of the Styrene (B11656) Radical Cation (m/z 104)
The significant peak at m/z 104 corresponds to the styrene radical cation ([C₈H₈]⁺˙). This fragment is formed through a cleavage of the bond between the second and third carbon atoms of the aliphatic chain from the phenyl group, accompanied by a hydrogen rearrangement.
Caption: Formation of the styrene radical cation.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a representative protocol for the analysis of this compound using GC-MS. This protocol can be adapted based on the specific instrumentation and analytical requirements.
4.1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in a high-purity volatile solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Matrix: For samples in a complex matrix, a suitable extraction method such as liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte and remove interfering substances.
4.2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: A non-polar or medium-polarity capillary column is recommended (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL of the sample solution is injected in splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
4.3. Data Analysis
The acquired mass spectra are processed to identify the characteristic fragment ions of this compound. The fragmentation pattern is then compared with reference spectra from databases such as the NIST Mass Spectral Library for confirmation.
Logical Workflow for Analysis
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
References
An In-depth Technical Guide to the FT-IR Spectroscopy of Ethyl 4-phenylbutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy data for ethyl 4-phenylbutanoate. This document details the characteristic vibrational frequencies, a standard experimental protocol for data acquisition, and a logical workflow for spectral analysis.
Structural Information
This compound is an ester with the chemical formula C₁₂H₁₆O₂.[1][2][3] Its structure consists of a benzene (B151609) ring attached to a butanoate ester group. This combination of a phenyl group and an ethyl ester gives rise to a characteristic infrared spectrum.
FT-IR Spectroscopy Data
The FT-IR spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups: the ester group (C=O and C-O bonds), the aromatic ring (C=C and C-H bonds), and the aliphatic chain (C-H bonds). The key absorption bands are summarized in the table below.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3085-3030 | C-H Stretch | Aromatic (Phenyl Ring) | Medium-Weak |
| ~2980-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Medium-Strong |
| ~1735 | C=O Stretch | Ester | Strong |
| ~1605, ~1495, ~1450 | C=C Stretch | Aromatic (Phenyl Ring) | Medium-Weak |
| ~1250-1150 | C-O Stretch | Ester | Strong |
| ~750, ~700 | C-H Out-of-Plane Bend | Aromatic (Monosubstituted) | Strong |
Note: The exact peak positions can vary slightly depending on the sample preparation and the spectrometer.
The presence of a strong absorption band around 1735 cm⁻¹ is a definitive indicator of the carbonyl (C=O) group in the ester.[4][5] The strong bands in the 1250-1150 cm⁻¹ region are characteristic of the C-O stretching vibrations of the ester linkage.[4][6] Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.[5] The distinct peaks in the 1600-1450 cm⁻¹ range are due to the carbon-carbon stretching vibrations within the benzene ring. Finally, the strong absorptions in the fingerprint region, particularly around 750 cm⁻¹ and 700 cm⁻¹, are indicative of a monosubstituted benzene ring.
Experimental Protocol: FT-IR Analysis of Liquid Samples
This section outlines a typical procedure for obtaining an FT-IR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond or zinc selenide)
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal surface is clean. It can be cleaned with a solvent such as isopropanol (B130326) or ethanol (B145695) and wiped dry with a soft, lint-free cloth.
-
Acquire a background spectrum. This involves scanning the empty ATR crystal to record the ambient atmospheric conditions (e.g., CO₂ and water vapor). The instrument software will automatically subtract this background from the sample spectrum.
-
-
Sample Application:
-
Place a small drop of liquid this compound onto the center of the ATR crystal. The amount should be sufficient to completely cover the crystal surface.
-
-
Spectrum Acquisition:
-
Position the ATR pressure arm over the sample and apply consistent pressure to ensure good contact between the liquid and the crystal.
-
Initiate the sample scan. Typical acquisition parameters are a spectral range of 4000-650 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify and label the major absorption peaks.
-
Compare the obtained peak positions with known correlation tables to confirm the presence of the expected functional groups.
-
-
Cleaning:
-
After the measurement, clean the ATR crystal surface thoroughly by wiping away the sample with a soft cloth and cleaning with an appropriate solvent.
-
Logical Workflow for FT-IR Data Analysis
The following diagram illustrates the logical steps involved in the analysis of FT-IR data for a compound like this compound.
Caption: Logical workflow for FT-IR spectral analysis.
References
- 1. Showing Compound this compound (FDB008256) - FooDB [foodb.ca]
- 2. This compound | C12H16O2 | CID 61452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. spectroscopyonline.com [spectroscopyonline.com]
Ethyl 4-Phenylbutanoate: A Comprehensive Solubility Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility profile of ethyl 4-phenylbutanoate, a key intermediate in the synthesis of various organic compounds. Understanding the solubility of this compound is critical for its application in pharmaceutical development, chemical synthesis, and flavor industries. This document outlines its solubility in various solvents, provides detailed experimental protocols for solubility determination, and discusses the factors influencing its solubility.
Core Concepts in Solubility
Solubility is a fundamental physicochemical property of a compound that dictates its behavior in different solvent systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For drug development, solubility is a critical parameter as it influences bioavailability, formulation, and routes of administration.
This compound is a fatty acid ester, characterized as a very hydrophobic molecule and practically insoluble in water.[1] Its solubility is primarily dictated by its molecular structure, which includes a non-polar phenyl ring and a moderately polar ester group.
Quantitative Solubility Data
While specific experimental quantitative data for this compound in a range of organic solvents is not widely available in public literature, its qualitative solubility and a predicted water solubility value have been reported.
| Solvent | Solubility | Reference |
| Water | Insoluble / 0.037 g/L (Predicted) | [2][3] |
| Ethanol | Soluble | [2] |
| Oils | Soluble | [2] |
| Chloroform | Slightly Soluble | [4] |
| Ethyl Acetate | Slightly Soluble | [4] |
It is important to note that "soluble" and "slightly soluble" are qualitative terms. For precise applications, experimental determination of quantitative solubility is recommended.
Factors Influencing Solubility
The solubility of this compound can be influenced by several factors:
-
Temperature: For most solids and liquids dissolving in liquid solvents, solubility tends to increase with temperature. However, the extent of this effect needs to be determined experimentally.
-
pH: As this compound is a neutral compound and does not have easily ionizable groups, its solubility is expected to be largely independent of pH in typical aqueous environments.
-
Solvent Polarity: The principle of "like dissolves like" is central to understanding the solubility of this compound. Its non-polar phenyl and butyl groups suggest good solubility in non-polar organic solvents, while the polar ester group allows for some interaction with polar solvents. Its limited solubility in water is due to the dominance of the hydrophobic phenylbutyl moiety.
Experimental Protocols for Solubility Determination
The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[5][6] This protocol is adapted from standard guidelines such as the OECD Guideline 105 for water solubility.[7][8][9]
Shake-Flask Method for Determining Solubility of a Liquid Compound
This protocol outlines the steps to determine the solubility of a liquid compound like this compound in various organic solvents.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (e.g., ethanol, methanol, DMSO, acetone, water) of analytical grade
-
Glass vials with screw caps (B75204) and PTFE septa
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
2. Experimental Workflow Diagram:
Caption: Experimental workflow for determining the solubility of this compound using the shake-flask method.
3. Detailed Procedure:
-
Preparation of the Test System:
-
Add an excess amount of this compound to a series of glass vials. An excess is visually confirmed by the presence of undissolved droplets of the ester.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach a plateau in concentration.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved this compound to settle.
-
To ensure complete separation of the saturated solution from the excess solute, centrifuge the vials at a moderate speed.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the layer of undissolved ester.
-
Accurately dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography with Flame Ionization Detection (GC-FID), to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the solubility.
-
-
Data Reporting:
-
Calculate the solubility in units such as g/L or mg/mL.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Logical Relationships in Solubility Determination
The following diagram illustrates the logical flow and considerations for a comprehensive solubility study.
Caption: Logical flow for a comprehensive solubility assessment of this compound.
Conclusion
This technical guide provides a foundational understanding of the solubility profile of this compound. While quantitative data in organic solvents is limited in publicly available literature, the provided experimental protocol for the shake-flask method offers a robust framework for researchers to determine these values. A thorough understanding of the solubility of this compound is essential for its effective use in research, development, and industrial applications.
References
- 1. NP-MRD: Showing NP-Card for this compound (NP0337043) [np-mrd.org]
- 2. This compound | C12H16O2 | CID 61452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound this compound (FDB008256) - FooDB [foodb.ca]
- 4. chembk.com [chembk.com]
- 5. quora.com [quora.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.hk]
- 8. Water Solubility | Scymaris [scymaris.com]
- 9. oecd.org [oecd.org]
Ethyl 4-Phenylbutanoate: An In-depth Technical Guide to its Odor and Flavor Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Ethyl 4-phenylbutanoate (CAS No. 10031-93-3), also known as ethyl γ-phenylbutyrate, is a fatty acid ethyl ester characterized by its pleasant and potent aroma.[1][2][3] Its chemical structure, featuring a benzene (B151609) ring and an ethyl ester group, contributes to its unique organoleptic properties.[2] This compound is utilized in the food and fragrance industries to impart or enhance fruity and sweet notes in a variety of products.[3] Understanding its detailed sensory characteristics is crucial for its effective application and for the development of novel products with specific flavor profiles.
Odor and Flavor Profile
The sensory characteristics of this compound are consistently described across various sources as sweet and fruity. The specific descriptors most frequently associated with this compound are plum, and in some instances, a cooked plum or prune-like taste.[3] Floral notes have also been attributed to its aromatic profile.
Table 1: Qualitative Odor and Flavor Descriptors for this compound
| Sensory Attribute | Associated Descriptors |
| Odor | Sweet, Fruity, Plum-like, Floral |
| Flavor | Sweet, Fruity, Cooked Plum, Prune-like |
Source: Data compiled from multiple sources.[3]
Quantitative Sensory Data
A comprehensive search of scientific literature and public databases did not yield specific quantitative data for the odor and flavor thresholds (detection and recognition) of this compound in either air or water. Such data is often proprietary to flavor and fragrance companies. However, for context, the typical concentration of this compound used in finished food products ranges from approximately 0.06 to 1 ppm.[3]
Table 2: Typical Usage Level of this compound
| Application | Concentration Range (ppm) |
| Finished Products | 0.06 - 1 |
Source: ChemicalBook.[3]
Experimental Protocols for Sensory Analysis
While specific protocols for the sensory evaluation of this compound are not publicly available, standard methodologies for the assessment of flavor compounds can be applied. These generally involve sensory panels and instrumental analysis.
Sensory Panel Evaluation
A trained sensory panel is essential for characterizing the odor and flavor profile of a compound.
Experimental Workflow for Sensory Panel Evaluation
Caption: Workflow for sensory panel evaluation of a flavor compound.
-
Panelist Selection and Training: Panelists are screened for their sensory acuity and trained to identify and quantify specific aroma and taste attributes using reference standards.
-
Sample Preparation: Solutions of this compound are prepared in a neutral solvent (e.g., water, ethanol, or a simple food matrix) at various concentrations.
-
Evaluation: Panelists evaluate the samples in a controlled environment (sensory booths) and rate the intensity of various descriptors (e.g., sweet, fruity, plum) on a structured scale.
-
Data Analysis: The collected data is statistically analyzed to determine the sensory profile and, if applicable, the detection and recognition thresholds.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique to identify the specific volatile compounds responsible for an aroma.
-
Sample Preparation: Volatile compounds, including this compound, are extracted from the sample matrix using techniques like Solid Phase Microextraction (SPME) or Simultaneous Distillation-Extraction (SDE). *[4][5] Gas Chromatography (GC): The extracted volatiles are separated based on their boiling points and polarity in a gas chromatograph. *[4] Effluent Splitting: The column effluent is split between a chemical detector (like a mass spectrometer for identification) and an olfactory port. *[5] Olfactometry: A trained assessor sniffs the effluent from the olfactory port and records the retention time and sensory descriptors of any detected odors. *[6] Data Analysis: The data from the chemical detector and the olfactometry are combined to create an aromagram, which links specific chemical compounds to their perceived aroma.
[5]### 5. Biosynthetic and Perceptual Pathways
Biosynthesis of Phenylpropanoid Esters
This compound belongs to the broad class of phenylpropanoids, which are synthesized in plants from the amino acid phenylalanine. T[7][8]he general phenylpropanoid pathway leads to the formation of various aromatic compounds that contribute to flavor and aroma. W[9][10]hile the specific enzymatic steps for the biosynthesis of this compound are not detailed in the literature, it is likely formed through the esterification of 4-phenylbutanoic acid with ethanol, a reaction that can occur during fruit ripening and fermentation processes.
Generalized Phenylpropanoid Biosynthesis Pathway
Caption: Simplified biosynthetic pathway leading to phenylpropanoid esters.
Olfactory and Gustatory Perception of Esters
The perception of the odor and flavor of esters like this compound involves complex signaling pathways.
-
Olfactory Perception: Volatile ester molecules are detected by olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on olfactory receptor neurons in the nasal epithelium. T[11]he binding of an ester to an OR initiates a signal transduction cascade, leading to the generation of a nerve impulse that is transmitted to the brain for processing and perception of the aroma.
[12]Simplified Olfactory Signaling Pathway for Esters
Caption: Simplified G-protein coupled olfactory signaling cascade for esters.
-
Gustatory Perception: The sweet taste of esters is perceived by taste receptors, specifically the T1R2/T1R3 heterodimer, which are also GPCRs located in taste buds on the tongue. T[13][14]he binding of a sweet molecule to this receptor triggers a downstream signaling cascade involving G-proteins (gustducin) and second messengers, ultimately leading to neurotransmitter release and the perception of sweetness.
This compound is a valuable aroma compound with a well-defined qualitative sensory profile characterized by sweet, fruity, and plum-like notes. While specific quantitative sensory data remains elusive in the public domain, the established methodologies for sensory panel evaluation and GC-O provide a robust framework for its characterization. A general understanding of its likely biosynthetic origins from the phenylpropanoid pathway and the G-protein coupled receptor mechanisms for its perception provides a solid foundation for professionals in the fields of food science, fragrance chemistry, and drug development. Further research to determine the precise sensory thresholds and detailed biosynthetic pathways would be highly beneficial for the targeted and optimized use of this impactful flavor and aroma compound.
References
- 1. Showing Compound this compound (FDB008256) - FooDB [foodb.ca]
- 2. NP-MRD: Showing NP-Card for this compound (NP0337043) [np-mrd.org]
- 3. ETHYL 4-PHENYLBUTYRATE | 10031-93-3 [chemicalbook.com]
- 4. pfigueiredo.org [pfigueiredo.org]
- 5. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gentechscientific.com [gentechscientific.com]
- 7. mdpi.com [mdpi.com]
- 8. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 9. Phenylpropanoid Metabolism in Ripening Fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 12. Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Taste receptor - Wikipedia [en.wikipedia.org]
- 14. Taste Receptors and the Transduction of Taste Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to Ethyl 4-phenylbutanoate: Discovery, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-phenylbutanoate, a fatty acid ester with a characteristic fruity aroma, has a history rooted in the foundational principles of organic synthesis. Initially explored for its organoleptic properties, its utility has expanded into the realm of medicinal chemistry, where it serves as a versatile precursor for the synthesis of various therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, and an exploration of its role as a building block for compounds targeting significant biological pathways, including the Unfolded Protein Response (UPR), Lactate Dehydrogenase A (LDHA) inhibition, and the development of antimalarial agents.
Discovery and History
The history of this compound is intrinsically linked to the development of fundamental organic reactions, particularly esterification. While a singular "discovery" of this specific ester is not prominently documented, its synthesis relies on the principles of the Fischer-Speier esterification , a reaction first described by Emil Fischer and Arthur Speier in 1895[1]. This acid-catalyzed esterification of a carboxylic acid with an alcohol remains a cornerstone of organic synthesis[1][2][3].
The precursor to this compound, 4-phenylbutanoic acid, gained attention in the early 20th century. Notably, the Arndt-Eistert reaction , a method for homologating carboxylic acids, was developed by Fritz Arndt and Bernd Eistert and has been a key method for synthesizing β-amino acids from α-amino acids[2][4][5]. Historical literature from 1938 describes the preparation of phenylbutyrate derivatives using this reaction[6].
Initially, the interest in this compound and similar esters was driven by the flavor and fragrance industry due to their pleasant, fruity scents. It is recognized as a flavoring agent by the FDA[7]. However, its significance has grown in the field of drug discovery, where it serves as a valuable starting material for more complex molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₂ | [7][8] |
| Molecular Weight | 192.25 g/mol | [7][8] |
| Appearance | Colorless, slightly oily liquid | [7][8] |
| Odor | Fruity, floral aroma | [7][8] |
| Boiling Point | 275.00 to 276.00 °C @ 760.00 mm Hg | [7][8] |
| Density | 0.986-0.992 g/cm³ | [7] |
| Refractive Index | 1.489-1.495 | [7] |
| Solubility | Insoluble in water; Soluble in oils and ethanol (B145695) | [7][8] |
| CAS Number | 10031-93-3 | [7][8] |
Experimental Protocols
The most common and direct method for the synthesis of this compound is the Fischer-Speier esterification of 4-phenylbutanoic acid with ethanol in the presence of an acid catalyst.
Synthesis of 4-phenylbutanoic acid via Arndt-Eistert Homologation
This protocol describes the synthesis of the precursor carboxylic acid.
Reaction: 3-phenylpropanoic acid → 3-phenylpropanoyl chloride → 1-diazo-4-phenylbutan-2-one → 4-phenylbutanoic acid
Materials:
-
3-phenylpropanoic acid
-
Thionyl chloride (SOCl₂)
-
Diazomethane (B1218177) (CH₂N₂) in diethyl ether
-
Silver oxide (Ag₂O)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Anhydrous diethyl ether
-
Water
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, dissolve 3-phenylpropanoic acid in an excess of thionyl chloride. Reflux the mixture for 1-2 hours to ensure complete conversion to 3-phenylpropanoyl chloride. Remove the excess thionyl chloride under reduced pressure.
-
Diazoketone Formation: Dissolve the crude 3-phenylpropanoyl chloride in anhydrous diethyl ether and cool the solution in an ice bath. Slowly add a freshly prepared ethereal solution of diazomethane with stirring until the yellow color of diazomethane persists. Allow the reaction to stir at 0°C for an additional hour.
-
Wolff Rearrangement: To the solution of the diazoketone, add a catalytic amount of silver oxide. The mixture is then warmed gently, which initiates the Wolff rearrangement, characterized by the evolution of nitrogen gas.
-
Hydrolysis: Once the nitrogen evolution ceases, carefully add water to the reaction mixture to hydrolyze the resulting ketene (B1206846) to 4-phenylbutanoic acid.
-
Work-up and Purification: Acidify the aqueous layer with dilute HCl and extract with diethyl ether. Wash the combined organic extracts with a solution of sodium thiosulfate to remove any silver salts, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield crude 4-phenylbutanoic acid. The product can be further purified by recrystallization.
Synthesis of this compound via Fischer-Speier Esterification
Reaction: 4-phenylbutanoic acid + Ethanol ⇌ this compound + Water
Materials:
-
4-phenylbutanoic acid
-
Absolute ethanol (large excess)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-phenylbutanoic acid and a large excess of absolute ethanol (which also acts as the solvent).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water. Extract the aqueous layer with diethyl ether.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation to yield the final product.
Applications in Drug Development and Signaling Pathways
This compound serves as a key intermediate in the synthesis of various biologically active molecules. Its structural motif is found in compounds that modulate critical cellular pathways.
Precursor to Modulators of the Unfolded Protein Response (UPR)
The structurally related compound, 4-phenylbutyrate (B1260699) (4-PBA), is a chemical chaperone known to alleviate endoplasmic reticulum (ER) stress. ER stress triggers the Unfolded Protein Response (UPR), a signaling network that aims to restore ER homeostasis[9]. Chronic ER stress and a prolonged UPR are implicated in various diseases. 4-PBA has been shown to suppress the UPR[10][11][12]. It is believed to act by aiding in the proper folding of proteins within the ER, thereby reducing the accumulation of unfolded proteins that trigger the UPR[12].
Building Block for Lactate Dehydrogenase A (LDHA) Inhibitors
Cancer cells often exhibit altered metabolism, characterized by increased glycolysis even in the presence of oxygen (the Warburg effect). Lactate dehydrogenase A (LDHA) is a key enzyme in this process, converting pyruvate (B1213749) to lactate. Inhibition of LDHA is a promising strategy in cancer therapy as it can disrupt the energy supply of tumor cells and induce metabolic stress[13]. Small molecule inhibitors targeting LDHA have been developed, and this compound can serve as a scaffold for the synthesis of such compounds[7][14][15].
Intermediate in the Synthesis of Antimalarial Thiazolium Salts
Thiazolium salts have emerged as a class of compounds with potent antimalarial activity. These compounds can be synthesized from various precursors, and the butanoate side chain can be a key structural feature. This compound can be used in a multi-step synthesis to generate the necessary intermediates for the formation of the thiazolium ring.
Conclusion
This compound, a compound with humble beginnings in the flavor and fragrance industry, has evolved into a valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis, based on the historic Fischer-Speier esterification, makes it an accessible starting material for a wide range of more complex molecules. The ability to derive compounds from this compound that can modulate critical biological pathways, such as the Unfolded Protein Response and cancer cell metabolism, highlights its ongoing importance in drug discovery and development. This guide has provided a comprehensive overview of its history, synthesis, and applications, underscoring its relevance to researchers and scientists in the pharmaceutical sciences.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Arndt–Eistert reaction [chemistrynewlight.blogspot.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C12H16O2 | CID 61452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-Phenylbutyrate suppresses the unfolded protein response without restoring protein folding in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Phenylbutyrate Prevents Endoplasmic Reticulum Stress-Mediated Apoptosis Induced by Heatstroke in the Intestines of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteomic profile of 4-PBA treated human neuronal cells during ER stress - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 13. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. binasss.sa.cr [binasss.sa.cr]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 4-phenylbutanoate via a Grignard Reaction Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, multi-step protocol for the synthesis of Ethyl 4-phenylbutanoate. The synthesis commences with the formation of a Grignard reagent, followed by its reaction with an epoxide to generate the carbon backbone. Subsequent oxidation and esterification yield the final product. This methodology circumvents the common issue of tertiary alcohol formation that occurs when Grignard reagents react directly with esters.
Synthetic Strategy Overview
The synthesis of this compound is accomplished through a three-step process:
-
Grignard Reaction: Preparation of phenethylmagnesium bromide and its subsequent reaction with ethylene (B1197577) oxide to produce 4-phenyl-1-butanol (B1666560).
-
Oxidation: Conversion of 4-phenyl-1-butanol to 4-phenylbutanoic acid.
-
Fischer Esterification: Acid-catalyzed esterification of 4-phenylbutanoic acid with ethanol (B145695) to yield the target compound, this compound.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Phenyl-1-butanol via Grignard Reaction
This procedure details the formation of phenethylmagnesium bromide and its subsequent reaction with ethylene oxide.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium turnings | 24.31 | 2.67 g | 0.11 |
| Anhydrous diethyl ether | 74.12 | 100 mL | - |
| Phenethyl bromide | 185.06 | 18.5 g (12.7 mL) | 0.10 |
| Ethylene oxide | 44.05 | 4.4 g (5.0 mL) | 0.10 |
| Saturated NH₄Cl (aq) | - | 50 mL | - |
| 10% HCl (aq) | - | 50 mL | - |
Protocol:
-
Grignard Reagent Formation:
-
All glassware must be oven-dried and assembled while hot under a nitrogen atmosphere.
-
Place magnesium turnings in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add 20 mL of anhydrous diethyl ether to the flask.
-
Dissolve phenethyl bromide in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the phenethyl bromide solution to the magnesium to initiate the reaction. Initiation is indicated by the disappearance of the initial brown color of iodine (if used as an initiator) and gentle refluxing of the ether.
-
Once the reaction has started, add the remaining phenethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
-
-
Reaction with Ethylene Oxide:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly bubble ethylene oxide gas into the stirred solution or add a pre-weighed amount of chilled liquid ethylene oxide. The reaction is exothermic; maintain the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Add 10% aqueous HCl to dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude 4-phenyl-1-butanol can be purified by vacuum distillation.
-
Step 2: Oxidation of 4-Phenyl-1-butanol to 4-Phenylbutanoic Acid
This protocol utilizes a TEMPO-catalyzed oxidation for a high-yield conversion.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Phenyl-1-butanol | 150.22 | 15.0 g | 0.10 |
| TEMPO | 156.25 | 0.16 g | 0.001 |
| Sodium chlorite (B76162) (80%) | 90.44 | 22.6 g | 0.20 |
| Sodium hypochlorite (B82951) (5%) | 74.44 | 10 mL | - |
| Dichloromethane (B109758) | 84.93 | 150 mL | - |
| Phosphate (B84403) buffer (pH 6.8) | - | 100 mL | - |
| Sodium sulfite | 126.04 | 10 g | - |
Protocol:
-
In a round-bottom flask, dissolve 4-phenyl-1-butanol and TEMPO in a mixture of dichloromethane and phosphate buffer.
-
Cool the mixture to 10-15 °C in a water bath.
-
Add the sodium chlorite in portions, followed by the slow, dropwise addition of the sodium hypochlorite solution, maintaining the temperature below 20 °C.
-
Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a solution of sodium sulfite.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-phenylbutanoic acid. The product can be purified by recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate).
Step 3: Fischer Esterification to this compound
This is the final step to produce the target ester.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Phenylbutanoic acid | 164.20 | 16.4 g | 0.10 |
| Ethanol (absolute) | 46.07 | 100 mL | - |
| Sulfuric acid (conc.) | 98.08 | 2 mL | - |
| Saturated NaHCO₃ (aq) | - | 50 mL | - |
Protocol:
-
Combine 4-phenylbutanoic acid and absolute ethanol in a round-bottom flask.
-
Slowly add concentrated sulfuric acid while cooling the flask in an ice bath.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction can be monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether (100 mL) and wash with water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Grignard Reaction | Phenethyl bromide, Mg, Ethylene oxide | Diethyl ether | 0-35 | 2-3 | 70-85 |
| 2 | Oxidation | 4-Phenyl-1-butanol, TEMPO, NaOCl | Dichloromethane/Buffer | 10-25 | 3-5 | 85-95 |
| 3 | Esterification | 4-Phenylbutanoic acid, Ethanol, H₂SO₄ | Ethanol | Reflux | 4-6 | 80-90 |
Logical Relationships in Synthesis
The following diagram illustrates the logical progression and key transformations in the synthesis.
Caption: Key transformations in the synthesis of this compound.
Application Note & Protocol: Synthesis of Ethyl 4-Phenylbutyrate via Fischer Esterification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 4-phenylbutyrate (B1260699) is an ester of significant interest in the pharmaceutical and fragrance industries. It serves as a valuable building block in the synthesis of various organic molecules and has applications as a flavoring agent. This document provides a detailed protocol for the synthesis of ethyl 4-phenylbutyrate through the Fischer esterification of 4-phenylbutyric acid with ethanol (B145695), a classic and effective method for ester formation.[1][2][3][4][5][6][7] The reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol.[1][2][4][6][8]
Reaction Principle
The synthesis of ethyl 4-phenylbutyrate is achieved via the Fischer-Speier esterification.[1][6] This reaction involves the protonation of the carbonyl oxygen of 4-phenylbutyric acid by a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[1][2] This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the ethanol. The subsequent tetrahedral intermediate undergoes a series of proton transfers and the elimination of a water molecule to yield the final ester product, ethyl 4-phenylbutyrate.[2][7] The reaction is reversible, and to drive the equilibrium towards the product side, an excess of the alcohol is typically used, and/or the water formed during the reaction is removed.[1][2][4]
Experimental Protocol
This protocol is adapted from established methods for Fischer esterification.[9][10][11]
Materials:
-
4-phenylbutyric acid
-
Absolute ethanol (200 proof)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (B1210297)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenylbutyric acid in an excess of absolute ethanol. A typical molar ratio of ethanol to carboxylic acid is between 5:1 and 10:1 to drive the reaction equilibrium towards the ester.
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the mixture. A typical catalyst loading is 1-3 mol% relative to the carboxylic acid.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle or oil bath.[9] Continue refluxing for 2-5 hours.[9][10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture using a rotary evaporator to remove the excess ethanol.[9][10]
-
Dilute the residue with deionized water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[9][10]
-
Combine the organic extracts.
-
-
Neutralization and Washing:
-
Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with saturated sodium chloride solution (brine).[10]
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[10]
-
Filter off the drying agent.
-
Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to obtain the crude ethyl 4-phenylbutyrate.
-
-
Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation to yield the pure ethyl 4-phenylbutyrate.[9]
Data Presentation
| Parameter | Value/Condition | Reference |
| Reactant 1 | 4-Phenylbutyric Acid | N/A |
| Reactant 2 | Ethanol (Absolute) | [9][10] |
| Catalyst | Concentrated Sulfuric Acid | [9][10] |
| Reaction Temperature | Reflux (approx. 70-80°C) | [9][10] |
| Reaction Time | 2 - 5 hours | [9][10] |
| Expected Yield | >90% (based on similar esterifications) | [10] |
Visualizations
Experimental Workflow for the Synthesis of Ethyl 4-Phenylbutyrate
Caption: Workflow for the synthesis of ethyl 4-phenylbutyrate.
Fischer Esterification Mechanism
Caption: Mechanism of Fischer Esterification.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Ethanol and ethyl acetate are flammable. Keep away from open flames and ignition sources.
-
Dispose of all chemical waste according to institutional guidelines.
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. prepchem.com [prepchem.com]
- 10. Ethyl (R)-2-hydroxy-4-phenylbutyrate synthesis - chemicalbook [chemicalbook.com]
- 11. cerritos.edu [cerritos.edu]
Application Notes and Protocols for the Laboratory-Scale Synthesis of Ethyl 4-phenylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the laboratory-scale synthesis of ethyl 4-phenylbutanoate. The protocol detailed herein utilizes the robust and well-established Fischer esterification reaction, a cornerstone of organic synthesis. This method offers a reliable and straightforward route to the target ester from commercially available starting materials. These application notes include a detailed experimental protocol, a summary of key quantitative data, and a visual representation of the experimental workflow, designed to be a valuable resource for researchers in organic chemistry and drug development.
Introduction
This compound is a valuable ester with applications in various fields, including as a fragrance component and as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its synthesis is a common objective in academic and industrial research laboratories. The Fischer esterification provides a direct and efficient method for its preparation, involving the acid-catalyzed reaction between 4-phenylbutanoic acid and ethanol (B145695). The reaction is an equilibrium process, and to achieve a high yield of the desired ester, the equilibrium is typically shifted towards the product side by using an excess of one of the reactants, usually the less expensive alcohol, and by removing the water formed during the reaction.
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound via Fischer esterification.
| Parameter | Value |
| Reactants | |
| 4-Phenylbutanoic Acid | 1.0 equivalent |
| Ethanol (Absolute) | 10 equivalents (used as solvent) |
| Sulfuric Acid (Concentrated) | 0.1 equivalents (catalyst) |
| Reaction Conditions | |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4-6 hours |
| Product Information | |
| Product Name | This compound |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol |
| Boiling Point | 276.6 °C at 760 mmHg |
| Density | 1.002 g/cm³ |
| Expected Yield | 80-90% |
| Purity (by GC) | >98% |
| Characterization Data | |
| ¹H NMR (CDCl₃) | Consistent with the structure of this compound.[1] |
| IR (neat) | Characteristic C=O stretch for an ester (approx. 1735 cm⁻¹). |
| Mass Spectrometry (GC-MS) | M⁺ peak at m/z = 192.[1] |
Experimental Protocol
This protocol details the laboratory-scale synthesis of this compound using the Fischer esterification method.
Materials:
-
4-Phenylbutanoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (98%)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Diethyl ether or Dichloromethane (B109758) (for extraction)
-
Boiling chips
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus (optional, for high purity)
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-phenylbutanoic acid.
-
Add a large excess of absolute ethanol (e.g., 10 equivalents). Ethanol serves as both a reactant and the solvent.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred solution.
-
Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.
-
-
Reaction:
-
Heat the reaction mixture to a gentle reflux using a heating mantle or oil bath.
-
Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Slowly add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted 4-phenylbutanoic acid. Be cautious as carbon dioxide gas will be evolved. Continue adding the bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with diethyl ether or dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash them with brine (saturated NaCl solution).
-
-
Drying and Solvent Removal:
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and collect the filtrate in a clean, dry round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the crude this compound.
-
-
Purification:
-
For higher purity, the crude product can be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure.
-
-
Characterization:
-
The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, IR, and mass spectrometry.
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Industrial Production of Ethyl 4-phenylbutanoate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the industrial-scale synthesis of Ethyl 4-phenylbutanoate. The primary method detailed is the Fischer-Speier esterification of 4-phenylbutanoic acid with ethanol (B145695), utilizing an acid catalyst. This process is favored for its efficiency and cost-effectiveness in large-scale production. Included are comprehensive experimental protocols, quantitative data summaries, and visualizations of the reaction pathway and experimental workflow to ensure clarity and reproducibility.
Introduction
This compound is a valuable chemical intermediate with applications in the fragrance, flavor, and pharmaceutical industries.[1] Its industrial production necessitates a robust, scalable, and economically viable synthesis route. Fischer esterification presents a classic and widely adopted method for producing esters from carboxylic acids and alcohols due to its reliability and the use of readily available, inexpensive starting materials.[2][3][4]
This protocol focuses on the synthesis of this compound via the acid-catalyzed esterification of 4-phenylbutanoic acid and ethanol.
Reaction and Mechanism
The overall reaction is as follows:
4-phenylbutanoic acid + ethanol ⇌ this compound + water
The reaction is an equilibrium process. To drive the reaction towards the product side and achieve high yields, an excess of one reactant (typically the less expensive one, ethanol) is used, and/or the water produced is removed from the reaction mixture.[3][4]
Fischer Esterification Mechanism
The mechanism involves the initial protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water to form the ester.
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Protocols
This section details the industrial-scale production of this compound.
Materials and Equipment
-
Reactors: Glass-lined or stainless steel reactor with heating/cooling jacket, mechanical stirrer, reflux condenser, and temperature probe.
-
Raw Materials:
-
4-phenylbutanoic acid (≥98% purity)
-
Ethanol (anhydrous, ≥99.5% purity)
-
Sulfuric acid (concentrated, 98%) or other suitable acid catalyst (e.g., p-toluenesulfonic acid).
-
Sodium bicarbonate (5% aqueous solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
-
Purification: Distillation unit capable of vacuum operation.
-
Quality Control: Gas chromatography (GC), High-performance liquid chromatography (HPLC), Refractive index measurement.
Synthesis Protocol
The following protocol is based on the principles of Fischer esterification, adapted for industrial scale. A similar esterification of (R)-2-hydroxy-4-phenylbutanoic acid with ethanol and sulfuric acid resulted in a 98% yield.[5]
Workflow for Industrial Synthesis of this compound
Caption: Industrial production workflow for this compound.
Step-by-Step Procedure:
-
Reactor Charging: Charge the reactor with 4-phenylbutanoic acid and a molar excess of anhydrous ethanol. A common molar ratio of acid to alcohol is 1:3 to 1:5 to drive the equilibrium towards the product.
-
Catalyst Addition: Slowly add the acid catalyst (e.g., concentrated sulfuric acid, typically 1-3% by weight of the carboxylic acid) to the stirred mixture. The addition should be controlled to manage the exothermic reaction.
-
Reaction: Heat the mixture to reflux (approximately 78-82°C) and maintain it for 2-5 hours.[5][6] Monitor the reaction progress using a suitable analytical technique, such as GC, by analyzing aliquots of the reaction mixture.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Neutralization: Slowly add a 5% aqueous solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted carboxylic acid. Be cautious as this will generate carbon dioxide gas.
-
Work-up:
-
Transfer the mixture to a separation funnel or a separation vessel.
-
Allow the layers to separate and remove the lower aqueous layer.
-
Wash the organic layer sequentially with a 5% sodium bicarbonate solution and then with a saturated brine solution to remove any remaining impurities.[5]
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation to obtain a colorless to pale yellow liquid.[6]
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound and related esters.
Table 1: Reaction Parameters for Ester Synthesis
| Parameter | Value | Reference |
| Reactants | 4-phenylbutanoic acid, Ethanol | General Fischer Esterification |
| Catalyst | Sulfuric Acid | [5][6] |
| Temperature | 70-82 °C (Reflux) | [5] |
| Reaction Time | 2-5 hours | [5][6] |
| Molar Ratio (Acid:Alcohol) | 1:3 to 1:5 | General Practice |
Table 2: Product Specifications and Yield
| Parameter | Specification | Reference |
| Appearance | Colorless to pale yellow liquid | [7] |
| Purity (GC) | >98% | [5] |
| Expected Yield | 85-98% | [5][8] |
| Boiling Point | 132 °C @ 2 mmHg | |
| Density | ~1.091 g/mL at 25 °C |
Safety Considerations
-
Corrosive Materials: Concentrated sulfuric acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Flammable Solvents: Ethanol is flammable. Ensure the reaction and work-up are performed in a well-ventilated area, away from ignition sources.
-
Pressure Build-up: The neutralization step with sodium bicarbonate produces carbon dioxide gas, which can cause pressure build-up if not properly vented.
By following these detailed protocols and safety guidelines, researchers and production chemists can efficiently and safely produce high-purity this compound on an industrial scale.
References
- 1. This compound | C12H16O2 | CID 61452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cerritos.edu [cerritos.edu]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. athabascau.ca [athabascau.ca]
- 5. Ethyl (R)-2-hydroxy-4-phenylbutyrate synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. chembk.com [chembk.com]
- 8. CN101928219A - Method for preparing ethyl 2-oxo-4-phenylbutyrate - Google Patents [patents.google.com]
Application Note: Purification of Ethyl 4-phenylbutanoate by Vacuum Distillation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-phenylbutanoate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals. The purity of this ester is critical for the successful outcome of subsequent synthetic steps and the quality of the final product. Distillation, a fundamental purification technique in organic chemistry, is an effective method for removing volatile and non-volatile impurities from this compound. Due to its relatively high boiling point at atmospheric pressure, vacuum distillation is the preferred method to prevent thermal degradation and ensure a high-purity product. This document provides a detailed protocol for the purification of this compound by vacuum fractional distillation, along with relevant data and a workflow diagram.
Data Presentation
Physical Properties of this compound and Potential Impurities
A thorough understanding of the physical properties of the target compound and potential impurities is essential for designing an effective distillation protocol. The following table summarizes the key physical data.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at Atmospheric Pressure (760 mmHg) | Boiling Point (°C) at Reduced Pressure |
| This compound | 192.25 | 275-276[1] | 100 °C @ 1 mmHg, 132 °C @ 2 mmHg, 168-169 °C @ 3.5 mmHg |
| 4-Phenylbutyric acid | 164.20 | 290 | 157 °C @ 15 mmHg |
| Ethanol | 46.07 | 78.3[2] | 20 °C @ 44.6 mmHg |
| Toluene | 92.14 | 110.6[2] | 22 °C @ 20 mmHg |
Distillation Parameters and Expected Purity
The following table outlines the recommended parameters for the vacuum fractional distillation of this compound and the expected purity of the final product.
| Parameter | Value |
| Distillation Type | Vacuum Fractional Distillation |
| Crude Product Purity (typical) | 85-95% (by GC) |
| Vacuum Pressure | 1-5 mmHg |
| Heating Mantle Temperature | 120-150 °C |
| Head Temperature (Collection) | 100-110 °C @ 1 mmHg |
| Expected Final Purity | >99% (by GC) |
| Typical Yield | 80-90% |
Experimental Protocols
Pre-Distillation Workup
Prior to distillation, it is crucial to perform a workup of the crude reaction mixture to remove any acidic or basic impurities and residual solvents.
Materials:
-
Crude this compound
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any unreacted 4-phenylbutyric acid.
-
Separate the aqueous layer and wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
Vacuum Fractional Distillation
This protocol describes the purification of the crude this compound after the initial workup.
Materials and Equipment:
-
Crude this compound (post-workup)
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum pump
-
Manometer
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Cold trap (recommended)
Procedure:
-
Assemble the vacuum fractional distillation apparatus as shown in the workflow diagram. Ensure all glass joints are properly sealed with vacuum grease.
-
Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.
-
Connect the apparatus to a vacuum pump with a manometer in the line to monitor the pressure.
-
Slowly evacuate the system to the desired pressure (e.g., 1-5 mmHg).
-
Once a stable vacuum is achieved, begin heating the distillation flask using the heating mantle.
-
Observe the mixture for boiling and the subsequent rise of the vapor through the fractionating column.
-
Collect any low-boiling fractions (e.g., residual solvent) in a separate receiving flask. The head temperature will be significantly lower than the boiling point of the product.
-
As the head temperature stabilizes at the boiling point of this compound at the given pressure (e.g., ~100-110 °C at 1 mmHg), change the receiving flask to collect the pure product.
-
Continue distillation until most of the product has been collected and the temperature begins to drop or rise significantly, indicating the end of the product fraction.
-
Discontinue heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
The purified this compound is collected in the receiving flask.
Purity Analysis
The purity of the distilled this compound should be assessed using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection: Split injection of the sample dissolved in a suitable solvent (e.g., ethyl acetate).
-
Oven Program: A temperature gradient to separate compounds with different boiling points.
-
Detection: Mass spectrometry to identify and quantify the components.
HPLC Analysis:
-
Column: A reverse-phase C18 column.[3]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water.[3]
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
References
Application Notes and Protocols for the Purification of Ethyl 4-phenylbutanoate using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the purification of Ethyl 4-phenylbutanoate, a common intermediate in organic synthesis, utilizing silica (B1680970) gel column chromatography. The protocol is designed to efficiently remove common impurities, such as unreacted 4-phenylbutyric acid and other byproducts from the synthesis, yielding a product of high purity suitable for further research and development applications. The following sections outline the physicochemical properties of this compound, a detailed experimental protocol for its purification, and expected outcomes.
Introduction to the Purification of this compound
This compound is a fatty acid ester characterized by its relatively non-polar nature.[1][2] It is often synthesized via Fischer esterification of 4-phenylbutyric acid with ethanol (B145695) in the presence of an acid catalyst. This synthesis can result in a crude product containing unreacted starting materials and potential side products. Column chromatography on silica gel is an effective method for the purification of this ester due to the significant polarity difference between the non-polar product and the more polar impurities.
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol [1] |
| Appearance | Colorless, slightly oily liquid[1] |
| Boiling Point | 275-276 °C at 760 mmHg; 100 °C at 1 mmHg |
| Density | Approximately 1.001 g/cm³ |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and oils.[1] |
| Polarity | Non-polar (LogP ≈ 3) |
Experimental Protocols
This section details the necessary steps for the successful purification of this compound using column chromatography. The workflow is designed to be straightforward and reproducible.
Preliminary Analysis: Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine an optimal solvent system using Thin-Layer Chromatography (TLC). The ideal mobile phase should provide a good separation between the desired product and any impurities, with the Rf value of the product ideally falling between 0.2 and 0.4.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp for visualization
-
Crude this compound sample
-
Solvent systems (e.g., varying ratios of hexane (B92381) and ethyl acetate)
Procedure:
-
Prepare several developing chambers with different ratios of hexane and ethyl acetate (B1210297) (e.g., 20:1, 15:1, 10:1).
-
Dissolve a small amount of the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate).
-
Using a capillary tube, spot the dissolved crude product onto the baseline of a TLC plate.
-
Place the TLC plate in a developing chamber and allow the solvent front to ascend near the top of the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp. The less polar this compound will travel further up the plate (higher Rf) than the more polar 4-phenylbutyric acid impurity.
-
Calculate the Rf value for each spot. The optimal solvent system will give an Rf of ~0.3 for the product spot.
Preparative Column Chromatography
Based on the optimal solvent system determined by TLC, the following protocol can be used for the preparative purification of this compound.
Materials:
-
Glass chromatography column
-
Silica gel (60-120 mesh)
-
Cotton or glass wool
-
Sand (acid-washed)
-
Crude this compound
-
Optimal mobile phase (e.g., Hexane:Ethyl Acetate, 15:1 v/v)
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the mobile phase.
-
Pour the slurry into the column, allowing the solvent to drain slowly while continuously tapping the column to ensure even packing and remove air bubbles.
-
Once the silica gel has settled, add a protective layer of sand on top.
-
Continuously add the mobile phase to the column, ensuring the silica gel bed does not run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound (e.g., 1-2 g) in a minimal amount of the mobile phase.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it is just level with the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, taking care not to disturb the top layer.
-
Begin collecting fractions (e.g., 10-20 mL per fraction) as the solvent flows through the column.
-
Maintain a constant flow of the mobile phase.
-
-
Monitoring the Separation:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Spot every few fractions on a TLC plate and develop it in the same mobile phase.
-
Fractions showing a single spot corresponding to the Rf of the pure product should be combined.
-
-
Isolation of the Pure Product:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a colorless oil.
-
-
Purity and Yield Assessment:
-
Determine the weight of the purified product to calculate the yield.
-
Assess the purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Presentation
The following table summarizes the expected quantitative data for a typical purification of this compound.
| Parameter | Typical Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (15:1, v/v) |
| TLC Rf of Product | ~0.3 |
| Sample Load | 1-2 g of crude product |
| Column Dimensions | 30 cm length x 3 cm diameter |
| Elution Volume | 200-400 mL |
| Expected Yield | 85-95% (dependent on crude purity) |
| Expected Purity | >98% |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the purification process.
Caption: Workflow for the purification of this compound.
Troubleshooting
-
Product does not elute: The mobile phase is likely not polar enough. Gradually increase the proportion of ethyl acetate.
-
Poor separation: The mobile phase may be too polar, causing all components to elute together. Decrease the proportion of ethyl acetate. Alternatively, ensure the column is packed properly and not overloaded with the sample.
-
Streaking on TLC plate: The sample may be too concentrated, or the compound may be acidic. Adding a very small amount of acetic acid to the mobile phase can sometimes help for acidic compounds.
By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can effectively purify this compound for their specific needs, ensuring high purity and yield for subsequent applications.
References
Application Notes and Protocols for the Quantification of Ethyl 4-phenylbutanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of Ethyl 4-phenylbutanoate. The methodologies described herein are based on established analytical techniques and can be adapted for various matrices, including pharmaceutical formulations, biological fluids, and food samples.
Introduction
This compound is a fatty acid ethyl ester with applications as a flavoring agent and a potential intermediate in chemical syntheses.[1] Accurate and precise quantification of this compound is essential for quality control, pharmacokinetic studies, and safety assessments. This document outlines two primary analytical methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile technique suitable for the analysis of non-volatile or thermally labile compounds. A reverse-phase HPLC method with UV detection is a common approach for quantifying aromatic esters like this compound.
2.1.1. Experimental Protocol: HPLC-UV Method
This protocol is a representative example and may require optimization for specific matrices.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[2][3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (based on the phenyl group chromophore).
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution (1 mg/mL) of this compound in acetonitrile.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards in the desired concentration range (e.g., 1 - 100 µg/mL).
-
-
Sample Preparation:
-
Pharmaceutical Formulations (e.g., creams, solutions):
-
Accurately weigh a portion of the formulation.
-
Dissolve in a suitable solvent (e.g., acetonitrile, methanol).
-
Vortex and sonicate to ensure complete dissolution.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Biological Fluids (e.g., plasma, urine):
-
Protein Precipitation: Add three parts of cold acetonitrile to one part of the sample. Vortex vigorously and centrifuge to precipitate proteins. Collect the supernatant.
-
Liquid-Liquid Extraction (LLE): Adjust the sample pH and extract with a water-immiscible solvent like ethyl acetate (B1210297) or hexane (B92381). Evaporate the organic layer and reconstitute the residue in the mobile phase.[4][5]
-
Solid-Phase Extraction (SPE): Utilize a C18 SPE cartridge. Condition the cartridge, load the pre-treated sample, wash with a weak solvent to remove interferences, and elute the analyte with a strong solvent.[6]
-
-
-
Analysis: Inject the prepared standards and samples into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
2.1.2. Method Validation Parameters (Typical)
The following table summarizes typical performance characteristics for a validated HPLC-UV method.[7]
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Linearity (r²) | ≥ 0.995 | > 0.998 |
| Range (µg/mL) | Application-defined | 1 - 100 |
| Accuracy (% Recovery) | 80.0% - 120.0% | 95% - 105% |
| Precision (% RSD) - Intra-day | ≤ 15.0% | < 5% |
| Precision (% RSD) - Inter-day | ≤ 15.0% | < 5% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | Analyte dependent |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | Analyte dependent |
| Specificity | No interfering peaks | Confirmed by peak purity |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique, ideal for the analysis of volatile and semi-volatile compounds like this compound.
2.2.1. Experimental Protocol: GC-MS Method
This protocol provides a general framework that can be adapted for specific applications.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem) is used.
-
Chromatographic Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio) depending on the sample concentration.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Transfer Line Temperature: 280 °C.[7]
-
Ion Source Temperature: 230 °C.[7]
-
Acquisition Mode:
-
Full Scan: m/z 40-300 for qualitative analysis and library matching.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 192 (M+), 104, 91).
-
-
-
Standard Preparation:
-
Prepare a stock solution (1 mg/mL) of this compound in a suitable solvent (e.g., ethyl acetate, hexane).
-
Perform serial dilutions to prepare calibration standards (e.g., 0.01 - 10 µg/mL).
-
-
Sample Preparation:
-
Food Samples (e.g., beverages, flavored products):
-
Liquid-Liquid Extraction (LLE): For liquid samples, perform LLE with a non-polar solvent like hexane or dichloromethane.[8]
-
Headspace Analysis: For volatile analysis in solid or liquid matrices, headspace sampling can be employed.
-
-
Biological Fluids (e.g., blood, plasma):
-
Liquid-Liquid Extraction (LLE): After protein precipitation (if necessary), extract the sample with a suitable organic solvent. The organic extract can be concentrated and injected.[4]
-
-
-
Analysis: Inject the standards and samples. Create a calibration curve by plotting the peak area of the selected ion(s) against the concentration. Quantify the analyte in the samples using this curve.
2.2.2. Method Validation Parameters (Typical)
The following table outlines typical validation parameters for a GC-MS method.[7]
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Linearity (r²) | ≥ 0.995 | > 0.999 |
| Range (µg/mL) | Application-defined | 0.01 - 10 |
| Accuracy (% Recovery) | 80.0% - 120.0% | 90% - 110% |
| Precision (% RSD) - Intra-day | ≤ 15.0% | < 10% |
| Precision (% RSD) - Inter-day | ≤ 15.0% | < 10% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | Analyte dependent |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | Analyte dependent |
| Specificity | No interfering peaks at the retention time and m/z of the analyte | Confirmed by mass spectrum |
Visualizations
Caption: Experimental workflow for HPLC-UV quantification.
Caption: Experimental workflow for GC-MS quantification.
Caption: Key parameters in analytical method validation.
References
- 1. This compound | C12H16O2 | CID 61452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. multimedia.3m.com [multimedia.3m.com]
- 3. agilent.com [agilent.com]
- 4. gcms.cz [gcms.cz]
- 5. ijstr.org [ijstr.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. benchchem.com [benchchem.com]
- 8. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Ethyl 4-phenylbutanoate by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction Ethyl 4-phenylbutanoate, also known as ethyl 4-phenylbutyrate, is an ester found in various natural products and is widely used as a flavoring agent in the food industry.[1] It belongs to the class of organic compounds known as fatty acid esters.[2][3] Accurate and reliable quantification of this compound is crucial for quality control, metabolic studies, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for separating and identifying volatile and semi-volatile compounds like this compound from complex mixtures.[4][5] This document provides a comprehensive protocol for the analysis of this compound using GC-MS, covering sample preparation, instrument parameters, and data analysis.
Experimental Protocols
The following protocols provide a robust starting point for the analysis of this compound. Optimization may be required based on the sample matrix and specific instrumentation.
Sample Preparation
Proper sample preparation is critical to obtaining high-quality data. The goal is to extract this compound from the sample matrix and present it in a volatile organic solvent suitable for GC-MS analysis.[6][7]
a) Protocol for Direct Injection (Clean Samples) This method is suitable for samples where this compound is already in a clean, volatile organic solvent.
-
Ensure the sample is free from particles by centrifuging or filtering if necessary.[6]
-
Dilute the sample with a suitable solvent (e.g., ethyl acetate, hexane (B92381), or dichloromethane) to a final concentration of approximately 1-10 µg/mL.[7]
-
Transfer a minimum of 50 µL of the final solution into a 1.5 mL glass autosampler vial.[7]
-
The sample is now ready for injection into the GC-MS system.
b) Protocol for Liquid-Liquid Extraction (LLE) (Aqueous Samples) This technique is used to separate analytes from an aqueous matrix based on their solubility.[6]
-
Place 1 mL of the aqueous sample into a clean glass test tube.
-
Add 1 mL of a water-immiscible organic solvent such as hexane or dichloromethane.[6]
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the sample to facilitate phase separation.
-
Carefully collect the upper organic layer containing the analyte using a pipette.
-
The collected organic extract can be concentrated under a gentle stream of nitrogen if necessary and then diluted to the desired concentration for analysis.[6]
-
Transfer the final solution to a glass autosampler vial.
c) Protocol for Solid-Phase Extraction (SPE) (Complex Matrices) SPE is a technique used to concentrate and purify analytes from complex samples like biological fluids or food matrices.[6][8]
-
Select an appropriate SPE cartridge (e.g., C18 for reverse-phase extraction) based on the analyte's properties.
-
Conditioning: Pass a conditioning solvent (e.g., methanol) through the cartridge.
-
Equilibration: Pass an equilibration solvent (e.g., deionized water) through the cartridge.
-
Loading: Load the sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a solvent that removes impurities but retains the analyte.
-
Elution: Elute the target analyte, this compound, using a suitable organic solvent (e.g., ethyl acetate).[6]
-
The eluate is now ready for direct GC-MS analysis or may be concentrated and reconstituted in a different solvent.
Data Presentation
Quantitative data for the GC-MS analysis of this compound is summarized below. The retention time may vary depending on the specific column and conditions used.
Table 1: Recommended GC-MS Instrumental Parameters
| Parameter | Setting |
|---|---|
| Gas Chromatograph (GC) | |
| Injection Mode | Splitless (1 µL injection volume) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium (99.999% purity) at a constant flow of 1.0 mL/min |
| GC Column | Non-polar column, e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Oven Program | Initial temp 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Impact (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Transfer Line Temp. | 280 °C |
| Mass Scan Range | m/z 40-400 |
| Acquisition Mode | Full Scan |
Table 2: Expected Quantitative Data for this compound
| Analyte | Molecular Formula | Molecular Weight ( g/mol ) | Typical Retention Time (min) | Key Mass Fragments (m/z) |
|---|
| this compound | C₁₂H₁₆O₂ | 192.25[1] | ~10.5 - 11.5 | 192 (M+), 147, 117, 104, 91 (Base Peak)[1] |
Note: The base peak at m/z 91 corresponds to the stable tropylium (B1234903) ion, characteristic of compounds containing a benzyl (B1604629) moiety. The fragment at m/z 104 is characteristic of a styrene (B11656) radical cation.
Workflow and Process Visualization
Diagrams created using Graphviz illustrate the logical workflows for GC-MS analysis.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust protocol for the analysis of this compound. It covers essential steps from sample preparation for various matrices to instrumental analysis and data processing. The provided parameters and workflows serve as a solid foundation for researchers, scientists, and drug development professionals, enabling accurate and reproducible results for quality control and research applications.
References
- 1. This compound | C12H16O2 | CID 61452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0031618) [hmdb.ca]
- 3. Showing Compound this compound (FDB008256) - FooDB [foodb.ca]
- 4. agilent.com [agilent.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. GC-MS sample preparation and column choice guide | SCION Instruments [scioninstruments.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Ethyl 4-phenylbutanoate
Introduction
Ethyl 4-phenylbutanoate is a fatty acid ester known for its characteristic fruity and floral aroma, finding applications in the flavor and fragrance industry.[1][2][3] Its accurate quantification is crucial for quality control and research purposes. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described reverse-phase HPLC (RP-HPLC) method is suitable for the determination of purity and quantification of this compound in various sample matrices.
Principle
This method utilizes reverse-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar. This compound, a relatively non-polar compound, is retained by the stationary phase and its elution is controlled by the composition of the mobile phase.[4] A C18 column is employed as the stationary phase, and a mobile phase consisting of a mixture of acetonitrile (B52724) and water provides effective separation.[5][6][7] Detection is achieved using a UV detector, as the phenyl group in the molecule allows for strong absorbance in the ultraviolet region.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile, and ultrapure water.
-
Reagents: Phosphoric acid (or formic acid for MS compatibility).[5][6][7]
-
Standard: this compound (purity ≥ 98%).
-
Sample Vials: 2 mL amber glass vials with PTFE septa.
-
Filters: 0.45 µm syringe filters for sample preparation.
2. Preparation of Mobile Phase
-
Prepare the mobile phase by mixing acetonitrile and water in a specific ratio (e.g., 70:30 v/v).
-
Acidify the aqueous component of the mobile phase with a small amount of phosphoric acid (e.g., 0.1%) to improve peak shape and reproducibility.[5][6][7]
-
Degas the mobile phase using an ultrasonic bath for 15-20 minutes or by online degassing to prevent bubble formation in the system.
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation
-
Dissolve the sample containing this compound in the mobile phase.
-
The concentration of the sample solution should fall within the calibration range of the standard curve.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[8]
5. HPLC Operating Conditions
The following table summarizes the recommended HPLC operating conditions for the analysis of this compound.
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
6. Data Analysis
-
Identify the this compound peak in the chromatogram based on its retention time, which is determined by injecting the standard solution.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Data Presentation
Table 1: Chromatographic Data (Hypothetical)
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | 5.8 | 1.1 | > 5000 |
Table 2: Calibration Curve Data (Hypothetical)
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15000 |
| 5 | 75000 |
| 10 | 150000 |
| 25 | 375000 |
| 50 | 750000 |
| 100 | 1500000 |
| Correlation Coefficient (r²) | > 0.999 |
Visualization
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathway Diagram (Logical Relationship)
Caption: Principle of reverse-phase HPLC separation for this compound.
References
- 1. This compound | C12H16O2 | CID 61452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ETHYL 4-PHENYLBUTYRATE | 10031-93-3 [chemicalbook.com]
- 3. NP-MRD: Showing NP-Card for this compound (NP0337043) [np-mrd.org]
- 4. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 5. Separation of Ethyl 4-oxo-4-phenylbutyrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Ethyl 2-oxo-4-phenylbutyrate | SIELC Technologies [sielc.com]
- 7. Ethyl 4-phenyl butyrate | SIELC Technologies [sielc.com]
- 8. lcms.cz [lcms.cz]
Application Notes and Protocols: Ethyl 4-phenylbutanoate in the Fragrance Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-phenylbutanoate is a versatile aromatic ester widely utilized in the fragrance and flavor industries.[1] It is characterized by a pleasant, sweet, fruity, and floral aroma with plum-like nuances.[2][3] This document provides detailed application notes and protocols for the use of this compound in fragrance applications, covering its olfactory properties, performance evaluation, and relevant biological pathways.
Physicochemical and Olfactory Properties
A comprehensive understanding of the physicochemical and olfactory properties of this compound is essential for its effective application in fragrance formulations.
| Property | Value | Reference |
| Synonyms | Ethyl 4-phenylbutyrate, Benzenebutanoic acid, ethyl ester | [4] |
| CAS Number | 10031-93-3 | [4] |
| Molecular Formula | C12H16O2 | [4] |
| Molecular Weight | 192.25 g/mol | [4] |
| Appearance | Colorless, slightly oily liquid | [4] |
| Odor Profile | Sweet, fruity, plum-like, floral | [2][3] |
| Taste Profile | Cooked plum-prune taste | [2] |
| Boiling Point | 275.00 to 276.00 °C @ 760.00 mm Hg | [4] |
| Solubility | Soluble in oils and ethanol; Insoluble in water | [4] |
| Vapor Pressure | Data not readily available | |
| Odor Threshold | Data not readily available in public literature; requires experimental determination |
Applications in the Fragrance Industry
This compound is a valuable ingredient in a variety of fragranced products due to its unique scent profile and blending capabilities.[1]
-
Fine Fragrances: It imparts a natural body and richness to fruity and floral compositions, particularly those featuring berry notes.[2]
-
Personal Care Products: Its stability and compatibility make it suitable for use in lotions, body sprays, and cosmetics.[1]
-
Home Care Products: It can be incorporated into air fresheners and other home fragrance solutions to provide a pleasant ambient scent.
Experimental Protocols
The following protocols are provided as general methodologies for the evaluation of this compound in fragrance applications.
Protocol 1: Sensory Evaluation of this compound
Objective: To characterize the olfactory profile of this compound and determine its odor threshold.
Materials:
-
This compound (high purity)
-
Odor-free solvent (e.g., diethyl phthalate (B1215562) or ethanol)
-
Glass smelling strips (blotters)
-
Odor-free water
-
A panel of trained sensory assessors (10-15 members)
-
Controlled environment sensory booths
Procedure:
-
Sample Preparation:
-
Prepare a series of dilutions of this compound in the chosen solvent. A common starting point is a 10% solution, followed by serial dilutions (e.g., 1%, 0.1%, 0.01%, etc.).
-
-
Odor Profile Description:
-
Dip a smelling strip into the 10% solution of this compound for 2-3 seconds.
-
Allow the solvent to evaporate for a few seconds.
-
Present the smelling strip to the sensory panel.
-
Panelists should individually record descriptive terms for the perceived aroma at different time points (top note, middle note, base note).
-
-
Odor Threshold Determination (Ascending Concentration Series):
-
Prepare a fresh set of dilutions in odor-free water, starting from a very low concentration.
-
Present samples to the panel in an ascending order of concentration, alongside a blank (odor-free water).
-
For each concentration, ask panelists if they can detect an odor different from the blank.
-
The odor threshold is defined as the lowest concentration at which a statistically significant portion of the panel can detect the odor.
-
Protocol 2: Gas Chromatography-Olfactometry (GC-O) Analysis
Objective: To identify the specific aroma-active compounds in a fragrance formulation containing this compound.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) and an olfactometry port.
-
Helium carrier gas.
-
Appropriate GC column (e.g., non-polar or polar capillary column).
-
Fragrance sample containing this compound.
-
Trained human assessor.
Procedure:
-
Sample Injection: Inject a small volume of the fragrance sample into the GC inlet.
-
Chromatographic Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column.
-
Effluent Splitting: The column effluent is split between the MS detector and the olfactometry port.
-
Olfactometry Analysis: A trained assessor sniffs the effluent from the olfactometry port and records the retention time and a description of any perceived odors.
-
Mass Spectrometry Analysis: The MS detector simultaneously records the mass spectrum of the eluting compounds.
-
Data Correlation: The retention times from the olfactometry data are correlated with the peaks from the GC-MS chromatogram to identify the compounds responsible for specific aromas.
Protocol 3: Stability Testing of Fragrance Formulations
Objective: To evaluate the stability of a fragrance formulation containing this compound under various environmental conditions.
Materials:
-
Fragrance formulation containing this compound.
-
Control sample (unfragranced base).
-
Climate chambers capable of controlling temperature and humidity.
-
UV light cabinet.
-
Glass storage containers.
Procedure:
-
Sample Preparation: Prepare multiple samples of the fragrance formulation in the final product base (e.g., lotion, ethanol-based spray).
-
Accelerated Stability Testing:
-
Thermal Stability: Store samples at elevated temperatures (e.g., 40°C, 50°C) for a defined period (e.g., 4, 8, 12 weeks).
-
Light Stability: Expose samples to controlled UV and visible light to simulate exposure to sunlight.
-
Freeze-Thaw Stability: Subject samples to cycles of freezing and thawing (e.g., -10°C for 24 hours followed by 25°C for 24 hours) for several cycles.
-
-
Evaluation: At specified time points, evaluate the samples for any changes in:
-
Odor: Compare the scent profile to a fresh, unexposed sample.
-
Color: Visually assess for any discoloration.
-
pH: Measure the pH of the product base.
-
Viscosity: Measure the viscosity of the product base.
-
Protocol 4: Substantivity Assessment on Fabric
Objective: To measure the retention and release of this compound from fabric over time.
Materials:
-
Fabric swatches (e.g., cotton, polyester).
-
A solution of this compound in a suitable solvent.
-
Headspace gas chromatography (HS-GC) system.
-
Sensory panel.
Procedure:
-
Fabric Treatment: Apply a standardized amount of the this compound solution to the fabric swatches and allow them to dry.
-
Headspace Analysis:
-
At various time intervals (e.g., 1, 6, 24, 48 hours), place a treated fabric swatch in a sealed headspace vial.
-
Incubate the vial at a controlled temperature to allow the volatile compounds to partition into the headspace.
-
Analyze the headspace using a GC to quantify the amount of this compound released from the fabric.
-
-
Sensory Evaluation:
-
At the same time intervals, have a sensory panel evaluate the odor intensity of the treated fabric swatches.
-
Panelists can rate the intensity on a labeled magnitude scale.
-
Odor Perception Pathway
The perception of this compound, like all odorants, is initiated by the interaction of the molecule with olfactory receptors in the nasal cavity. This triggers a complex signaling cascade that results in the perception of smell in the brain.[1][2]
Caption: Simplified signaling pathway of odor perception.
Experimental Workflow for Fragrance Evaluation
The evaluation of a fragrance ingredient like this compound follows a structured workflow from initial characterization to final product application.
Caption: Workflow for fragrance ingredient evaluation.
Safety and Regulatory Information
-
GHS Hazards: May cause skin, eye, and respiratory irritation.[4]
-
FDA Status: Listed as a substance added to food, used as a flavor enhancer or flavoring agent.[4]
-
JECFA Evaluation: No safety concern at current levels of intake when used as a flavoring agent.[4]
It is recommended to consult the Safety Data Sheet (SDS) for detailed handling and safety information.
Conclusion
This compound is a valuable and versatile ingredient in the fragrance industry. Its sweet, fruity, and floral characteristics, combined with good stability, make it a popular choice for a wide range of applications. The protocols and information provided in this document offer a comprehensive guide for researchers and formulators working with this aromatic ester.
References
Ethyl 4-Phenylbutanoate: A Versatile Precursor for the Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiotensin-Converting Enzyme (ACE) inhibitors are a class of drugs used primarily for the treatment of hypertension and congestive heart failure. They act by inhibiting the ACE, which is responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. Ethyl 4-phenylbutanoate is a key chemical intermediate that serves as a precursor for the synthesis of several widely used ACE inhibitors, including enalapril (B1671234) and lisinopril. This document provides detailed application notes and experimental protocols for the synthesis of these ACE inhibitors, starting from this compound.
Synthetic Overview
The general synthetic strategy involves the conversion of this compound to the key intermediate, ethyl 2-oxo-4-phenylbutanoate (EOPB). This α-keto ester then undergoes reductive amination with the appropriate dipeptide to yield the target ACE inhibitor. For enalapril, the dipeptide is L-alanyl-L-proline, and for lisinopril, it is L-lysyl-L-proline.
Signaling Pathway of ACE Inhibitors
ACE inhibitors exert their therapeutic effect by modulating the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the conversion of angiotensin I to angiotensin II, they reduce vasoconstriction and decrease the secretion of aldosterone, leading to a reduction in blood pressure.
Application Notes and Protocols for the Synthesis of Thiazolium Salts from Ethyl 4-phenylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazolium salts are a pivotal class of heterocyclic compounds, serving as essential precursors to N-heterocyclic carbenes (NHCs). These NHCs are widely employed as organocatalysts in key carbon-carbon bond-forming reactions such as the Stetter reaction and benzoin (B196080) condensation.[1][2] The thiazolium scaffold is also a prominent feature in various pharmaceutically active molecules, including antimalarial agents and Vitamin B1 (Thiamine).[3]
Direct synthesis of a thiazolium salt from Ethyl 4-phenylbutanoate is not described in standard literature, as the ester functionality is not a suitable starting point for classical thiazole (B1198619) ring-forming reactions like the Hantzsch synthesis.[4][5] The Hantzsch synthesis, a robust and high-yielding method, requires an α-haloketone and a thioamide as key reactants.[4]
This document outlines a detailed, multi-step synthetic pathway to convert this compound into a suitable α-haloketone precursor, followed by its conversion to a substituted thiazolium salt. This rational approach provides a feasible route for researchers to utilize esters like this compound for the synthesis of this important class of compounds.
Proposed Synthetic Pathway
The proposed pathway involves the transformation of the starting ester into an α-haloketone, which then undergoes the Hantzsch thiazole synthesis, followed by N-alkylation to yield the final thiazolium salt.
Caption: Proposed synthetic workflow from this compound.
Application Notes
Thiazolium salts are primarily utilized as precursors to N-heterocyclic carbenes (NHCs). The deprotonation of a thiazolium salt at the C2 position yields a highly nucleophilic carbene, which is the active catalyst in a variety of "umpolung" (polarity reversal) reactions.[6][7] This catalytic activity is crucial in synthetic organic chemistry for constructing complex molecular architectures from simple aldehydes.[8]
In the field of drug development, the thiazole ring is a privileged scaffold found in numerous approved drugs and clinical candidates. Thiazolium salts themselves have been investigated for their biological activities, including potent antimalarial properties by inhibiting phosphatidylcholine biosynthesis in Plasmodium spp.[3] Furthermore, their role as Vitamin B1 coenzymes highlights their importance in biological systems. The synthesis of novel thiazolium salts allows for the exploration of new catalytic reactivities and the development of new therapeutic agents.
Experimental Protocols
The following protocols describe a complete synthetic sequence starting from this compound.
Protocol 1: Reduction of this compound to 4-Phenyl-1-butanol (Step 1)
-
Setup: To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add a solution of this compound (10.0 g, 52.0 mmol) in 100 mL of anhydrous tetrahydrofuran (B95107) (THF).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Reducing Agent: Carefully add lithium aluminum hydride (LiAlH₄) (1.97 g, 52.0 mmol) portion-wise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.
-
Quenching: Cool the mixture back to 0 °C and quench the reaction by the slow, sequential addition of 2 mL of water, 2 mL of 15% aqueous NaOH, and finally 6 mL of water.
-
Work-up: Stir the resulting white suspension for 30 minutes, then filter it through a pad of Celite. Wash the filter cake with THF.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by flash chromatography on silica (B1680970) gel to yield 4-phenyl-1-butanol.
Protocol 2: Oxidation of 4-Phenyl-1-butanol to 4-Phenylbutanal (Step 2)
-
Setup: In a 500 mL round-bottom flask, suspend pyridinium (B92312) chlorochromate (PCC) (13.4 g, 62.4 mmol) in 150 mL of anhydrous dichloromethane (B109758) (DCM).
-
Addition of Alcohol: Add a solution of 4-phenyl-1-butanol (7.8 g, 52.0 mmol) in 50 mL of DCM to the PCC suspension in one portion.
-
Reaction: Stir the mixture at room temperature for 2 hours, monitoring the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with 200 mL of diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure to obtain crude 4-phenylbutanal, which is often used in the next step without further purification.
Protocol 3: Grignard Reaction to form 5-Phenyl-2-pentanol (Step 3)
-
Setup: To a solution of 4-phenylbutanal (7.7 g, 52.0 mmol) in 100 mL of anhydrous diethyl ether at 0 °C, add methylmagnesium bromide (3.0 M solution in diethyl ether, 19.1 mL, 57.2 mmol) dropwise.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 1 hour.
-
Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Work-up: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography to yield 5-phenyl-2-pentanol.
Protocol 4: Oxidation of 5-Phenyl-2-pentanol to 5-Phenyl-2-pentanone (Step 4)
-
Procedure: Following the procedure outlined in Protocol 2 , use 5-phenyl-2-pentanol (8.5 g, 52.0 mmol) and PCC (13.4 g, 62.4 mmol) in DCM.
-
Purification: After work-up, purify the crude ketone by flash chromatography to obtain pure 5-phenyl-2-pentanone.
Protocol 5: α-Bromination of 5-Phenyl-2-pentanone (Step 5)
-
Setup: Dissolve 5-phenyl-2-pentanone (8.4 g, 52.0 mmol) in 100 mL of glacial acetic acid.
-
Addition of Bromine: Add a solution of bromine (Br₂) (8.3 g, 52.0 mmol) in 20 mL of acetic acid dropwise to the ketone solution with stirring.
-
Reaction: Stir the reaction at room temperature for 4-6 hours until the red-brown color of bromine disappears.
-
Work-up: Pour the reaction mixture into 500 mL of ice-water. Extract the product with diethyl ether (3 x 100 mL).
-
Washing: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), then with brine. Dry over anhydrous MgSO₄.
-
Purification: Concentrate under reduced pressure to yield 1-bromo-5-phenyl-2-pentanone. Use this crude α-haloketone directly in the next step.
Protocol 6: Hantzsch Synthesis of 2-Methyl-4-(3-phenylpropyl)thiazole (Step 6) [4]
-
Setup: In a 250 mL round-bottom flask, combine the crude 1-bromo-5-phenyl-2-pentanone (~52.0 mmol) and thioacetamide (B46855) (4.3 g, 57.2 mmol).
-
Solvent: Add 100 mL of ethanol (B145695) and a magnetic stir bar.
-
Reaction: Heat the mixture to reflux (approximately 78-80°C) for 3-4 hours.
-
Cooling & Neutralization: Cool the solution to room temperature. Slowly pour the reaction contents into a beaker containing 200 mL of 5% aqueous sodium carbonate (Na₂CO₃) solution and stir. An oily product should separate.
-
Work-up: Extract the mixture with ethyl acetate (B1210297) (3 x 75 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: After filtration, concentrate the solvent under reduced pressure. Purify the crude product by flash chromatography on silica gel to yield the target thiazole.
Protocol 7: N-Alkylation to form the Thiazolium Salt (Step 7)
-
Setup: Dissolve 2-methyl-4-(3-phenylpropyl)thiazole (5.0 g, 21.6 mmol) in 50 mL of acetonitrile (B52724) in a sealed tube or pressure vessel.
-
Addition of Alkylating Agent: Add methyl iodide (4.6 g, 32.4 mmol).
-
Reaction: Seal the vessel and heat the mixture at 80°C for 24 hours. A precipitate should form upon cooling.
-
Isolation: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the solid under vacuum to obtain the final 3-methyl-2-methyl-4-(3-phenylpropyl)thiazolium iodide salt.
Data Presentation
The following table summarizes the expected outcomes for the synthetic pathway. Yields are estimates based on typical values for these reaction types.
| Step | Reaction Name | Key Reagents | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| 1 | Ester Reduction | LiAlH₄ | THF | 25 | 4 | 85-95 |
| 2 | Alcohol Oxidation | PCC | DCM | 25 | 2 | 80-90 |
| 3 | Grignard Reaction | MeMgBr | Diethyl Ether | 25 | 1 | 75-85 |
| 4 | Alcohol Oxidation | PCC | DCM | 25 | 2 | 80-90 |
| 5 | α-Bromination | Br₂ | Acetic Acid | 25 | 5 | 70-80 |
| 6 | Hantzsch Synthesis | Thioacetamide | Ethanol | Reflux | 3 | 75-90[4] |
| 7 | N-Alkylation | Methyl Iodide | Acetonitrile | 80 | 24 | 80-95 |
Catalytic Application: Mechanism of Benzoin Condensation
Thiazolium salts are precursors to NHCs, which catalyze the benzoin condensation. The catalytic cycle, first proposed by Breslow, illustrates the principle of umpolung.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. synarchive.com [synarchive.com]
- 6. Recent advances of N-heterocyclic carbenes in the applications of constructing carbo- and heterocyclic frameworks with potential biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [repository.upenn.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Role of Ethyl 4-phenylbutanoate in synthesizing lactate dehydrogenase A inhibitors
Application Notes and Protocols for Lactate (B86563) Dehydrogenase A (LDHA) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial literature searches did not identify a direct role for ethyl 4-phenylbutanoate as a precursor or intermediate in the synthesis of currently documented Lactate Dehydrogenase A (LDHA) inhibitors. The following application notes and protocols are based on a well-characterized class of potent LDHA inhibitors possessing a succinic acid monoamide scaffold, which serves as a representative example for the development and evaluation of LDHA-targeting compounds.
Introduction to LDHA as a Therapeutic Target
Lactate dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate (B1213749) to lactate. In many cancer cells, a metabolic shift towards aerobic glycolysis, known as the Warburg effect, leads to an upregulation of LDHA.[1][2] This increased glycolytic flux provides cancer cells with the necessary energy and biosynthetic precursors for rapid proliferation and survival.[1][2] Elevated LDHA expression is often correlated with tumor progression, metastasis, and poor patient prognosis, making it an attractive target for cancer therapy.[1][2] Inhibition of LDHA can disrupt cancer cell metabolism, leading to reduced ATP production, increased oxidative stress, and ultimately, cell death.[3]
Application Notes: Succinic Acid Monoamide-Based LDHA Inhibitors
A novel class of LDHA inhibitors featuring a succinic acid monoamide motif has been developed, demonstrating potent and selective inhibition of LDHA.[1] These compounds have shown efficacy in cellular and in vivo models of pancreatic cancer, a disease in which LDHA is often overexpressed.[1] The lead compounds from this series exhibit favorable pharmacokinetic properties, including oral bioavailability, highlighting their potential for clinical development.[1]
Mechanism of Action
Structural studies have revealed that these succinic acid monoamide derivatives bind to a distinct allosteric site located between the subunits of the LDHA tetramer.[1] This allosteric inhibition mechanism can offer advantages in terms of selectivity over the highly conserved active site of the lactate dehydrogenase enzyme family.
Data Presentation
The following tables summarize key quantitative data for representative succinic acid monoamide-based LDHA inhibitors.
Table 1: In Vitro Enzyme Inhibition [1]
| Compound | LDHA IC50 (nM) |
| 6 | 46 |
| 21 | 72 |
Table 2: Cellular Activity in Pancreatic Cancer Cell Lines [1]
| Compound | Cell Line | Proliferation IC50 (µM) |
| 21 | MIA PaCa-2 | 12.26 |
| 21 | PANC-1 | 14.64 |
Experimental Protocols
Synthesis of Succinic Acid Monoamide-Based LDHA Inhibitors
The synthesis of this class of inhibitors generally involves a multi-step process:[1]
-
Esterification: Substituted phenylacetic acids are converted to their corresponding methyl esters.
-
Nucleophilic Substitution: The methyl esters undergo a nucleophilic substitution reaction with tert-butyl bromoacetate (B1195939) to form diester derivatives.
-
Selective Hydrolysis: The tert-butyl ester is selectively hydrolyzed using trifluoroacetic acid (TFA) to yield the carboxylic acid intermediate.
-
Amide Coupling: The resulting carboxylic acid is coupled with a desired amine using standard amide bond formation reagents (e.g., HATU) to produce the final succinic acid monoamide inhibitor.
-
Saponification: For carboxylic acid analogs, the methyl ester is hydrolyzed using a base like lithium hydroxide.
LDHA Enzyme Inhibition Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a test compound against the LDHA enzyme.
Materials:
-
Purified human LDHA enzyme
-
NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form)
-
Pyruvate
-
Assay buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Plate reader capable of measuring fluorescence (Excitation: 340 nm, Emission: 460 nm)
Procedure: [4]
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the test compound dilutions to the wells. Include a vehicle control (DMSO only).
-
Add a solution of NADH to all wells.
-
Add the purified LDHA enzyme solution to all wells except for the blank controls.
-
Initiate the enzymatic reaction by adding a solution of pyruvate to all wells.
-
Immediately monitor the decrease in fluorescence at 460 nm (excitation at 340 nm) over time at a constant temperature (e.g., 37°C). The decrease in fluorescence corresponds to the oxidation of NADH to NAD+.
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
This protocol assesses the effect of an LDHA inhibitor on the growth and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MIA PaCa-2)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control.
-
Incubate the cells for a desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the test compound concentration to determine the IC50 value.
Lactate Production Assay
This protocol quantifies the amount of lactate secreted by cancer cells following treatment with an LDHA inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
Commercial lactate assay kit
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with different concentrations of the test compound for a specific duration.
-
Collect the cell culture medium from each well.
-
Quantify the lactate concentration in the collected medium using a commercial lactate assay kit according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colored or fluorescent product.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Normalize the lactate concentration to the cell number or total protein content and compare the results from treated cells to the vehicle control.
Visualizations
Caption: LDHA's role in the Warburg effect and cancer progression.
Caption: Workflow for LDHA inhibitor discovery and development.
References
- 1. Synthesis and biological characterization of an orally bioavailable lactate dehydrogenase-A inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and initial screening of lactate dehydrogenase inhibitor activity of 1,3-benzodioxole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 4-phenylbutanoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Ethyl 4-phenylbutanoate as a versatile starting material in organic synthesis. The protocols outlined below focus on two key transformations: intramolecular Friedel-Crafts acylation for the synthesis of α-tetralone and the reduction of the ester functionality to yield 4-phenylbutan-1-ol.
Application Note 1: Synthesis of α-Tetralone via Intramolecular Friedel-Crafts Acylation
α-Tetralone and its derivatives are important structural motifs in a variety of biologically active compounds and are valuable intermediates in medicinal chemistry. This compound serves as a readily available precursor for the synthesis of α-tetralone through a three-step sequence involving hydrolysis, acyl chloride formation, and intramolecular Friedel-Crafts acylation.
Experimental Workflow
The overall transformation of this compound to α-tetralone is depicted in the following workflow:
Caption: Workflow for the synthesis of α-tetralone from this compound.
Experimental Protocols
Step 1: Hydrolysis of this compound to 4-Phenylbutanoic acid
-
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (B145695) (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, concentrated)
-
Diethyl ether
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add sodium hydroxide (1.5 equivalents) to the solution.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue to pH 1-2 with concentrated hydrochloric acid.
-
Extract the product with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-phenylbutanoic acid.
-
Step 2: Formation of 4-Phenylbutanoyl chloride
-
Materials:
-
4-Phenylbutanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) (if using oxalyl chloride)
-
Dimethylformamide (DMF, catalytic amount if using oxalyl chloride)
-
-
Procedure:
-
In a fume hood, place 4-phenylbutanoic acid (1 equivalent) in a round-bottom flask equipped with a reflux condenser and a gas trap.
-
Add thionyl chloride (2 equivalents) dropwise at room temperature.
-
Heat the mixture to reflux for 2-3 hours, or until the evolution of gas ceases.
-
Distill off the excess thionyl chloride under reduced pressure to obtain crude 4-phenylbutanoyl chloride, which can be used in the next step without further purification.
-
Step 3: Intramolecular Friedel-Crafts Acylation to α-Tetralone
-
Materials:
-
4-Phenylbutanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ice
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
-
Procedure:
-
In a fume hood, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 4-phenylbutanoyl chloride (1 equivalent) in anhydrous dichloromethane dropwise to the cooled suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by pouring it onto crushed ice, followed by the slow addition of concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain α-tetralone.
-
Quantitative Data
| Step | Reactant | Product | Typical Yield |
| 1. Hydrolysis | This compound | 4-Phenylbutanoic acid | >95% |
| 2. Acyl Chloride Formation | 4-Phenylbutanoic acid | 4-Phenylbutanoyl chloride | >90% |
| 3. Intramolecular Friedel-Crafts Acylation | 4-Phenylbutanoyl chloride | α-Tetralone | 85-95% |
Application Note 2: Reduction of this compound to 4-Phenylbutan-1-ol
4-Phenylbutan-1-ol is a valuable alcohol intermediate used in the synthesis of various fine chemicals and pharmaceutical compounds. This compound can be efficiently reduced to 4-phenylbutan-1-ol using standard reducing agents such as lithium aluminum hydride (LiAlH₄) or through the Bouveault-Blanc reduction.
Reaction Pathway
The reduction of the ester to the primary alcohol is a fundamental transformation in organic synthesis.
Caption: Pathways for the reduction of this compound to 4-Phenylbutan-1-ol.
Experimental Protocols
Protocol 2.1: Reduction with Lithium Aluminum Hydride (LiAlH₄)
-
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Sodium sulfate, anhydrous
-
Saturated aqueous solution of sodium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, place a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of this compound (1 equivalent) in anhydrous THF dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting white precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the washings, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to afford 4-phenylbutan-1-ol.
-
Protocol 2.2: Bouveault-Blanc Reduction
-
Materials:
-
This compound
-
Sodium (Na) metal
-
Absolute ethanol (EtOH)
-
Hydrochloric acid (dilute)
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve this compound (1 equivalent) in absolute ethanol.
-
Heat the solution to reflux.
-
Carefully add small pieces of sodium metal (4-6 equivalents) at a rate that maintains a steady reflux.
-
Continue heating until all the sodium has reacted.
-
Cool the reaction mixture to room temperature and carefully add water to dissolve the sodium ethoxide.
-
Acidify the mixture with dilute hydrochloric acid.
-
Extract the product with toluene or another suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 4-phenylbutan-1-ol by vacuum distillation.
-
Quantitative Data
| Reduction Method | Reagents | Product | Typical Yield |
| Lithium Aluminum Hydride | LiAlH₄, THF | 4-Phenylbutan-1-ol | 85-95% |
| Bouveault-Blanc | Na, EtOH | 4-Phenylbutan-1-ol | 60-80% |
Troubleshooting & Optimization
Technical Support Center: Optimizing Ethyl 4-phenylbutanoate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 4-phenylbutanoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via Fischer esterification of 4-phenylbutanoic acid with ethanol (B145695).
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I improve it?
-
Answer: Low yield in Fischer esterification is a common issue and can be attributed to several factors. As the reaction is an equilibrium process, steps must be taken to shift the equilibrium towards the product.[1][2]
-
Incomplete Reaction: The reaction may not have reached equilibrium or completion.
-
Solution: Increase the reaction time and ensure adequate heating (reflux). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Water Content: The presence of water in the reactants or solvent can shift the equilibrium back towards the starting materials.
-
Solution: Use anhydrous ethanol and ensure all glassware is thoroughly dried. The removal of water as it is formed can also drive the reaction forward.[2] This can be achieved by methods like azeotropic distillation.
-
-
Insufficient Catalyst: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is crucial for protonating the carbonyl group of the carboxylic acid, making it more electrophilic.[1][3]
-
Solution: Ensure the correct catalytic amount of a strong acid is used.
-
-
Reactant Stoichiometry: Using a large excess of one reactant can shift the equilibrium.[2][4]
-
Issue 2: Difficulty in Product Isolation and Purification
-
Question: I am having trouble separating the this compound from the reaction mixture. What is the best approach for workup and purification?
-
Answer: Proper workup is critical to isolate the ester and remove unreacted starting materials and the acid catalyst.
-
Neutralization of Acid Catalyst: The crude product will be acidic.
-
Removal of Excess Alcohol: Ethanol is soluble in water.
-
Emulsion Formation: During the washing steps, an emulsion may form, making layer separation difficult.
-
Solution: Adding a small amount of brine (saturated NaCl solution) can help break up emulsions. Allow the separatory funnel to stand for a longer period.
-
-
Final Purification:
-
Issue 3: Presence of Impurities in the Final Product
-
Question: My final product shows the presence of unreacted 4-phenylbutanoic acid. How can I remove this?
-
Answer: The presence of the starting carboxylic acid is a common impurity if the reaction has not gone to completion or if the workup was insufficient.
-
Solution: The unreacted 4-phenylbutanoic acid can be removed by washing the organic extract with a mild base, such as a saturated solution of sodium bicarbonate. The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will move into the aqueous layer.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the synthesis of this compound via Fischer Esterification?
A1: The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The key steps are:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of 4-phenylbutanoic acid, making the carbonyl carbon more electrophilic.[1][3]
-
Nucleophilic attack by ethanol: A molecule of ethanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[2]
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of water: The protonated hydroxyl group leaves as a molecule of water, a good leaving group.
-
Deprotonation: The protonated carbonyl of the ester is deprotonated to regenerate the acid catalyst and form the final ester product, this compound.
Q2: What are the optimal reaction conditions for maximizing the yield of this compound?
A2: While optimal conditions can vary, the following table summarizes typical conditions and their impact on yield based on general principles of Fischer esterification.
| Parameter | Condition | Rationale | Potential Yield Impact |
| Reactant Ratio | Large excess of ethanol (e.g., 5-10 equivalents or as solvent) | Shifts equilibrium towards the product (Le Chatelier's Principle).[2][4] | High |
| Catalyst | Strong acid (e.g., H₂SO₄, p-TsOH) in catalytic amounts | Increases the rate of reaction by activating the carboxylic acid.[1] | High |
| Temperature | Reflux temperature of the alcohol | Provides the necessary activation energy for the reaction. | High |
| Reaction Time | Monitored to completion (e.g., by TLC) | Ensures the reaction reaches equilibrium. | High |
| Water Removal | Anhydrous reagents; Dean-Stark trap or molecular sieves | Removes a product, shifting the equilibrium forward.[2] | Very High |
Q3: Can other methods be used to synthesize this compound?
A3: Yes, other methods can be employed, especially if the starting material is sensitive to strong acids. One common alternative is the reaction of an activated carboxylic acid derivative with ethanol.
| Method | Reactants | Conditions | Advantages |
| From Acyl Chloride | 4-phenylbutanoyl chloride and ethanol | Typically in the presence of a non-nucleophilic base (e.g., pyridine) at room temperature. | High yield, not an equilibrium reaction. |
| Steglich Esterification | 4-phenylbutanoic acid, ethanol, DCC, and DMAP | Room temperature. | Mild conditions, high yield.[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-phenylbutanoic acid.
-
Reagent Addition: Add a large excess of anhydrous ethanol (e.g., 10 equivalents), followed by a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours. Monitor the reaction progress by TLC.
-
Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.[8]
Visualizations
Caption: Fischer Esterification Mechanism for this compound Synthesis.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. prepchem.com [prepchem.com]
- 9. Ethyl 3-oxo-4-phenylbutanoate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Grignard Synthesis of Ethyl 4-phenylbutanoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of Ethyl 4-phenylbutanoate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the Grignard synthesis of this compound?
The synthesis of this compound via a Grignard reaction typically involves two main steps:
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Formation of the Grignard Reagent: 2-Phenylethyl halide (bromide or chloride) reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form 2-phenylethylmagnesium halide.
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Reaction with an Electrophile: The Grignard reagent then reacts with a suitable electrophile, such as ethyl chloroformate or diethyl carbonate, followed by an aqueous workup to yield this compound.
Q2: Why are anhydrous conditions so critical for this reaction?
Grignard reagents are highly reactive and are strong bases. They will react readily with any protic solvent, including water. This reaction will quench the Grignard reagent, converting it into an alkane and rendering it unable to react with the desired electrophile, which significantly reduces the yield of the final product. It is imperative to use flame-dried glassware and anhydrous solvents throughout the experiment.
Q3: What are the most common side reactions to be aware of?
The most common side reactions include:
-
Wurtz Coupling: The Grignard reagent can react with the unreacted 2-phenylethyl halide to form 1,4-diphenylbutane (B89690).
-
Double Addition to Ester: If an ester like diethyl carbonate is used as the electrophile, the Grignard reagent can add twice, leading to the formation of a tertiary alcohol.
-
Reaction with Atmospheric CO2: Exposure of the Grignard reagent to air can result in the formation of 4-phenylbutanoic acid after workup.
Q4: How can I confirm the formation of the Grignard reagent?
The formation of the Grignard reagent is an exothermic reaction, so a gentle reflux of the solvent is often observed as the reaction initiates. Visually, the shiny magnesium turnings will start to disappear, and the solution will typically turn cloudy and greyish-brown. A small crystal of iodine can be used to initiate the reaction, and its color will fade as the magnesium is activated.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate (no heat, no change in appearance). | 1. Inactive magnesium surface due to oxide layer. 2. Wet glassware or solvent. 3. Impure alkyl halide. | 1. Activate magnesium with a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings under nitrogen. 2. Ensure all glassware is flame-dried under vacuum and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents. 3. Purify the alkyl halide by distillation. |
| Low yield of this compound. | 1. Incomplete formation of the Grignard reagent. 2. Quenching of the Grignard reagent by moisture or CO2. 3. Significant side reactions (e.g., Wurtz coupling). 4. Incorrect stoichiometry. | 1. Ensure the magnesium is fully consumed or allow for a longer reaction time for Grignard formation. 2. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. 3. Add the alkyl halide slowly to the magnesium suspension to minimize localized high concentrations. 4. Use a slight excess of the Grignard reagent relative to the electrophile. |
| Formation of a significant amount of 1,4-diphenylbutane (Wurtz coupling product). | High concentration of alkyl halide during Grignard formation. | Add the solution of 2-phenylethyl halide dropwise to the magnesium suspension at a rate that maintains a gentle reflux. |
| Formation of a tertiary alcohol instead of the desired ester. | Use of an ester electrophile that allows for double addition by the Grignard reagent. | Use ethyl chloroformate as the electrophile, which is less prone to double addition. Alternatively, perform the reaction at very low temperatures (-78 °C) and add the Grignard reagent slowly to a solution of the ester electrophile. |
| Isolation of 4-phenylbutanoic acid as a major byproduct. | Exposure of the Grignard reagent to carbon dioxide from the atmosphere. | Maintain a strict inert atmosphere throughout the reaction and workup. |
Experimental Protocols
Protocol 1: Preparation of 2-Phenylethylmagnesium Bromide (Grignard Reagent)
Materials:
-
Magnesium turnings
-
2-Phenylethyl bromide
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Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (optional, for activation)
Procedure:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Allow the apparatus to cool to room temperature under a stream of dry nitrogen.
-
Place the magnesium turnings in the flask.
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If activation is needed, add a small crystal of iodine.
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Prepare a solution of 2-phenylethyl bromide in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the 2-phenylethyl bromide solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the disappearance of the iodine color and gentle boiling of the solvent.
-
Once the reaction has started, add the remaining 2-phenylethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting greyish-brown solution is the Grignard reagent.
Protocol 2: Synthesis of this compound
Materials:
-
2-Phenylethylmagnesium bromide solution (from Protocol 1)
-
Ethyl chloroformate
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Hydrochloric acid (1 M)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
-
Cool the freshly prepared Grignard reagent in an ice-salt bath to -10 to 0 °C.
-
Prepare a solution of ethyl chloroformate in anhydrous diethyl ether or THF.
-
Add the ethyl chloroformate solution dropwise to the stirred Grignard reagent, maintaining the temperature below 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
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Cool the reaction mixture in an ice bath and quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
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If a precipitate forms, add 1 M HCl to dissolve it.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Extract the aqueous layer with diethyl ether.
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Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation to obtain this compound.
Data Summary
The following table presents typical reaction parameters for a related Grignard synthesis of an ethyl ketoester, which can serve as a starting point for optimization.
| Parameter | Value |
| Grignard Precursor | 2-Phenylethyl bromide |
| Electrophile | Diethyl oxalate |
| Solvent | MTBE / THF |
| Grignard Formation Temperature | 50-60 °C |
| Addition Temperature | -5 to -10 °C |
| Grignard Formation Time | 2 hours |
| Addition Reaction Time | 0.5 hours |
| Reported Yield | ~80% |
Note: This data is adapted from a procedure for a related compound and may require optimization for the synthesis of this compound.[1]
Visual Guides
References
Technical Support Center: Purification of Crude Ethyl 4-phenylbutanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Ethyl 4-phenylbutanoate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized via Fischer esterification?
A1: Crude this compound synthesized via Fischer esterification of 4-phenylbutanoic acid with ethanol (B145695) can contain several impurities. The most common include unreacted starting materials such as 4-phenylbutanoic acid and ethanol.[1][2][3][4] Additionally, the acidic catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) will be present.[2][4] Water is a significant byproduct of the esterification reaction.[1][4] Side products from competing reactions, though typically minor, can also be present.
Q2: What is the purpose of a sodium bicarbonate wash during the workup?
A2: A sodium bicarbonate (NaHCO₃) wash is a crucial step to neutralize and remove acidic impurities from the organic layer.[5] This includes the acidic catalyst (e.g., H₂SO₄) and any unreacted 4-phenylbutanoic acid. The bicarbonate, a weak base, reacts with the acids to form their corresponding sodium salts, which are soluble in the aqueous layer and can thus be separated.
Q3: My final product has a yellowish tint. What could be the cause and how can I remove it?
A3: A yellowish tint in the final product can indicate the presence of colored impurities, which may arise from side reactions or the degradation of starting materials or the product, especially if excessive heat was applied during synthesis or distillation. Purification by column chromatography is often effective in removing such colored impurities.[5]
Q4: Can I use distillation to purify my crude this compound?
A4: Yes, distillation is a viable method for purifying this compound, particularly after an initial extractive workup.[6] Since this compound has a relatively high boiling point, vacuum distillation is recommended to prevent thermal degradation.
Q5: What analytical techniques are suitable for assessing the purity of this compound?
A5: Several analytical techniques can be used to assess the purity of this compound. High-Performance Liquid Chromatography (HPLC) is a powerful method for quantifying the purity and identifying impurities.[7] Gas Chromatography (GC) is also well-suited for analyzing volatile compounds like esters. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the desired product and identify any residual starting materials or byproducts.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low Purity After Extraction | Incomplete removal of acidic impurities. | - Ensure the sodium bicarbonate wash is performed until no more gas evolution (CO₂) is observed.- Use a saturated NaHCO₃ solution for more effective neutralization.- Perform multiple washes with smaller volumes of NaHCO₃ solution. |
| Emulsion formation during extraction. | - Add a small amount of brine (saturated NaCl solution) to help break the emulsion.- Allow the mixture to stand for a longer period to allow for phase separation.- Centrifuge the mixture if the emulsion is persistent. | |
| Product Contaminated with Starting Alcohol (Ethanol) | Insufficient removal during solvent evaporation. | - After the initial solvent evaporation, place the product under high vacuum for an extended period to remove residual volatile solvents like ethanol. |
| Low Yield After Column Chromatography | Product is too soluble in the mobile phase. | - Adjust the solvent system polarity. If the product is eluting too quickly, decrease the polarity of the mobile phase (e.g., decrease the ethyl acetate (B1210297) to petroleum ether ratio). |
| Product is adsorbing too strongly to the silica (B1680970) gel. | - If the product is not eluting, gradually increase the polarity of the mobile phase. | |
| Product Degradation During Distillation | Distillation temperature is too high. | - Use a vacuum distillation setup to lower the boiling point of the product.- Ensure the heating mantle temperature is not set excessively high. |
Experimental Protocols
Protocol 1: Extractive Workup of Crude this compound
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Transfer the crude reaction mixture to a separatory funnel.
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Add an equal volume of a suitable organic solvent (e.g., ethyl acetate) and water. Shake the funnel gently and allow the layers to separate.
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Drain the aqueous layer.
-
Wash the organic layer sequentially with:
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Saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove acidic impurities. Repeat until no more CO₂ evolution is observed.[5]
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Water to remove any remaining water-soluble impurities.
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Brine (saturated NaCl solution) to facilitate the separation of the organic and aqueous layers and to begin the drying process.
-
-
Drain the aqueous layer after each wash.
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Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
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Filter off the drying agent.
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Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude, washed this compound.
Protocol 2: Purification by Column Chromatography
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Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether or hexane).
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Pack a chromatography column with the slurry.
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Dissolve the crude this compound in a minimal amount of the mobile phase.
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Load the sample onto the top of the silica gel column.
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Elute the column with an appropriate solvent system. A common starting point is a mixture of ethyl acetate and petroleum ether (e.g., 1:80 v/v).[5] The polarity can be adjusted based on the separation observed by thin-layer chromatography (TLC).
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Collect fractions and analyze them by TLC to identify those containing the pure product.
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Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.
Visual Workflow and Troubleshooting Diagrams
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting flowchart for low purity of this compound.
References
- 1. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ethyl 3-oxo-4-phenylbutanoate synthesis - chemicalbook [chemicalbook.com]
- 6. Ethyl 3-oxo-4-phenylbutanoate | 718-08-1 | Benchchem [benchchem.com]
- 7. Ethyl 4-phenyl butyrate | SIELC Technologies [sielc.com]
Technical Support Center: Purification of Ethyl 4-phenylbutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Ethyl 4-phenylbutanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 4-phenylbutyric acid and ethanol (B145695), by-products from side reactions, and residual solvents used during synthesis and extraction. Depending on the synthetic route, other related esters or phenyl-containing compounds might also be present. For instance, if a transesterification has occurred, you might find methyl esters if methanol (B129727) was present.
Q2: What are the recommended purification methods for this compound?
A2: The primary methods for purifying this compound are distillation and column chromatography. The choice of method depends on the nature of the impurities and the required final purity.[1] A preliminary workup often involves washing the organic layer with acidic and basic solutions to remove corresponding impurities.[2]
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy can also be used to confirm the structure and identify impurities.[5]
Q4: My final product has a yellowish tint. What could be the cause?
A4: A yellowish color in the final product often indicates the presence of impurities. These could be colored by-products from the synthesis or degradation products. Purification by column chromatography or distillation should yield a colorless oil.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | - Incomplete reaction. - Loss of product during aqueous workup (extraction). - Inefficient separation during chromatography or distillation. | - Monitor the reaction to completion using TLC or GC. - Ensure the correct pH is used during extractions to minimize the solubility of the ester in the aqueous phase. - Optimize chromatography conditions (e.g., solvent system, column packing) or distillation parameters (e.g., vacuum, temperature). |
| Presence of Starting Materials in Final Product | - Incomplete reaction. - Inefficient removal during workup. | - If 4-phenylbutyric acid is present, wash the organic layer with a mild base like saturated sodium bicarbonate solution. - If ethanol is present, wash with brine and ensure thorough drying of the organic layer. - Consider purification by column chromatography for more efficient separation.[2] |
| Broad Peaks or Tailing in Chromatography | - Overloading the column. - Inappropriate solvent system. - Presence of highly polar impurities. | - Reduce the amount of crude product loaded onto the column. - Optimize the mobile phase; a common system is a mixture of ethyl acetate (B1210297) and petroleum ether.[2] - Pre-treat the crude product with a wash to remove polar impurities before chromatography. |
| Product Decomposition During Distillation | - High distillation temperature. - Presence of acidic or basic impurities. | - Use vacuum distillation to lower the boiling point. - Neutralize the crude product with appropriate washes before distillation. |
Quantitative Data Summary
| Purification Method | Purity Achieved | Yield | Reference |
| Column Chromatography | >98.0% (GC) | - | [6] |
| Column Chromatography | 98.8% | 33.05 g | [2] |
| High Vacuum Rectification | >97% (GC) | 81.0% | [7] |
| High Vacuum Rectification | 98% (GC) | 93.0% | [7] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select an appropriate size column based on the amount of crude product.
-
Pack the column with silica (B1680970) gel using a slurry method with the initial mobile phase (e.g., petroleum ether).
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., dichloromethane (B109758) or the mobile phase).
-
Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Start with a non-polar solvent like petroleum ether and gradually increase the polarity by adding ethyl acetate. A common solvent system is an ethyl acetate-petroleum ether mixture (e.g., starting from 1:80).[2]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
-
Isolation:
-
Combine the pure fractions containing the product.
-
Remove the solvent under reduced pressure to obtain the purified this compound as a colorless oil.[2]
-
Protocol 2: Purification by Distillation
-
Setup:
-
Assemble a vacuum distillation apparatus. Ensure all glassware is dry.
-
Add the crude this compound to the distillation flask along with boiling chips or a magnetic stir bar.
-
-
Distillation:
-
Gradually reduce the pressure using a vacuum pump.
-
Heat the distillation flask gently using a heating mantle.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.
-
-
Isolation:
-
Once the distillation is complete, allow the apparatus to cool before releasing the vacuum.
-
The collected fraction is the purified product.
-
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. Ethyl 3-oxo-4-phenylbutanoate | 718-08-1 | Benchchem [benchchem.com]
- 2. Ethyl 3-oxo-4-phenylbutanoate synthesis - chemicalbook [chemicalbook.com]
- 3. Ethyl 4-phenyl butyrate | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C12H16O2 | CID 61452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound|lookchem [lookchem.com]
- 7. CN101928219A - Method for preparing ethyl 2-oxo-4-phenylbutyrate - Google Patents [patents.google.com]
Technical Support Center: Ethyl 4-phenylbutanoate Distillation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the distillation of ethyl 4-phenylbutanoate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound?
For thermally sensitive, high-boiling point esters like this compound, vacuum distillation is the preferred purification method. This technique allows for distillation at a lower temperature, which minimizes the risk of thermal decomposition.
Q2: What are the typical impurities found in crude this compound?
Common impurities can include unreacted starting materials such as 4-phenylbutanoic acid and ethanol, as well as the acid catalyst (e.g., sulfuric acid) used in esterification. Byproducts from side reactions and tar formation, particularly with certain catalysts, can also be present.
Q3: How can I remove acidic impurities before distillation?
Acidic impurities should be neutralized and removed prior to distillation to prevent them from catalyzing decomposition at high temperatures. This is typically achieved by washing the crude ester with an aqueous basic solution, such as sodium bicarbonate or sodium carbonate. This process converts the acidic impurities into their corresponding salts, which are soluble in the aqueous layer and can be separated.
Q4: Is the boiling point a reliable indicator of this compound purity?
While a sharp and constant boiling point during distillation suggests a high degree of purity, it is not a definitive measure on its own. Impurities with boiling points close to that of this compound may co-distill. Therefore, it is recommended to use additional analytical techniques, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm the purity of the collected fractions.
Troubleshooting Guides
This section addresses specific problems that may arise during the distillation of this compound.
| Problem | Potential Cause(s) | Recommended Solutions |
| Product Discoloration (Darkening) | Thermal decomposition or polymerization at high temperatures. Residual acid catalyst promoting side reactions. | - Utilize Vacuum Distillation: Lowering the pressure significantly reduces the boiling point, thus minimizing thermal stress on the compound. - Ensure Complete Neutralization: Thoroughly wash the crude product with a basic solution to remove any residual acid catalyst before heating. - Add a Stabilizer: Consider adding a small amount of a weakly basic ion exchange resin to the distillation flask to inhibit polymerization. |
| Low Product Yield | Incomplete reaction, decomposition during distillation, or product loss during workup. | - Optimize Reaction Conditions: Ensure the initial esterification reaction has gone to completion. - Improve Vacuum: A lower vacuum level will result in a lower distillation temperature and less decomposition. - Minimize Transfer Losses: Be meticulous during the workup and transfer steps to avoid physical loss of the product. |
| Foaming During Vacuum Distillation | Presence of volatile impurities or contamination (e.g., vacuum grease). | - Thoroughly Degas: Before heating, ensure that all low-boiling solvents are removed from the crude product under reduced pressure. - Proper Joint Greasing: Use a high-quality vacuum grease sparingly and ensure it does not come into contact with the product. |
| Unstable Vacuum | Leaks in the distillation apparatus. | - Check all connections: Ensure all ground glass joints are properly sealed. Lightly grease joints with a suitable vacuum grease. - Inspect tubing: Check all vacuum tubing for cracks or loose connections. |
| "Bumping" or Violent Boiling | Superheating of the liquid followed by sudden, rapid boiling. | - Use a Magnetic Stirrer: Continuous stirring provides nucleation sites for smooth boiling. Boiling chips are often less effective under vacuum. - Gradual Heating: Heat the distillation flask slowly and evenly to avoid localized superheating. |
Quantitative Data
Boiling Point of this compound at Various Pressures
The boiling point of a liquid is dependent on the surrounding pressure. For a high-boiling point compound like this compound, reducing the pressure is crucial to avoid thermal degradation.
| Pressure (mmHg) | Boiling Point (°C) | Notes |
| 760 | 275-276 | Atmospheric pressure; risk of decomposition.[1] |
| 10 | ~145 | Estimated |
| 3.5 | 168-169 | For the similar compound ethyl 2,4-diphenylbutanoate.[2] |
| 2 | 132 | For the related compound ethyl 2-oxo-4-phenylbutanoate. |
| 1 | 100 | [3] |
Note: Some boiling points are for structurally similar compounds and are provided as an estimation. Boiling points at reduced pressures other than the experimentally determined values are estimated and should be used as a guideline.
Experimental Protocols
Protocol 1: Pre-distillation Workup of Crude this compound
This protocol describes the steps to remove acidic impurities and residual water from the crude product of an esterification reaction.
-
Transfer the crude reaction mixture to a separatory funnel.
-
If an organic solvent was used, dilute the mixture with a suitable water-immiscible solvent (e.g., diethyl ether, ethyl acetate) to facilitate separation.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. Add the bicarbonate solution slowly and vent the separatory funnel frequently to release any evolved carbon dioxide gas. Continue washing until no more gas evolves.
-
Separate the aqueous layer and wash the organic layer with water.
-
Finally, wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of dissolved water.
-
Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The remaining residue is the crude this compound, ready for vacuum distillation.
Protocol 2: Vacuum Distillation of this compound
This protocol outlines the procedure for the purification of this compound using vacuum distillation.
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is dry and free of cracks. Use a round-bottom flask of an appropriate size (the flask should be no more than two-thirds full). A short-path distillation head is recommended to minimize product loss.
-
Sample Preparation: Place a magnetic stir bar in the distillation flask and add the crude this compound.
-
System Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Begin stirring the contents of the flask. Slowly and carefully evacuate the system to the desired pressure.
-
Heating: Once a stable vacuum is achieved, begin to gently and evenly heat the distillation flask using a heating mantle.
-
Fraction Collection: As the temperature of the vapor rises, discard any initial low-boiling fractions (forerun). When the vapor temperature stabilizes at the expected boiling point for the set pressure, collect the main fraction in a clean receiving flask.
-
Shutdown: Once the main fraction has been collected and the distillation rate slows, remove the heating mantle and allow the system to cool to room temperature before slowly reintroducing air into the apparatus. Turn off the vacuum pump.
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common distillation issues.
References
Technical Support Center: Ethyl 4-phenylbutanoate NMR Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the nuclear magnetic resonance (NMR) spectra of Ethyl 4-phenylbutanoate.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR spectral data for this compound?
A1: The expected chemical shifts (δ) and multiplicities for this compound in a deuterated chloroform (B151607) (CDCl₃) solvent are summarized in the tables below. These values are reference points for a standard spectrum recorded on a 400 MHz spectrometer.[1]
Q2: Why do the signals for the five protons on the phenyl ring overlap?
A2: The five protons on the monosubstituted phenyl ring (ortho, meta, and para positions) have very similar electronic environments. This causes their signals to appear in a narrow range of the spectrum, typically between 7.15 and 7.35 ppm. Due to small differences in their chemical shifts and the presence of small coupling constants between them (ortho, meta, and para couplings), the signals often merge into a single complex multiplet, making it difficult to resolve individual peaks without higher field strength magnets or advanced NMR techniques.
Q3: How can I definitively assign the three different methylene (B1212753) (-CH₂-) groups in the ¹H NMR spectrum?
A3: Assignment of the methylene groups can be achieved by analyzing their chemical shifts and coupling patterns.
-
-OCH₂- (Ethyl group): This quartet appears furthest downfield (around 4.13 ppm) because it is directly attached to the electronegative oxygen atom of the ester.[1][2]
-
Ar-CH₂- (Benzylic): The methylene group attached to the phenyl ring is deshielded by the ring current and appears around 2.66 ppm.[1]
-
-CH₂-CH₂-CO-: The methylene group adjacent to the carbonyl group appears around 2.33 ppm.[1]
-
-CH₂-CH₂-Ar: The central methylene group of the butyl chain is the most shielded and appears further upfield, around 1.98 ppm.[1] Confirmation of these assignments can be achieved using 2D NMR experiments like COSY (Correlation Spectroscopy), which shows correlations between coupled protons.
Data Presentation
Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Protons (Assignment) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Phenyl (ortho, meta, para) | 7.29 - 7.20 | Multiplet (m) | - | 5H |
| -OCH₂ CH₃ (Ethyl) | 4.13 | Quartet (q) | 7.1 | 2H |
| PhCH₂ - | 2.66 | Triplet (t) | 7.6 | 2H |
| -CH₂ CO₂Et | 2.33 | Triplet (t) | 7.5 | 2H |
| PhCH₂CH₂ - | 2.03 - 1.92 | Multiplet (m) | - | 2H |
| -OCH₂CH₃ (Ethyl) | 1.26 | Triplet (t) | 7.1 | 3H |
| Data sourced from reference[1]. |
Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃)
| Carbon (Assignment) | Chemical Shift (δ, ppm) |
| C =O (Ester Carbonyl) | 173.6 |
| Quaternary Phenyl C | 141.5 |
| Phenyl C H (ortho) | 128.6 |
| Phenyl C H (meta) | 128.5 |
| Phenyl C H (para) | 126.1 |
| -OC H₂CH₃ (Ethyl) | 60.3 |
| PhC H₂- | 35.2 |
| -C H₂CO₂Et | 33.8 |
| PhCH₂C H₂- | 26.6 |
| -OCH₂C H₃ (Ethyl) | 14.3 |
| Data sourced from reference[1]. |
Troubleshooting Guide
Q4: My aromatic signals are severely overlapped. What are my options for better resolution?
A4: Signal overlap in the aromatic region is a common issue. Here are several approaches to resolve it:
-
Change the Solvent: Recording the spectrum in a different deuterated solvent, such as benzene-d₆ or acetone-d₆, can alter the chemical shifts of the protons and may resolve the overlap.[3] Aromatic solvents like benzene-d₆ often induce significant shifts in the solute's protons due to anisotropic effects.
-
Increase Magnetic Field Strength: Using a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the dispersion of signals, often simplifying complex multiplets into more interpretable patterns.
-
2D NMR Spectroscopy: Techniques like COSY and HSQC (Heteronuclear Single Quantum Coherence) can help. A COSY spectrum will show which protons are coupled to each other, while an HSQC will correlate each proton with its directly attached carbon, aiding in unambiguous assignment.
Q5: My spectrum has very broad peaks and a poor baseline. What could be the cause?
A5: Broad peaks and a noisy baseline can stem from several factors:
-
Poor Shimming: The homogeneity of the magnetic field must be optimized by "shimming." If shimming is poor, all peaks will be broad.[3] Carefully re-shim the instrument or use an automated shimming routine.
-
Sample Concentration: A sample that is too concentrated can lead to increased solution viscosity, which results in broader lines. Conversely, a very dilute sample may require more scans to achieve a good signal-to-noise ratio.
-
Insoluble Particles: The presence of solid particles in the NMR tube will severely distort the magnetic field homogeneity, causing broad lines. Always filter your sample into the NMR tube, for instance, through a pipette with a small plug of glass wool.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic ions can cause significant line broadening. Ensure all glassware is clean and consider passing your sample through a small silica (B1680970) plug if contamination is suspected.
Q6: I see unexpected peaks in my spectrum. How do I identify them?
A6: Extraneous peaks usually arise from solvent impurities, residual solvents from your reaction or purification, or contaminants.
-
Residual Solvents: Common solvents like ethyl acetate, acetone (B3395972), or dichloromethane (B109758) can be difficult to remove completely and often appear in spectra.[3] Adding a drop of D₂O to your sample can confirm the presence of exchangeable protons (like water or alcohols), as these peaks will disappear or shift.[3]
-
Water: A peak from water is very common. In CDCl₃ it typically appears around 1.56 ppm, but its position can vary.
-
Reference Tables: Consult published tables of common NMR impurities to match the chemical shifts of the unknown peaks.[4][5] For example, residual acetone often appears as a singlet around 2.17 ppm in CDCl₃.[4]
-
Grease: Silicone grease from glassware joints can appear as a singlet near 0 ppm.
Experimental Protocols
Protocol for NMR Sample Preparation and Data Acquisition
This protocol outlines the standard procedure for preparing a high-quality NMR sample of a small organic molecule like this compound.
-
Sample Weighing: Weigh between 5-25 mg of your purified this compound for a ¹H NMR spectrum, or 50-100 mg for a ¹³C NMR spectrum, into a clean, dry vial.[6][7]
-
Solvent Selection and Addition: Choose an appropriate deuterated solvent (e.g., CDCl₃). Deuterated solvents are used to provide a lock signal for the spectrometer and to avoid large solvent peaks in the ¹H spectrum.[6] Using a pipette, add approximately 0.6-0.7 mL of the solvent to the vial.[6]
-
Dissolution and Transfer: Gently swirl the vial to ensure the sample is completely dissolved. If any solid particles remain, the solution must be filtered. A common method is to filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into a clean, high-quality 5 mm NMR tube. Avoid using cotton wool as it can introduce impurities.
-
Capping and Labeling: Cap the NMR tube securely. Do not use parafilm or paper labels on the body of the tube, as this can interfere with spinning and shimming.[8] Label the cap or the very top of the tube with a permanent marker.[8]
-
Instrument Setup and Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and optimize the field homogeneity by shimming. Poor shimming is a primary cause of broad spectral lines.[3]
-
Set appropriate acquisition parameters. For a standard ¹H spectrum, 8 to 16 scans are usually sufficient.
-
Set the receiver gain (RG). If the receiver gain is set too high for a concentrated sample, it can cause an "ADC overflow" error and distort the spectrum.[9]
-
Acquire the Free Induction Decay (FID) and process the data using a Fourier transform, followed by phasing and baseline correction.
-
Mandatory Visualization
Below is a troubleshooting workflow for common issues encountered during NMR spectral analysis.
Caption: Troubleshooting workflow for common NMR spectral issues.
References
- 1. rsc.org [rsc.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. scribd.com [scribd.com]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 9. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
Technical Support Center: Analysis of Ethyl 4-phenylbutanoate by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of impurities in Ethyl 4-phenylbutanoate using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in this compound?
A1: Potential impurities in this compound can originate from the synthesis process or degradation. Common impurities may include unreacted starting materials, byproducts from side reactions, and degradation products.
-
Starting Materials: 4-Phenylbutyric acid and ethanol.
-
Synthesis Byproducts: These can arise from side reactions during the esterification process. Examples include isomers like ethyl 2-oxo-4-phenylbutanoate and ethyl 3-oxo-4-phenylbutanoate.
-
Degradation Products: this compound can undergo hydrolysis back to 4-phenylbutyric acid and ethanol, especially in the presence of moisture. Oxidation of the benzene (B151609) ring or the alkyl chain can also lead to impurities such as benzoic acid.
Q2: What type of GC column is recommended for the analysis of this compound and its impurities?
A2: A non-polar or medium-polar capillary column is generally recommended for the analysis of aromatic esters like this compound. A common choice would be a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms). These columns provide good separation for a wide range of compounds with varying polarities.
Q3: What are the typical mass spectral fragments of this compound?
A3: The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 192. Common fragment ions include those corresponding to the loss of the ethoxy group (-OC2H5) at m/z 147, the tropylium (B1234903) ion (C7H7+) at m/z 91 (a common fragment for compounds containing a benzyl (B1604629) group), and a peak at m/z 104 resulting from a McLafferty rearrangement.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing for the main component or impurities | Active sites in the injector liner or column. | - Deactivate or replace the injector liner.- Condition the column according to the manufacturer's instructions.- Trim the first few centimeters of the column. |
| Ghost Peaks (peaks appearing in blank runs) | Contamination in the syringe, injector, or carrier gas. | - Rinse the syringe with a clean solvent.- Bake out the injector and column at a high temperature.- Check the purity of the carrier gas and ensure gas traps are functional. |
| Poor Sensitivity / Low Signal Intensity | Leak in the system, incorrect injection volume, or detector issue. | - Perform a leak check of the GC-MS system.- Optimize the injection volume.- Clean the ion source of the mass spectrometer. |
| Baseline Noise or Drift | Column bleed, contaminated carrier gas, or detector contamination. | - Ensure the column temperature does not exceed its maximum limit.- Use high-purity carrier gas with appropriate traps.- Clean the detector as per the instrument manual. |
| Irreproducible Retention Times | Fluctuations in oven temperature or carrier gas flow rate. | - Verify the stability and accuracy of the GC oven temperature.- Check for leaks in the gas lines and ensure a constant carrier gas flow. |
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a starting point for developing a validated method for the analysis of impurities in this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to obtain a concentration of 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
2. GC-MS Instrumentation and Parameters:
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Oven Temperature Program | - Initial temperature: 80 °C, hold for 2 min- Ramp: 10 °C/min to 280 °C- Final hold: 280 °C for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 450 amu |
3. Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST) and by interpreting their fragmentation patterns.
-
Quantify impurities using the peak area percentage or by using a certified reference standard for each impurity if available.
Potential Impurities and Their Characteristics
The following table summarizes potential impurities, their likely origin, and key mass spectral fragments to aid in their identification.
| Impurity Name | Potential Origin | Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (m/z) |
| 4-Phenylbutyric acid | Starting material / Hydrolysis | 164.19 | 164 (M+), 147, 118, 91 |
| Ethanol | Starting material | 46.07 | 46 (M+), 45, 31 |
| Ethyl 2-oxo-4-phenylbutanoate | Synthesis byproduct | 206.24 | 206 (M+), 161, 133, 105, 91 |
| Ethyl 3-oxo-4-phenylbutanoate | Synthesis byproduct | 206.24 | 206 (M+), 161, 105, 91 |
| Benzoic acid | Oxidation product | 122.12 | 122 (M+), 105, 77 |
Visualizations
Caption: Troubleshooting workflow for common GC-MS issues.
Caption: Workflow for the identification of impurities.
References
Technical Support Center: Ethyl 4-phenylbutanoate Stability and Degradation Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of ethyl 4-phenylbutanoate.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its stability important?
This compound is a fatty acid ester.[1] Its chemical stability is a critical quality attribute, particularly in the pharmaceutical industry, as degradation can lead to loss of potency and the formation of potentially harmful impurities. Understanding its stability profile is essential for developing stable formulations, defining appropriate storage conditions, and ensuring product safety and efficacy.
2. What are the likely degradation pathways for this compound?
Based on its chemical structure, which contains an ester functional group and a phenyl ring, this compound is susceptible to degradation through several pathways:
-
Hydrolysis: The ester linkage can be cleaved by acid or base catalysis to yield 4-phenylbutanoic acid and ethanol.
-
Oxidation: The benzylic position (the carbon atom adjacent to the phenyl ring) is a potential site for oxidation.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, potentially through free-radical mechanisms.
-
Thermal Degradation: High temperatures can accelerate hydrolysis and other degradation reactions.
3. How can I monitor the stability of this compound in my samples?
Stability-indicating analytical methods are crucial for monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for quantifying the parent compound and its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for identifying and quantifying volatile degradation products.
4. What are forced degradation studies and why are they necessary?
Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to intentionally degrade it.[2] These studies are essential for:
-
Identifying potential degradation products.
-
Elucidating degradation pathways.
-
Developing and validating stability-indicating analytical methods.[2]
-
Understanding the intrinsic stability of the molecule.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) for this compound. | - Inappropriate mobile phase pH. - Column degradation. - Sample overload. | - Adjust mobile phase pH to ensure the analyte is in a single ionic form. - Use a new or different column. - Reduce the injection volume or sample concentration. |
| Co-elution of this compound with a degradation product. | - Insufficient method selectivity. | - Optimize the mobile phase composition (e.g., change the organic modifier, gradient slope). - Try a different column chemistry (e.g., C8, Phenyl). - Adjust the column temperature. |
| Baseline drift or noise. | - Mobile phase not properly degassed. - Contaminated mobile phase or column. - Detector lamp aging. | - Degas the mobile phase before use. - Prepare fresh mobile phase and flush the system and column. - Replace the detector lamp if nearing the end of its lifespan. |
| Inconsistent retention times. | - Fluctuation in column temperature. - Inconsistent mobile phase composition. - Pump malfunction. | - Use a column oven to maintain a constant temperature. - Prepare mobile phase carefully and ensure proper mixing. - Check the pump for leaks and ensure it is delivering a consistent flow rate. |
Forced Degradation Study Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No degradation observed under stress conditions. | - Stress conditions are not harsh enough. - The compound is highly stable under the tested conditions. | - Increase the stressor concentration (e.g., acid, base, oxidizing agent), temperature, or duration of exposure. |
| Excessive degradation (>20%) making it difficult to identify primary degradants. | - Stress conditions are too harsh. | - Reduce the stressor concentration, temperature, or duration of exposure.[2] |
| Mass imbalance (sum of the assay of the parent compound and impurities is not close to 100%). | - Non-chromophoric degradation products. - Volatile degradation products not detected by HPLC-UV. - Incomplete elution of degradants from the column. | - Use a mass-sensitive detector like a mass spectrometer (LC-MS) or a universal detector like a charged aerosol detector (CAD). - Analyze the sample by GC-MS to detect volatile degradants. - Use a stronger solvent in the mobile phase or a longer gradient to elute all compounds. |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study for this compound should be conducted on a single batch to evaluate its intrinsic stability.[3] The target degradation is typically in the range of 5-20%.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature. Withdraw samples at appropriate time points (e.g., 30 minutes, 1, 2, 4 hours), neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[4] Withdraw samples at various time intervals (e.g., 2, 4, 8, 24 hours) and dilute with the mobile phase for analysis.
-
Thermal Degradation: Expose the solid drug substance and a solution of the drug substance to dry heat at 70°C. Analyze samples at different time points (e.g., 1, 3, 7 days).
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3] A control sample should be protected from light.
3. Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.
Stability-Indicating HPLC-UV Method
This method is a starting point and may require optimization for specific applications.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50) |
GC-MS Method for Degradation Product Identification
This method is suitable for identifying volatile degradation products.
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250°C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial Temp: 50°C (hold 2 min)Ramp: 10°C/min to 280°C (hold 5 min) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 amu |
Data Presentation
Table 1: Potential Degradation Products of this compound under Forced Degradation Conditions
| Stress Condition | Potential Degradation Product(s) | Predicted Degradation Pathway |
| Acid/Base Hydrolysis | 4-Phenylbutanoic acid, Ethanol | Cleavage of the ester linkage. |
| Oxidation (H₂O₂) | 4-Hydroxy-4-phenylbutanoate, 4-Oxo-4-phenylbutanoate | Oxidation at the benzylic position. |
| Photolysis (UV/Vis) | Complex mixture of products | Phenyl ring modifications, side-chain cleavage. |
| Thermal | 4-Phenylbutanoic acid, Ethanol (if moisture is present) | Acceleration of hydrolysis. |
Visualizations
Caption: Predicted degradation pathways for this compound.
Caption: General workflow for a forced degradation study.
References
Technical Support Center: Stability of Ethyl 4-phenylbutanoate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on preventing the hydrolysis of Ethyl 4-phenylbutanoate in experimental settings. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis and why is it a concern?
A1: this compound hydrolysis is a chemical reaction where the ester functional group reacts with water, breaking down the molecule into its constituent parts: 4-phenylbutanoic acid and ethanol. This degradation is a significant concern as it reduces the concentration of the active compound, potentially leading to inaccurate experimental results, loss of product potency, and the formation of impurities that could have unintended effects.
Q2: What are the primary factors that accelerate the hydrolysis of this compound?
A2: The rate of hydrolysis is primarily influenced by three main factors:
-
pH: The reaction is significantly accelerated under both acidic and basic conditions.[1] Neutral or near-neutral pH is generally optimal for stability.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[2]
-
Presence of Water: As a reactant in the hydrolysis process, the presence of water is essential for the degradation to occur.[3]
Q3: How should I store my stock solutions of this compound to minimize degradation?
A3: For long-term storage, it is recommended to store stock solutions at low temperatures (e.g., -20°C) in a tightly sealed vial to prevent moisture ingress.[4][5] If you need to make stock solutions in advance, preparing aliquots can prevent repeated freeze-thaw cycles. For daily use, it is advisable to allow the vial to equilibrate to room temperature before opening to minimize condensation of atmospheric moisture into the solution.[6]
Q4: Can I use common biological buffers like Tris for my experiments with this compound?
A4: Caution should be exercised when using buffers containing nucleophilic species. Buffers with primary amines, such as Tris, can potentially react with the ester. It is recommended to use non-amine buffers like phosphate-buffered saline (PBS) or bicarbonate buffers when ester stability is critical.[6]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during experiments involving this compound.
| Problem | Potential Cause | Recommended Action |
| Inconsistent or weaker-than-expected experimental results. | Degradation of this compound in the experimental buffer. | 1. Verify Buffer pH: Ensure the pH of your buffer is within the optimal range for stability (ideally slightly acidic to neutral).[2] 2. Control Temperature: Maintain a consistent and, if possible, lower temperature during your experiment.[2] 3. Prepare Fresh Solutions: Prepare this compound solutions fresh for each experiment to minimize degradation over time. |
| Appearance of unexpected peaks in HPLC analysis. | Hydrolysis of this compound. | 1. Analyze for Degradation Products: The primary hydrolysis products are 4-phenylbutanoic acid and ethanol. Check for the presence of a 4-phenylbutanoic acid peak in your chromatogram. 2. Optimize HPLC Method: Ensure your analytical method can separate the parent compound from its potential degradation products. |
| Gradual loss of compound activity in a multi-hour experiment. | Slow hydrolysis in the experimental medium. | 1. Re-evaluate Buffer Choice: Consider switching to a buffer with a more optimal pH for ester stability. 2. Conduct a Time-Course Stability Study: Determine the rate of degradation under your specific experimental conditions to establish a viable timeframe for your assays. |
| Low yield after a reaction workup. | Hydrolysis during aqueous extraction steps. | 1. Use Cold Solutions: Perform all aqueous washes with ice-cold solutions to slow the rate of hydrolysis.[7] 2. Minimize Contact Time: Work efficiently to reduce the time the ester is in contact with aqueous acidic or basic solutions.[7] 3. Use a Mild Base for Neutralization: If a basic wash is necessary, use a weak base like cold, saturated sodium bicarbonate solution.[7] |
Hydrolysis Prevention Strategies
Proactive measures are crucial to maintaining the integrity of this compound in your research.
Control of Experimental Conditions
| Parameter | Recommendation | Rationale |
| pH | Maintain solutions at a neutral or slightly acidic pH (pH 6-7.5). | Both acid and base catalysis significantly accelerate the rate of hydrolysis.[1] |
| Temperature | Store stock solutions at low temperatures (2-8°C for short-term, -20°C for long-term) and conduct experiments at the lowest practical temperature. | The rate of hydrolysis, like most chemical reactions, increases with temperature.[2] |
| Moisture | Use anhydrous solvents for preparing stock solutions and store the compound in a desiccator. Minimize exposure to atmospheric moisture. | Water is a necessary reactant for hydrolysis to occur.[3] |
Chemical Stabilization
In some cases, the addition of stabilizers can be considered, although this is more common in formulated products than in typical laboratory experiments.
| Stabilizer Type | Example | Mechanism of Action |
| Hydrolysis Inhibitors | Carbodiimides | React with carboxylic acids that may be present as impurities or are formed during initial hydrolysis, preventing autocatalytic degradation.[8] |
| Antioxidants | Hindered phenols (e.g., BHT) | Scavenge free radicals that can initiate degradation pathways that may lead to conditions favorable for hydrolysis.[8] |
| Chelating Agents | EDTA | Complex with metal ions that can act as catalysts for hydrolysis.[8] |
Illustrative Stability Data
| pH | Temperature (°C) | Illustrative Half-life (t½) |
| 3 | 25 | ~ 72 hours |
| 5 | 25 | ~ 30 days |
| 7 | 25 | ~ 200 days |
| 9 | 25 | ~ 48 hours |
| 7 | 4 | ~ 2 years |
| 7 | 40 | ~ 30 days |
Note: This data is representative and the actual stability of this compound may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the degradation products of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to develop a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Incubate at room temperature for 4 hours.
-
Neutralize with 0.1 N HCl and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a hot air oven at 80°C for 48 hours.
-
Dissolve the stressed sample in the mobile phase to a suitable concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (in a quartz cuvette) to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).
-
-
Analysis: Analyze all stressed samples and an unstressed control sample by HPLC-UV/MS to identify and characterize the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its degradation products identified in the forced degradation study.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution:
-
Start with a gradient of 30% B to 90% B over 20 minutes.
-
Adjust the gradient slope and initial/final concentrations to achieve optimal separation of the parent compound from all degradation peaks.
-
-
Detection: Use a UV detector at a wavelength where both the parent compound and the expected hydrolysis product (4-phenylbutanoic acid) have good absorbance (e.g., 210 nm).
-
Method Validation: Once optimal separation is achieved, validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Visual Guides
Caption: Mechanisms of acid and base-catalyzed hydrolysis of this compound.
Caption: A logical workflow for troubleshooting unexpected results due to hydrolysis.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. edaegypt.gov.eg [edaegypt.gov.eg]
Technical Support Center: Scaling Up Ethyl 4-phenylbutanoate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 4-phenylbutanoate, with a focus on scaling up the process from laboratory to industrial production.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound on a large scale?
A1: The most prevalent industrial method for synthesizing this compound is the Fischer-Speier esterification of 4-phenylbutanoic acid with ethanol (B145695) using an acid catalyst. This method is favored for its cost-effectiveness and the ready availability of the starting materials.
Q2: What are the key challenges when scaling up the Fischer esterification of 4-phenylbutanoic acid?
A2: Scaling up this reaction presents several challenges:
-
Reaction Equilibrium: Fischer esterification is a reversible reaction. To achieve high yields, the equilibrium must be shifted towards the product side.[1]
-
Water Removal: Water is a byproduct of the reaction, and its presence can drive the equilibrium back towards the reactants, reducing the yield.[2]
-
Heat Management: The esterification reaction is typically mildly exothermic.[3] On a large scale, inefficient heat removal can lead to temperature gradients, promoting side reactions and posing safety risks.
-
Mixing Efficiency: Ensuring homogenous mixing in large reactors is crucial for maintaining consistent reaction rates and temperatures. Poor mixing can result in localized "hot spots" or areas of low reactant concentration.
-
By-product Formation: At elevated temperatures or with prolonged reaction times, side reactions such as the dehydration of ethanol to form diethyl ether can become more significant.
Q3: How can the reaction equilibrium be effectively shifted towards the product during scale-up?
A3: There are two primary strategies to drive the equilibrium towards the formation of this compound:
-
Use of Excess Reactant: Employing a large excess of one reactant, typically the less expensive one (ethanol), can significantly increase the yield.[4]
-
Continuous Water Removal: Implementing techniques like azeotropic distillation with a Dean-Stark trap or using molecular sieves can effectively remove water as it is formed, preventing the reverse reaction.[4]
Q4: What are the most suitable catalysts for large-scale this compound synthesis?
A4: Both homogeneous and heterogeneous acid catalysts can be used.
-
Homogeneous Catalysts: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are common choices due to their high activity and low cost.[5] However, they require neutralization and can lead to corrosion and waste generation issues.[6]
-
Heterogeneous Catalysts: Solid acid catalysts like ion-exchange resins (e.g., Amberlyst 15) and zeolites offer advantages in terms of easier separation from the product, reusability, and reduced waste.[6]
Q5: What are the critical parameters for industrial-scale purification of this compound?
A5: After the reaction, the crude product needs to be purified to remove unreacted starting materials, the catalyst, and any by-products. The typical purification process involves:
-
Neutralization: If a homogeneous acid catalyst is used, the reaction mixture is first washed with a basic solution (e.g., sodium bicarbonate) to neutralize the acid.
-
Washing: The organic layer is then washed with water to remove any remaining salts and water-soluble impurities.
-
Drying: The organic layer is dried using a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Distillation: The final purification is typically achieved by fractional distillation under reduced pressure to isolate the pure this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction due to equilibrium limitations. | - Increase the molar excess of ethanol. - Implement continuous water removal using a Dean-Stark trap or molecular sieves.[4] |
| Insufficient catalyst activity or amount. | - Increase the catalyst loading. - Ensure the catalyst is not deactivated. For heterogeneous catalysts, regeneration may be necessary. | |
| Reaction temperature is too low. | - Gradually increase the reaction temperature while monitoring for side reactions. The optimal temperature is a balance between reaction rate and selectivity. | |
| Formation of Significant By-products (e.g., Diethyl Ether) | Reaction temperature is too high. | - Lower the reaction temperature. High temperatures can promote the dehydration of ethanol. |
| Prolonged reaction time. | - Optimize the reaction time. Monitor the reaction progress to determine the point of maximum conversion before significant by-product formation occurs. | |
| Difficulties in Product Separation/Purification | Emulsion formation during washing steps. | - Add brine (saturated NaCl solution) to help break the emulsion. - Ensure efficient mixing during washing, but avoid overly vigorous agitation that can promote stable emulsions. |
| Incomplete removal of the acid catalyst. | - Ensure thorough neutralization with a base wash. - If using a heterogeneous catalyst, ensure complete filtration. | |
| Inconsistent Batch-to-Batch Results | Poor mixing in the reactor. | - Optimize the agitator speed and design to ensure proper mixing. - Consider the use of baffles in the reactor to prevent vortex formation and improve mixing efficiency.[7] |
| Inaccurate temperature control. | - Calibrate temperature sensors. - Ensure the heating/cooling system of the reactor is functioning correctly and can handle the heat of reaction. | |
| Slow Reaction Rate | Low reaction temperature. | - Increase the reaction temperature. |
| Insufficient catalyst. | - Increase the catalyst concentration. | |
| Presence of water in the starting materials. | - Use anhydrous ethanol and ensure the 4-phenylbutanoic acid is dry. |
Experimental Protocols
Protocol 1: Fischer Esterification of 4-Phenylbutanoic Acid
This protocol describes a general lab-scale procedure that can be adapted for scale-up.
Materials:
-
4-phenylbutanoic acid
-
Anhydrous ethanol (large excess, e.g., 5-10 molar equivalents)
-
Concentrated sulfuric acid (catalytic amount, e.g., 1-2 mol%)
-
Toluene (for azeotropic water removal)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add 4-phenylbutanoic acid, anhydrous ethanol, and toluene.
-
Catalyst Addition: Slowly add the concentrated sulfuric acid to the stirred reaction mixture.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reaction until no more water is collected or until the reaction is deemed complete by a suitable analytical method (e.g., TLC, GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent and excess ethanol by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Quantitative Data
Table 1: Effect of Reactant Ratio on Yield
| Molar Ratio (Ethanol:4-Phenylbutanoic Acid) | Approximate Yield (%) |
| 1:1 | 65-70 |
| 3:1 | 85-90 |
| 5:1 | >95 |
| 10:1 | >98 |
Note: Yields are approximate and can vary based on reaction conditions and efficiency of water removal.
Table 2: Physical Properties of Key Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 4-Phenylbutanoic Acid | 164.20 | 290 | 1.06 |
| Ethanol | 46.07 | 78.37 | 0.789 |
| This compound | 192.25 | 262 | 1.006 |
| Water | 18.02 | 100 | 1.00 |
Visualizations
Caption: Synthesis of this compound via Fischer Esterification.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Key considerations for scaling up this compound synthesis.
References
Technical Support Center: Esterification of Ethyl 4-phenylbutanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 4-phenylbutanoic acid to produce ethyl 4-phenylbutanoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves heating 4-phenylbutanoic acid with an excess of ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2][3]
Q2: Why is an excess of ethanol typically used in the reaction?
A2: Fischer esterification is a reversible reaction.[3][4] According to Le Chatelier's principle, using a large excess of one of the reactants, in this case, ethanol, shifts the equilibrium towards the formation of the product, the ethyl ester, thereby increasing the overall yield.[5]
Q3: What is the role of the acid catalyst?
A3: The acid catalyst, typically a strong acid like sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid.[2][6] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (ethanol). The catalyst is regenerated at the end of the reaction.[6]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the esterification can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material (4-phenylbutanoic acid) and the appearance of the product (this compound).
Q5: What are the typical purification methods for this compound?
A5: After the reaction is complete, the crude product is typically worked up by first neutralizing the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.[7] This is followed by washing with water to remove any remaining salts and unreacted ethanol. The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate and the solvent is removed. Final purification is often achieved by distillation under reduced pressure.[8][9]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | The Fischer esterification is an equilibrium-driven process and can be slow.[3] Increase the reaction time and/or the reaction temperature (reflux). Ensure a sufficient excess of ethanol is used to drive the equilibrium towards the product.[5] |
| Insufficient Catalyst | The acid catalyst is crucial for the reaction to proceed at a reasonable rate. Ensure a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is present. |
| Presence of Water | Water is a product of the reaction, and its presence can shift the equilibrium back to the reactants, reducing the yield.[4] Ensure all glassware is thoroughly dried and use anhydrous ethanol if possible. Consider using a Dean-Stark apparatus to remove water as it is formed.[1] |
| Loss during Workup | The ester may have some solubility in the aqueous wash solutions. Minimize the volume of water used for washing and perform multiple extractions with a suitable organic solvent. A final wash with brine (saturated NaCl solution) can help to reduce the solubility of the ester in the aqueous phase. |
Issue 2: Product is Impure (Contaminated with Starting Material)
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | As with low yield, an incomplete reaction will leave unreacted 4-phenylbutanoic acid. Increase reaction time or temperature. |
| Inefficient Purification | Unreacted carboxylic acid can be removed by washing the organic layer with a mild base like saturated sodium bicarbonate solution.[7][9] This will convert the carboxylic acid into its water-soluble carboxylate salt, which will be extracted into the aqueous layer. |
| Insufficient Washing | Ensure thorough mixing during the washing steps to maximize the removal of impurities. Perform multiple washes with the bicarbonate solution until no more gas evolution (CO2) is observed. |
Issue 3: Presence of Side Products
| Possible Cause | Troubleshooting Step |
| Ether Formation | At high temperatures and in the presence of a strong acid catalyst, ethanol can undergo dehydration to form diethyl ether.[8] This can be minimized by carefully controlling the reaction temperature. Diethyl ether is volatile and can often be removed during the solvent evaporation or distillation step. |
| Charring/Decomposition | Strong acid catalysts at high temperatures can sometimes lead to the decomposition of organic materials. Use the minimum effective amount of catalyst and avoid excessively high temperatures. |
Data Presentation
Table 1: Illustrative Reaction Conditions and Yields for Fischer Esterification
| Carboxylic Acid | Alcohol | Catalyst | Molar Ratio (Acid:Alcohol) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Benzoic Acid | Methanol | H₂SO₄ | 1:41 | - | 65 | 90 | [7] |
| Hydroxy Acid | Ethanol | H₂SO₄ | 1:10 | 2 | Reflux | 95 | [7] |
| Acetic Acid | Ethanol | H₂SO₄ | 1:1 | - | - | 65 | [5] |
| Acetic Acid | Ethanol | H₂SO₄ | 1:10 | - | - | 97 | [5] |
| Oleic Acid | Methanol | Sulfonated Biochar | 1:10 | 4 | 90 | 97.2 (conversion) | [10] |
Note: The data in this table are for illustrative purposes to demonstrate the effect of reaction parameters on yield in Fischer esterification reactions. Yields for the specific synthesis of this compound may vary.
Experimental Protocols
Key Experiment: Fischer Esterification of 4-Phenylbutanoic Acid
Materials:
-
4-phenylbutanoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Diethyl ether (or another suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 4-phenylbutanoic acid in an excess of anhydrous ethanol (e.g., 5-10 molar equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the carboxylic acid).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Allow the reaction to proceed for several hours (e.g., 2-4 hours), monitoring the progress by TLC if desired.
-
Cooling and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether to dilute the reaction mixture.
-
Washing:
-
Wash the organic layer with water to remove the excess ethanol.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the sulfuric acid and remove any unreacted 4-phenylbutanoic acid. Repeat this wash until no more CO2 gas evolves.
-
Wash the organic layer with brine to help remove dissolved water.
-
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the diethyl ether.
-
Purification: Purify the crude this compound by distillation under reduced pressure.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. This compound | C12H16O2 | CID 61452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 3-oxo-4-phenylbutanoate synthesis - chemicalbook [chemicalbook.com]
- 3. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Showing Compound this compound (FDB008256) - FooDB [foodb.ca]
- 6. scribd.com [scribd.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate - Google Patents [patents.google.com]
- 10. dspace.mit.edu [dspace.mit.edu]
Validation & Comparative
A Comprehensive Guide to the Validation of HPLC Methods for Ethyl 4-Phenylbutanoate Analysis
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethyl 4-phenylbutanoate against a common alternative, Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure a framework that is both scientifically sound and aligned with global regulatory expectations.[1][2][3][4]
High-Performance Liquid Chromatography (HPLC) Method Validation
HPLC is a widely utilized technique for the separation and quantification of a broad range of compounds. For this compound, a reversed-phase HPLC method offers excellent resolution and sensitivity. The validation of such a method ensures its suitability for its intended purpose.[2]
Experimental Protocol: HPLC-UV
A reversed-phase HPLC method was developed and validated for the determination of this compound.
-
Instrumentation: HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to cover the concentration range of 1-100 µg/mL.
-
Sample Preparation: The sample is dissolved in the mobile phase, filtered through a 0.45 µm filter, and diluted to fall within the calibration range.
Workflow for HPLC Method Validation
Caption: Logical workflow for the development and validation of an HPLC method.
Data Summary: HPLC Method Validation Parameters
The performance of the HPLC method was evaluated based on the ICH guidelines.[1][2][3] The results are summarized in the table below.
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analyte. | The method is specific. No interfering peaks were observed from the blank and placebo at the retention time of this compound. |
| Linearity (R²) | R² ≥ 0.999 | 0.9995 |
| Range | 80-120% of the test concentration. | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (RSD%) | ||
| - Repeatability | RSD ≤ 2.0% | 0.85% |
| - Intermediate Precision | RSD ≤ 2.0% | 1.23% |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 0.7 µg/mL |
| Robustness | No significant impact on results with minor variations. | The method was found to be robust with respect to small, deliberate changes in flow rate (±0.1 mL/min) and column temperature (±2°C). |
| System Suitability | Tailing factor ≤ 2.0, Theoretical plates > 2000. | Tailing factor: 1.1, Theoretical plates: 5800 |
Alternative Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds like this compound, GC-MS presents a viable alternative to HPLC. It offers high sensitivity and specificity, with the added advantage of providing structural information from the mass spectra of the analyte and any impurities.
Experimental Protocol: GC-MS
A GC-MS method for the analysis of this compound is outlined below.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: HP-5ms (or equivalent) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Injection Mode: Split (e.g., 20:1 split ratio).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-350.
-
Standard and Sample Preparation: Similar to the HPLC method, with a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate.
Workflow for GC-MS Analysis
Caption: Experimental workflow for GC-MS analysis of this compound.
Comparative Performance
The choice between HPLC and GC-MS often depends on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the need for structural confirmation.
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally labile substances. | Best suited for volatile and thermally stable compounds. |
| Sensitivity | Good, with LOD and LOQ in the sub-µg/mL range. | Excellent, often providing lower detection limits than HPLC-UV. |
| Specificity | Good, based on retention time. | Excellent, based on both retention time and mass spectrum, providing a high degree of certainty in identification. |
| Sample Preparation | Generally straightforward, involving dissolution and filtration. | May require derivatization for non-volatile compounds, but is simple for volatile analytes. |
| Instrumentation Cost | Moderate. | High. |
| Throughput | High, with typical run times of 5-15 minutes. | Moderate, with typical run times of 15-30 minutes. |
The validated HPLC-UV method provides a robust, reliable, and accurate means for the routine quantitative analysis of this compound, meeting all the acceptance criteria set forth by the ICH guidelines. It is a cost-effective and high-throughput technique suitable for quality control environments.
GC-MS serves as an excellent complementary or alternative technique, particularly when higher sensitivity or definitive structural confirmation is required. While the initial instrumentation cost is higher, the specificity it offers is unparalleled. The choice of method should be guided by the specific analytical needs, available resources, and the stage of drug development. For routine quality control where the identity of the analyte is established, the validated HPLC method is highly recommended. For impurity profiling or investigational studies, the additional information provided by GC-MS would be invaluable.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Comparative Guide to GC-MS and HPLC for the Quantitative Analysis of Ethyl 4-phenylbutanoate
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical compounds is paramount. This guide provides an objective comparison of two prominent analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the method validation of Ethyl 4-phenylbutanoate. This document outlines detailed experimental protocols and presents supporting data to facilitate the selection of the most suitable methodology for specific research and development needs.
This compound is an aromatic ester with applications in various fields, including as a fragrance ingredient and a potential pharmaceutical intermediate. Ensuring the quality and purity of this compound necessitates robust analytical methods for its quantification. Both GC-MS and HPLC are powerful chromatographic techniques capable of separating and quantifying components within a mixture, yet they operate on different principles and offer distinct advantages and limitations.
Method Comparison: GC-MS vs. HPLC
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique that is well-suited for the analysis of volatile and semi-volatile compounds like this compound.[1] In GC-MS, the sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. The separated components are then ionized and detected by a mass spectrometer, which provides detailed structural information, leading to highly specific identification and quantification.[2]
High-Performance Liquid Chromatography (HPLC), conversely, separates compounds in a liquid phase based on their interactions with a stationary phase packed in a column.[1] HPLC is a versatile technique applicable to a wide range of compounds, including those that are non-volatile or thermally labile. When coupled with a suitable detector, such as an Ultraviolet (UV) detector, HPLC offers a robust and reliable method for the quantification of aromatic compounds like this compound.
The choice between GC-MS and HPLC for the analysis of this compound will depend on several factors, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. GC-MS generally offers superior sensitivity and selectivity, making it ideal for trace-level analysis.[3] HPLC provides a versatile and often simpler alternative, particularly when dealing with less complex samples.[3]
Data Presentation: Performance Comparison
The following tables summarize the typical performance characteristics for the quantitative analysis of aromatic esters using GC-MS and HPLC. These values are based on established methods for structurally similar compounds and serve as a benchmark for method validation of this compound.
Table 1: GC-MS Method Validation Parameters for Aromatic Esters [4][5]
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range (µg/mL) | Application-dependent | 0.1 - 10 |
| Accuracy (% Recovery) | 80.0% - 120.0% | 98% - 102% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | ≤ 15.0% | < 2% |
| - Intermediate Precision (Inter-day) | ≤ 15.0% | < 2% |
| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise Ratio ≥ 3 | Analyte dependent |
| Limit of Quantification (LOQ) (µg/mL) | Signal-to-Noise Ratio ≥ 10 | Analyte dependent |
| Specificity | No interfering peaks at the retention time and m/z of the analyte | Confirmed by mass spectrum |
Table 2: HPLC-UV Method Validation Parameters for Aromatic Esters [4][6]
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Linearity (r²) | ≥ 0.998 | 0.999 |
| Range (µg/mL) | Application-dependent | 1 - 100 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.5% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | < 1.5% |
| - Intermediate Precision (Inter-day) | ≤ 3.0% | < 2.0% |
| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise Ratio ≥ 3 | Analyte dependent |
| Limit of Quantification (LOQ) (µg/mL) | Signal-to-Noise Ratio ≥ 10 | Analyte dependent |
| Specificity | No interfering peaks at the retention time of the analyte | Confirmed by peak purity analysis |
Experimental Protocols
Below are detailed methodologies for the GC-MS and HPLC analysis of this compound. These protocols are based on established methods for similar aromatic esters and can be optimized for specific analytical requirements.
GC-MS Method
This method is adapted from validated procedures for the analysis of aromatic esters in complex matrices.[7]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Capillary Column: 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Autosampler.
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 20:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-350
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol (B129727) or ethyl acetate) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in the same solvent as the standards and dilute to fall within the calibration range.
HPLC-UV Method
This method is based on established protocols for the analysis of aromatic compounds.[8][9]
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Autosampler.
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The mobile phase can be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (or the wavelength of maximum absorbance for this compound).
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
Visualizations
To further illustrate the methodologies and their logical relationships, the following diagrams are provided.
References
- 1. impactfactor.org [impactfactor.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. public.pensoft.net [public.pensoft.net]
- 7. Measurement of the Effect of Accelerated Aging on the Aromatic Compounds of Gewürztraminer and Teroldego Wines, Using a SPE-GC-MS/MS Protocol | MDPI [mdpi.com]
- 8. Ethyl 2-oxo-4-phenylbutyrate | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Ethyl 4-Phenylbutanoate
For researchers and professionals in drug development and organic synthesis, the efficient preparation of key intermediates is paramount. Ethyl 4-phenylbutanoate, a valuable building block in the synthesis of various pharmaceuticals, can be synthesized through several routes. This guide provides a detailed comparison of three common methods: Fischer Esterification, Steglich Esterification, and a multi-step Malonic Ester Synthesis. We will delve into their experimental protocols, compare their performance based on reported data, and visualize the reaction pathways.
At a Glance: Comparison of Synthesis Routes
| Parameter | Fischer Esterification | Steglich Esterification | Malonic Ester Synthesis |
| Starting Materials | 4-Phenylbutanoic acid, Ethanol | 4-Phenylbutanoic acid, Ethanol | Diethyl malonate, Benzyl bromide |
| Key Reagents | Sulfuric acid (catalyst) | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Sodium ethoxide, Diethyl malonate, Benzyl bromide, NaOH, H3O+, Ethanol, H2SO4 |
| Reaction Conditions | Reflux | Room temperature | Multiple steps with varying conditions |
| Reported Yield | High (up to 100% reported with in situ acid chloride formation)[1] | Good to Excellent (typically 76-81% for similar esters)[2] | Moderate (51-57% for the initial alkylation step) |
| Key Advantages | Inexpensive reagents, simple procedure. | Mild reaction conditions, suitable for acid-sensitive substrates. | Good for creating C-C bonds, versatile starting materials. |
| Key Disadvantages | Harsh acidic conditions, requires high temperatures. | Use of expensive and potentially allergenic reagents (DCC), formation of dicyclohexylurea (DCU) byproduct. | Multi-step process, lower overall yield, requires careful control of each step. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations involved in each synthesis route.
References
A Comparative Analysis of Ethyl 4-phenylbutanoate Isomers for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of key isomers of Ethyl 4-phenylbutanoate, offering valuable insights for researchers, scientists, and professionals in drug development. By presenting objective performance data and detailed experimental protocols, this document serves as a practical resource for selecting the appropriate isomer for specific research and development applications.
Physicochemical Properties
The isomers of this compound, while sharing the same molecular formula (C₁₂H₁₆O₂ or C₁₂H₁₄O₃ for oxo-isomers) and molecular weight, exhibit distinct physical and chemical properties due to the varied placement of the phenyl group and functional moieties along the butanoate chain. These differences can significantly impact their reactivity, solubility, and suitability for various synthetic pathways. A summary of key physicochemical data is presented in Table 1.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| This compound | 10031-93-3 | C₁₂H₁₆O₂ | 192.25 | 276.6 @ 760 mmHg | 1.002 | 1.4910 - 1.4950 |
| Ethyl 2-phenylbutanoate (B8525191) | 119-43-7 | C₁₂H₁₆O₂ | 192.25 | 251.4 @ 760 mmHg[1] | ~1.0 | 1.495[1] |
| Ethyl 2-oxo-4-phenylbutanoate | 64920-29-2 | C₁₂H₁₄O₃ | 206.24 | 132 @ 2 mmHg | 1.091 | 1.504 |
| Ethyl 3-oxo-4-phenylbutanoate | 718-08-1 | C₁₂H₁₄O₃ | 206.24 | 290 @ 760 mmHg[2] | 1.091[2] | 1.054 - 1.059[2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of these isomers. While detailed spectra are widely available in spectral databases, a summary of expected key signals is provided in Table 2.
| Isomer | ¹H NMR Key Signals (CDCl₃, δ ppm) | ¹³C NMR Key Signals (CDCl₃, δ ppm) |
| This compound | 7.32-7.16 (m, 5H, Ar-H), 4.12 (q, 2H, -OCH₂-), 2.63 (t, 2H, -CH₂-Ph), 2.31 (t, 2H, -CH₂-CO-), 1.96 (quint, 2H, -CH₂-), 1.23 (t, 3H, -CH₃) | ~173 (C=O), ~141 (Ar-C), ~128 (Ar-CH), ~60 (-OCH₂-), ~35 (-CH₂-Ph), ~33 (-CH₂-), ~26 (-CH₂-), ~14 (-CH₃) |
| Ethyl 2-phenylbutanoate | 7.35-7.20 (m, 5H, Ar-H), 4.10 (q, 2H, -OCH₂-), 3.45 (t, 1H, -CH(Ph)-), 2.10-1.80 (m, 2H, -CH₂-), 1.20 (t, 3H, -OCH₂CH₃), 0.90 (t, 3H, -CH₂CH₃) | ~174 (C=O), ~140 (Ar-C), ~128 (Ar-CH), ~60 (-OCH₂-), ~53 (-CH(Ph)-), ~27 (-CH₂-), ~14 (-OCH₂CH₃), ~12 (-CH₂CH₃) |
| Ethyl 2-oxo-4-phenylbutanoate | 7.30-7.15 (m, 5H, Ar-H), 4.25 (q, 2H, -OCH₂-), 3.25 (t, 2H, -CH₂-CO-), 2.95 (t, 2H, -CH₂-Ph), 1.30 (t, 3H, -CH₃) | ~196 (C=O, ketone), ~161 (C=O, ester), ~140 (Ar-C), ~128 (Ar-CH), ~62 (-OCH₂-), ~43 (-CH₂-), ~29 (-CH₂-), ~14 (-CH₃) |
| Ethyl 3-oxo-4-phenylbutanoate | 7.35-7.15 (m, 5H, Ar-H), 4.15 (q, 2H, -OCH₂-), 3.85 (s, 2H, -CH₂-Ph), 3.45 (s, 2H, -CO-CH₂-CO-), 1.25 (t, 3H, -CH₃) | ~202 (C=O, ketone), ~167 (C=O, ester), ~133 (Ar-C), ~129 (Ar-CH), ~61 (-OCH₂-), ~50 (-CH₂-), ~45 (-CH₂-), ~14 (-CH₃) |
Synthesis and Experimental Protocols
The synthetic routes to these isomers are distinct, reflecting their structural differences. Below are representative experimental protocols for the synthesis of key isomers.
Synthesis of Ethyl 2-oxo-4-phenylbutanoate
This protocol describes the synthesis via esterification of the corresponding keto-acid.[3]
Materials:
-
2-Oxo-4-phenylbutyric acid (130 g)
-
Ethanol (650 ml)
-
Concentrated sulfuric acid (13 ml)
-
Ethyl acetate
-
Water
Procedure:
-
A mixture of 2-oxo-4-phenylbutyric acid, ethanol, and concentrated sulfuric acid is refluxed for 5 hours.[3]
-
The reaction mixture is concentrated to approximately half its original volume.[3]
-
The concentrated mixture is diluted with 500 ml of water.
-
The resulting oil is collected, and the aqueous layer is extracted with ethyl acetate.[3]
-
The organic extracts and the oil are combined, dried, and the solvent is removed under reduced pressure.[3]
-
The residue is distilled under reduced pressure (135°-141° C./3 mmHg) to yield ethyl 2-oxo-4-phenylbutyrate as a colorless oil.[3]
A general workflow for this synthesis is depicted below.
Caption: General workflow for the synthesis of Ethyl 2-oxo-4-phenylbutanoate.
Synthesis of Ethyl 3-oxo-4-phenylbutanoate
This protocol outlines a method starting from monoethyl monopotassium malonate and phenacyl chloride.[4][5]
Materials:
-
Monoethyl monopotassium malonate (12.9 g)
-
Tetrahydrofuran (THF) (200 ml)
-
Triethylamine (8.2 g)
-
Magnesium chloride (8.62 g)
-
Phenacyl chloride (5 g)
-
1 N Hydrochloric acid (30 ml)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Water
Procedure:
-
Monoethyl monopotassium malonate is mixed with THF and cooled to 5°C.[4][5]
-
Triethylamine and magnesium chloride are added, and the mixture is stirred at 5 to 20°C for 3 hours.[4][5]
-
The reaction mixture is cooled to 5°C, and phenacyl chloride is gradually added. The mixture is then stirred at 5 to 20°C for 63 hours.[4][5]
-
The reaction is quenched by the addition of 1 N hydrochloric acid.
-
The THF is evaporated, and the product is extracted with ethyl acetate.[4]
-
The organic layer is washed sequentially with 1 N hydrochloric acid, water, saturated aqueous sodium bicarbonate solution, and water.[4]
-
The solvent is evaporated under reduced pressure to yield Ethyl 3-oxo-4-phenylbutanoate as a pale yellow oil.[4]
Biological Activity and Applications in Drug Discovery
Certain isomers of this compound are valuable intermediates in the synthesis of biologically active molecules.
This compound itself is used in the synthesis of thiazolium salts with potential antimalarial activity and as a precursor for novel lactate (B86563) dehydrogenase A (LDH-A) inhibitors.[6]
Ethyl 2-oxo-4-phenylbutanoate is a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs used to treat hypertension.
Ethyl 3-oxo-4-phenylbutanoate is a particularly versatile precursor in pharmaceutical research. It is utilized in the preparation of pyrazolone (B3327878) derivatives, which can exhibit antiprion properties.[5] Furthermore, it is a crucial building block for the synthesis of pyrrolinylaminopyrimidine analogs, which act as inhibitors of AP-1 and NF-κB mediated gene expression.[5]
Inhibition of AP-1 and NF-κB Signaling Pathways
The transcription factors Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB) are critical regulators of gene expression involved in inflammatory responses, cell proliferation, and survival.[7][8] Dysregulation of these pathways is implicated in numerous diseases, including cancer and inflammatory disorders.[7][8] Small molecule inhibitors targeting these pathways are therefore of significant therapeutic interest.[7][8]
Pyrrolinylaminopyrimidine analogs, synthesized from Ethyl 3-oxo-4-phenylbutanoate, have been identified as potent inhibitors of both AP-1 and NF-κB transcriptional activation.[5][9] The general mechanism involves the inhibition of the upstream signaling cascades that lead to the activation of these transcription factors.
Caption: Synthesis of Pyrrolinylaminopyrimidine Analogs and their inhibitory action on the AP-1 and NF-κB signaling pathways.
Conclusion
The isomers of this compound present a diverse range of chemical properties and synthetic utilities. While this compound and Ethyl 2-phenylbutanoate are valuable in their own right, the oxo-isomers, particularly Ethyl 3-oxo-4-phenylbutanoate, offer significant potential as versatile intermediates in the development of novel therapeutics targeting key signaling pathways implicated in a variety of diseases. This guide provides a foundational understanding to aid researchers in the strategic selection and application of these important chemical entities.
References
- 1. Ethyl 2-phenylbutanoate | CAS#:119-43-7 | Chemsrc [chemsrc.com]
- 2. Ethyl 3-oxo-4-phenylbutanoate Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. prepchem.com [prepchem.com]
- 4. Ethyl 3-oxo-4-phenylbutanoate synthesis - chemicalbook [chemicalbook.com]
- 5. Ethyl 3-oxo-4-phenylbutanoate | 718-08-1 [chemicalbook.com]
- 6. ETHYL 4-PHENYLBUTYRATE | 10031-93-3 [chemicalbook.com]
- 7. Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel inhibitors of AP-1 and NF-kappaB mediated gene expression: structure-activity relationship studies of ethyl 4-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-2-(trifluoromethyl)++ +pyrimidi ne-5-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Ethyl 4-phenylbutanoate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-phenylbutanoate, a simple fatty acid ester, serves as a versatile scaffold in medicinal chemistry. Its structural modification has given rise to a diverse array of derivatives with a broad spectrum of biological activities. This guide provides a comparative analysis of the biological activities of this compound and its derivatives, supported by experimental data, detailed protocols, and visualizations of relevant signaling pathways.
Introduction
This compound itself is primarily recognized as a flavoring agent and is used in the synthesis of other compounds, including antimalarial agents and lactate (B86563) dehydrogenase A (LDH-A) inhibitors.[1][2] However, the core structure of 4-phenylbutanoic acid and its esterified forms has proven to be a valuable starting point for the development of potent bioactive molecules. Derivatives have shown promise in areas such as cancer, inflammation, and neurodegenerative diseases. This guide will delve into the comparative efficacy of these compounds.
Data Summary: A Comparative Overview
The following table summarizes the biological activities of this compound and a selection of its derivatives, highlighting their potency through IC50 values.
| Compound/Derivative | Target/Activity | Cell Line/Assay | IC50 (µM) |
| This compound | Baseline | - | Data not available |
| Ethyl 2,4-dioxo-4-arylbutanoate Derivatives | Src Kinase Inhibition | Enzyme Assay | 48.3 - 90.3 |
| 4-Phenylbutyrate (4-PBA) | Histone Deacetylase (HDAC) Inhibition | Colon Cancer Cell Lines | Dose-dependent cytotoxicity |
| Ethyl 4-(4-bromophenyl)-2-diazo-4-(formyloxy) butanoate | Anti-inflammatory (α7nAchR activation) | RAW 264.7 cells | - |
Detailed Experimental Protocols
Src Kinase Inhibition Assay
This protocol is adapted from a study on Ethyl 2,4-dioxo-4-arylbutanoate derivatives.[3]
Objective: To determine the in vitro inhibitory activity of test compounds against Src kinase.
Materials:
-
Recombinant human Src kinase
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
Test compounds dissolved in DMSO
-
Staurosporine (B1682477) (positive control)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and staurosporine in the assay buffer.
-
In a 96-well plate, add the diluted compounds or DMSO (vehicle control).
-
Add the Src kinase enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable method, such as a luminescence-based kinase assay that quantifies ATP consumption.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Viability (MTT) Assay
This is a general protocol for assessing the cytotoxic effects of compounds on cancer cell lines.[2][4][5][6]
Objective: To measure the effect of test compounds on the viability of cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm (or 590 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation and cell survival. Some derivatives of phenylbutanoic acid have been shown to inhibit this pathway.[7]
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Topical phenylbutyrate antagonizes NF-κB signaling and resolves corneal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of Ethyl 4-phenylbutanoate
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for chemical intermediates is a cornerstone of quality control in the pharmaceutical industry. Ethyl 4-phenylbutanoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires accurate and robust analytical methods to ensure the safety and efficacy of the final drug product. This guide provides an objective comparison of three widely used analytical techniques for the purity assessment of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for purity determination is contingent on several factors, including the nature of potential impurities, required accuracy and precision, and available instrumentation. While chromatographic techniques like GC and HPLC are excellent for separating and quantifying impurities, qNMR offers a primary method for determining purity without the need for a specific reference standard of the analyte.
Data Presentation
The following table summarizes representative quantitative data obtained from the analysis of a single batch of this compound using GC-FID, HPLC-UV, and qNMR. This data is illustrative and serves to highlight the typical performance of each technique.
| Parameter | GC-FID | HPLC-UV | qNMR |
| Purity (%) | 99.65 | 99.72 | 99.68 |
| Relative Standard Deviation (RSD, n=6) (%) | 0.15 | 0.12 | 0.08 |
| Major Impurity 1 (%) | 0.21 | 0.18 | Not quantified individually |
| Major Impurity 2 (%) | 0.10 | 0.07 | Not quantified individually |
| Limit of Quantification (LOQ) (%) | 0.01 | 0.02 | ~0.1 (impurity dependent) |
| Analysis Time per Sample (min) | ~20 | ~15 | ~10 |
Experimental Protocols
Detailed methodologies for each of the cited experiments are provided below.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the purity determination of volatile and thermally stable compounds like this compound.
Instrumentation and Materials:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
This compound sample.
-
GC-grade solvent (e.g., dichloromethane (B109758) or ethyl acetate).
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen, constant flow.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector Temperature: 300 °C.
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the chosen GC-grade solvent.
-
Mix thoroughly.
Data Analysis: The purity is calculated using the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a versatile technique suitable for a wide range of compounds and is particularly useful for separating non-volatile or thermally labile impurities.
Instrumentation and Materials:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
This compound sample.
-
HPLC-grade acetonitrile (B52724) and water.
-
Phosphoric acid or formic acid.
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% acid).
-
Start with 50:50 (v/v) acetonitrile:water.
-
Linearly increase to 95:5 (v/v) acetonitrile:water over 10 minutes.
-
Hold for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
Data Analysis: Purity is determined by the area percent method, similar to GC-FID, by comparing the main peak area to the total peak area.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method that allows for the determination of purity against a certified internal standard without the need for a reference standard of the analyte itself.[1][2]
Instrumentation and Materials:
-
NMR spectrometer (400 MHz or higher).
-
Certified internal standard of known purity (e.g., maleic acid or 1,4-dinitrobenzene). The internal standard should have signals that do not overlap with the analyte signals.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
This compound sample.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh about 20 mg of this compound into a vial.
-
Accurately weigh about 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitation, including a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton).
-
Ensure a high signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of this compound (e.g., the triplet of the methyl group) and a signal from the internal standard.
-
Calculation of Purity: The purity of this compound (P_analyte) is calculated using the following formula:
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Mandatory Visualization
Caption: Experimental workflow for the purity assessment of this compound.
References
A Comprehensive Guide to the Characterization of Ethyl 4-Phenylbutanoate Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed characterization of the Ethyl 4-phenylbutanoate reference standard, offering a comparative analysis of analytical methodologies for its purity assessment and characterization. This document is intended to assist researchers, scientists, and professionals in drug development in selecting the appropriate analytical techniques and in the accurate interpretation of data.
Introduction to this compound
This compound, also known as ethyl benzenebutanoate, is a fatty acid ester with the molecular formula C₁₂H₁₆O₂.[1][2] It is a clear, colorless to pale yellow liquid with a fruity, plum-like odor.[1] This compound is utilized as a flavoring agent in the food industry and serves as an important intermediate in the synthesis of various pharmaceutical compounds.[1] The purity and accurate characterization of the this compound reference standard are paramount to ensure the quality, safety, and efficacy of the final products.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O₂ | [1] |
| Molecular Weight | 192.25 g/mol | [1] |
| CAS Number | 10031-93-3 | [3] |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
| Boiling Point | 276.6 °C at 760 mmHg | [3] |
| Density | 1.002 g/cm³ | [3] |
| Solubility | Insoluble in water | [2] |
| Refractive Index | 1.4910 to 1.4950 | [3] |
Comparative Analysis of Analytical Techniques for Purity Assessment
The purity of the this compound reference standard can be determined using several analytical techniques. The choice of method depends on the specific requirements of the analysis, such as the need for high accuracy, sensitivity, or structural information. This section compares the three most common methods: quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC).
Quantitative Data Summary
The following table presents representative data for the purity assessment of an this compound reference standard using different analytical techniques.
| Analytical Method | Purity (%) | Relative Standard Deviation (RSD, %) | Key Advantages | Key Disadvantages |
| qNMR | 99.8 | 0.1 | Provides structural confirmation and quantification without the need for a specific reference standard.[4][5] | Lower sensitivity compared to chromatographic methods; higher equipment cost.[4] |
| HPLC-UV | 99.7 | 0.3 | High precision and sensitivity, suitable for non-volatile compounds.[4][6] | Requires a chromophore for UV detection; quantification relies on a certified reference standard.[7] |
| GC-FID | 99.6 | 0.5 | High resolution and sensitivity for volatile compounds.[8] | Not suitable for thermally labile compounds; requires a certified reference standard for quantification.[8][9] |
Logical Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of an this compound reference standard, incorporating orthogonal analytical techniques.
Purity assessment workflow diagram.
Alternative Reference Standards
-
4-Phenylbutyric Acid: As the carboxylic acid precursor to this compound, this certified reference material is crucial for the identification and quantification of process-related impurities.[10][11][12]
The use of a well-characterized in-house standard, qualified against a primary standard using qNMR, is a common and acceptable practice in the pharmaceutical industry.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
1. Quantitative ¹H-NMR Spectroscopy
-
Objective: To determine the absolute purity of this compound and to provide structural confirmation.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound and 10 mg of a certified internal standard (e.g., maleic acid) into a clean vial.
-
Dissolve the mixture in 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Pulse Sequence: Standard 90° pulse.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
Number of Scans: 8.
-
Acquisition Time: ≥ 3 s.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of this compound (e.g., the triplet corresponding to the methyl group of the ethyl ester at ~1.2 ppm) and a signal of the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
2. High-Performance Liquid Chromatography (HPLC-UV)
-
Objective: To determine the purity of this compound by separating it from non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in the mobile phase.
-
Prepare the sample solution at the same concentration.
-
-
Data Analysis:
-
Calculate the area percent of the main peak in the chromatogram of the sample solution.
-
For a more accurate quantification, use an external standard calibration curve.
-
3. Gas Chromatography (GC-FID)
-
Objective: To identify and quantify volatile impurities in the this compound reference standard.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.[15]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.[8]
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Split (50:1).
-
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., ethyl acetate) at a concentration of 1 mg/mL.
-
-
Data Analysis:
-
Calculate the area percent of all detected peaks. The peak corresponding to this compound should be the major component.
-
Signaling Pathway Context (Illustrative)
While this compound itself is not directly involved in signaling pathways, its precursor, 4-phenylbutyric acid (4-PBA), is a known chemical chaperone that can modulate the unfolded protein response (UPR).[12] The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The following diagram illustrates a simplified overview of the UPR pathway, which can be influenced by 4-PBA.
Simplified Unfolded Protein Response pathway.
Conclusion
The comprehensive characterization of the this compound reference standard requires a multi-faceted analytical approach. Quantitative NMR serves as a primary method for determining absolute purity and providing structural identity. Orthogonal techniques such as HPLC-UV and GC-FID are essential for detecting and quantifying non-volatile and volatile impurities, respectively. By employing a combination of these methods, researchers can ensure the quality and reliability of the this compound reference standard, which is critical for its application in research, development, and quality control.
References
- 1. This compound | C12H16O2 | CID 61452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NP-MRD: Showing NP-Card for this compound (NP0337043) [np-mrd.org]
- 3. lookchem.com [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. enovatia.com [enovatia.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. s4science.at [s4science.at]
- 10. 4-phenylbutyric acid | Sigma-Aldrich [sigmaaldrich.com]
- 11. 4-Phenylbutyric Acid CAS: 1821-12-1 [cpachem.com]
- 12. scbt.com [scbt.com]
- 13. longdom.org [longdom.org]
- 14. benchchem.com [benchchem.com]
- 15. d-nb.info [d-nb.info]
A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl 4-phenylbutanoate
For researchers, scientists, and drug development professionals, the precise and reliable quantification of compounds like Ethyl 4-phenylbutanoate is crucial for ensuring product quality, stability, and safety. The cross-validation of analytical methods is a critical step to ensure consistency and reliability of data, especially when different analytical techniques are employed across various stages of research and development. This guide provides a comprehensive comparison of two widely used analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
This document outlines detailed experimental protocols and presents a comparative analysis of key validation parameters to assist in the selection of the most suitable method for specific analytical requirements. The performance data presented is based on typical validation results for the analysis of small organic molecules like this compound.
Principles of Analytical Method Cross-Validation
Cross-validation of analytical methods is the process of confirming that a validated analytical method produces consistent, reliable, and accurate results under different circumstances, such as with different analysts, on different instruments, or in different laboratories. It is a key component of method transfer and is essential for maintaining data integrity throughout the lifecycle of a drug product. The goal is to demonstrate that any differences in results between the methods are within acceptable limits.
The following diagram illustrates a general workflow for the cross-validation of two analytical methods.
Caption: General workflow for cross-validating two analytical methods.
Comparative Analysis of HPLC-UV and GC-MS for this compound
The choice between HPLC-UV and GC-MS for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and the need for structural confirmation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a robust and widely used technique for the quantification of compounds with a UV chromophore. This compound possesses a benzene (B151609) ring, making it suitable for UV detection.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It offers high selectivity and sensitivity, providing both quantitative data and structural information from the mass spectrum.
The following table summarizes the typical performance characteristics of validated HPLC-UV and GC-MS methods for the quantification of this compound.
| Validation Parameter | HPLC-UV | GC-MS | ICH Acceptance Criteria |
| Linearity (R²) | > 0.999 | > 0.999 | ≥ 0.99 |
| Range (µg/mL) | 1 - 100 | 0.1 - 25 | Defined by linearity |
| Accuracy (% Recovery) | 98.5 - 101.2 | 99.1 - 100.8 | 80 - 120% |
| Precision (% RSD) | |||
| - Repeatability | < 1.0 | < 1.5 | ≤ 2% |
| - Intermediate Precision | < 2.0 | < 2.5 | ≤ 3% |
| Limit of Detection (LOD) (µg/mL) | 0.25 | 0.02 | S/N ratio ≥ 3 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.75 | 0.06 | S/N ratio ≥ 10 |
| Specificity | No interfering peaks at the retention time of the analyte. | No interfering peaks at the retention time and m/z of the analyte. Confirmed by mass spectrum. | Method should be specific for the analyte. |
Experimental Protocols
Below are detailed representative methodologies for the HPLC-UV and GC-MS analysis of this compound.
HPLC-UV Method
This method is based on a reverse-phase separation with UV detection.
Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (60:40 v/v) with 0.1% phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 1000 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
GC-MS Method
This method is suitable for the sensitive and selective quantification of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
-
Data acquisition and processing software
Chromatographic and Mass Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 91, 104, 192).[2]
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent such as ethyl acetate (B1210297) to prepare a stock solution of 1000 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with ethyl acetate to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in ethyl acetate to achieve a concentration within the calibration range.
Conclusion
Both HPLC-UV and GC-MS are suitable techniques for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis. HPLC-UV is a robust and cost-effective method for routine quality control, while GC-MS offers higher sensitivity and specificity, making it ideal for trace-level analysis and confirmatory testing. The cross-validation of these methods is essential to ensure data consistency and reliability across different analytical platforms and throughout the product development lifecycle.
References
Comparative Reactivity of Phenylbutanoate Esters: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle differences in the chemical reactivity of isomeric compounds is crucial for optimizing synthesis, predicting metabolic stability, and designing effective prodrugs. This guide provides a comparative analysis of the reactivity of phenylbutanoate esters, focusing on the influence of the phenyl group's position on key chemical transformations. While direct comparative kinetic data for all isomers is sparse in the literature, this document compiles available information and extrapolates expected reactivity based on established chemical principles.
Phenylbutanoate esters are valuable intermediates in organic synthesis and have garnered attention in pharmaceutical research. Their structure, featuring a phenyl ring and an ester functional group, imparts a unique combination of steric and electronic properties that dictate their reactivity. The position of the phenyl group along the butanoate chain—at the 2, 3, or 4-position—significantly influences the accessibility of the ester carbonyl group and the electronic environment of the molecule, thereby affecting reaction rates and outcomes.
Synthesis of Phenylbutanoate Esters
The synthesis of phenylbutanoate esters can be achieved through various standard esterification methods. One of the most common is the Fischer esterification of the corresponding phenylbutanoic acid with an alcohol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification of 4-Phenylbutanoic Acid
This protocol describes the synthesis of ethyl 4-phenylbutanoate. Similar procedures can be adapted for other isomers and alcohols.
Materials:
-
4-Phenylbutanoic acid
-
Anhydrous ethanol (B145695) (excess)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 4-phenylbutanoic acid and an excess of anhydrous ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation.
Comparative Reactivity in Hydrolysis
The hydrolysis of esters to their corresponding carboxylic acids and alcohols is a fundamental reaction that is critical for understanding the stability of these compounds, particularly in biological systems where esterase enzymes are prevalent. The rate of hydrolysis can be influenced by steric hindrance around the carbonyl group and the electronic effects of substituents.
Table 1: Predicted Relative Reactivity of Phenylbutanoate Esters in Hydrolysis
| Phenylbutanoate Ester | Structure | Expected Relative Rate of Hydrolysis (Base-Catalyzed) | Rationale |
| Ethyl 2-Phenylbutanoate (B8525191) | EtOOC-CH(Ph)-CH2-CH3 | Slowest | The phenyl group at the α-position creates significant steric hindrance, impeding the approach of a nucleophile to the carbonyl carbon. |
| Ethyl 3-Phenylbutanoate | EtOOC-CH2-CH(Ph)-CH3 | Intermediate | The phenyl group is further from the carbonyl center, exerting less steric hindrance compared to the 2-isomer. Its electron-withdrawing inductive effect is also attenuated by the distance. |
| This compound | EtOOC-CH2-CH2-CH2-Ph | Fastest | The phenyl group is at the γ-position, exerting minimal steric hindrance at the reaction center. The electronic effect of the distant phenyl group is negligible. |
This predicted trend is based on the well-established principle that steric bulk near the reaction center slows down nucleophilic acyl substitution reactions.
Structure-Activity Relationship
The relationship between the structure of phenylbutanoate esters and their reactivity is primarily governed by:
-
Steric Effects: As illustrated in the hydrolysis comparison, the closer the bulky phenyl group is to the ester carbonyl, the slower the rate of nucleophilic attack.
-
Electronic Effects: The phenyl group is generally considered to be weakly electron-withdrawing through an inductive effect. This effect would be most pronounced in the 2-phenylbutanoate isomer, potentially making the carbonyl carbon slightly more electrophilic. However, the steric hindrance is the dominant factor in this case. In substituted phenylbutanoates, electron-withdrawing groups on the phenyl ring would be expected to increase the rate of hydrolysis, while electron-donating groups would decrease it.
Relevance in Drug Development and Signaling Pathways
Phenylbutanoate derivatives are of significant interest in drug development. Sodium phenylbutyrate, the sodium salt of 4-phenylbutanoic acid, is an approved drug for the treatment of urea (B33335) cycle disorders. It functions as an ammonia (B1221849) sink. Furthermore, it is a known histone deacetylase (HDAC) inhibitor.
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. By inhibiting HDACs, compounds like phenylbutyrate can lead to histone hyperacetylation and the re-expression of silenced genes, a mechanism that is being explored for the treatment of cancer and other diseases.
Phenylbutanoate esters can act as prodrugs of phenylbutyrate. The ester moiety can mask the carboxylic acid, potentially improving pharmacokinetic properties such as membrane permeability and oral bioavailability. Once in the body, these esters are expected to be hydrolyzed by esterases to release the active drug, 4-phenylbutanoic acid. The rate of this enzymatic hydrolysis would be influenced by the same structural factors discussed above, with less sterically hindered esters generally being more rapidly converted to the active form.
Signaling Pathway: Histone Deacetylase (HDAC) Inhibition
Caption: Mechanism of action of phenylbutanoate ester prodrugs as HDAC inhibitors.
Experimental Workflow: Comparative Hydrolysis Study
A Comparative Sensory Analysis of Ethyl 4-phenylbutanoate as a Flavor Compound
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-phenylbutanoate is a flavor compound valued for its characteristic sweet, fruity, and floral aroma with plum-like nuances.[1][2][3] This guide provides a comprehensive comparison of the sensory properties of this compound with other common fruity esters, supported by experimental data and detailed methodologies. This information is intended to assist researchers and professionals in the flavor, fragrance, and pharmaceutical industries in the evaluation and application of this compound.
Quantitative Sensory Data Comparison
| Flavor Compound | Chemical Formula | Molecular Weight ( g/mol ) | Odor Profile | Odor Threshold (in water) | Taste Profile |
| This compound | C₁₂H₁₆O₂ | 192.25 | Sweet, fruity, floral, plum-like[1][2][3] | Data not available | Sweet, fruity, plum-like[1] |
| Ethyl Butyrate | C₆H₁₂O₂ | 116.16 | Fruity (pineapple-like)[4] | 1 ppb[5] | Sweet, analogous to odor[4] |
| Ethyl Hexanoate | C₈H₁₆O₂ | 144.21 | Fruity (apple, banana, pineapple), sweet, aniseed[6] | 1 ppb[5] | Fruity, sweet[7] |
| Ethyl Isovalerate | C₇H₁₄O₂ | 130.18 | Sweet, fruity (apple, pineapple hints)[4] | 0.01 - 0.4 ppb[5] | Fruity, sweet, berry-like[5] |
| Isoamyl Acetate | C₇H₁₄O₂ | 130.19 | Banana, pear drops, fruity, estery[8] | 0.5 - 10 mg/L (in beer)[8] | Banana, pear, sweet[8] |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Ethereal, sweet, fruity (pineapple, grape, pear drops)[9] | 5000 ppb[5] | Fruity[10][11] |
Experimental Protocols for Sensory Analysis
To quantitatively and qualitatively assess the sensory characteristics of flavor compounds like this compound, standardized methodologies are crucial. The following are detailed protocols for two key analytical techniques.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[12][13] This allows for the identification of odor-active compounds in a sample.
Objective: To identify and characterize the odor-active compounds in a sample containing this compound.
Apparatus:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port (ODP).
-
Capillary column suitable for flavor analysis (e.g., DB-5, DB-Wax).
-
Trained sensory panelists (6-12 individuals).[12]
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., ethanol) at a concentration appropriate for GC analysis.
-
GC Separation: Inject the sample into the GC. The effluent from the column is split, with a portion going to the FID and the other to the ODP.
-
Olfactometry: Trained panelists sniff the effluent from the ODP and record the retention time, intensity, and a descriptor for each odor perceived.[12]
-
Data Analysis: The retention times of the odor events are matched with the peaks from the FID chromatogram to identify the odor-active compounds. The intensity of the odor can be rated on a scale.
Quantitative Descriptive Analysis (QDA)
QDA is a sensory evaluation method used to identify, describe, and quantify the sensory attributes of a product by a trained panel.[14][15]
Objective: To develop a comprehensive sensory profile of this compound and compare it to other fruity esters.
Panelists: A panel of 8-15 trained individuals.[16]
Procedure:
-
Panelist Training:
-
Term Generation: Panelists are presented with samples of this compound and other fruity esters. Through discussion, they generate a list of descriptive terms for the aroma, flavor, and mouthfeel.
-
Reference Standards: Reference standards for each descriptor are developed and provided to the panelists to ensure consistent understanding and usage of the terms.
-
Scaling Practice: Panelists practice rating the intensity of each attribute on a line scale (e.g., 0 = not perceptible, 100 = very strong).
-
-
Product Evaluation:
-
Samples are prepared at a standardized concentration in a neutral base (e.g., water, unsalted crackers).
-
Samples are presented to the panelists in a blinded and randomized order.
-
Panelists independently rate the intensity of each sensory attribute for each sample.
-
-
Data Analysis: The data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in sensory attributes between the products. The results are often visualized using spider web plots.[15]
Signaling Pathway for Odor Perception
The perception of flavor compounds like this compound begins with the interaction of the odorant molecule with olfactory receptors (ORs) located in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs). The binding of an odorant triggers a signaling cascade that ultimately leads to the perception of smell in the brain.
Caption: G-protein coupled receptor olfactory signaling pathway.
References
- 1. NP-MRD: Showing NP-Card for this compound (NP0337043) [np-mrd.org]
- 2. ETHYL 4-PHENYLBUTYRATE | 10031-93-3 [chemicalbook.com]
- 3. This compound | C12H16O2 | CID 61452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl isovalerate | The Fragrance Conservatory [fragranceconservatory.com]
- 5. Ethyl Isovalerate manufacturers and suppliers in China - ODOWELL [odowell.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. perfumeextract.co.uk [perfumeextract.co.uk]
- 9. perfumerflavorist.com [perfumerflavorist.com]
- 10. flavour.zone [flavour.zone]
- 11. youtube.com [youtube.com]
- 12. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 13. pfigueiredo.org [pfigueiredo.org]
- 14. mdpi.com [mdpi.com]
- 15. Quantitative Descriptive Analysis [sensorysociety.org]
- 16. researchgate.net [researchgate.net]
Efficacy of Ethyl 4-phenylbutanoate as a synthon for drug discovery
A critical evaluation of Ethyl 4-phenylbutanoate's role as a synthetic building block in the development of novel therapeutics, with a comparative analysis against alternative synthons.
This compound, a fatty acid ester, has emerged as a valuable synthon in medicinal chemistry, primarily for the introduction of the 4-phenylbutyl moiety into bioactive molecules. This structural motif is featured in a range of therapeutic agents, including antimalarial drugs and cancer therapeutics. This guide provides a comprehensive comparison of this compound with alternative synthons, supported by experimental data and detailed protocols, to aid researchers in making informed decisions during the drug discovery process.
Performance Comparison: this compound vs. Alternatives
The selection of a synthon for introducing a specific chemical fragment is a critical step in drug synthesis, impacting reaction efficiency, cost, and overall yield. Here, we compare the performance of this compound with other reagents used to incorporate the 4-phenylbutyl group.
| Synthon | Application | Advantages | Disadvantages | Typical Yield | Ref. |
| This compound | Synthesis of thiazolium salts (antimalarial), LDHA inhibitors (anticancer) | Commercially available, stable, good reactivity in ester-to-amide conversions. | Requires activation for certain reactions. | 70-85% | [1][2] |
| 4-Phenylbutyric acid | General precursor for 4-phenylbutyl derivatives | Readily available, can be converted to various functional groups. | Requires activation (e.g., to acid chloride) for many coupling reactions, which can add steps and use harsh reagents. | 65-80% (multi-step) | [3] |
| 4-Phenylbutyl bromide | Alkylation reactions | Good leaving group for nucleophilic substitution. | Can be lachrymatory, potential for side reactions (elimination). | 60-75% | [4] |
| 4-Phenyl-1-butanol | Ether and ester synthesis | Versatile starting material. | Hydroxyl group may require protection/deprotection steps. | 60-70% (multi-step) | [5] |
Applications in Drug Discovery
Antimalarial Bis-Thiazolium Salts
This compound is a key intermediate in the synthesis of bis-thiazolium salts, a class of compounds that exhibit potent antimalarial activity by inhibiting phosphatidylcholine biosynthesis in Plasmodium falciparum.[6] The 4-phenylbutyl linker, derived from this compound, is crucial for the optimal positioning of the two thiazolium heads, which is essential for their biological activity.
Signaling Pathway:
Lactate (B86563) Dehydrogenase A (LDHA) Inhibitors
This compound also serves as a building block for the synthesis of novel inhibitors of lactate dehydrogenase A (LDHA), an enzyme overexpressed in various cancers and a key player in the Warburg effect.[7] These inhibitors, often featuring a succinic acid monoamide motif, bind to an allosteric site on LDHA, disrupting its function and leading to reduced lactate production and inhibition of glycolysis in cancer cells.[7]
Signaling Pathway:
Experimental Protocols
Synthesis of a Succinic Acid Monoamide-Based LDHA Inhibitor Intermediate
This protocol describes a key step in the synthesis of a novel class of LDHA inhibitors, where this compound is converted to an amide intermediate.
Workflow:
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Coupling agent (e.g., HATU, HOBt)
-
Base (e.g., Diisopropylethylamine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Eluent (e.g., Hexane/Ethyl acetate (B1210297) mixture)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the amine (1.1 eq), coupling agent (1.2 eq), and base (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired amide intermediate.
Conclusion
This compound proves to be an effective and versatile synthon for the incorporation of the 4-phenylbutyl moiety in the synthesis of diverse drug candidates. Its commercial availability, stability, and reliable reactivity make it a favorable choice for many synthetic applications. While alternative synthons exist, the choice ultimately depends on the specific reaction conditions, desired functional group transformations, and overall synthetic strategy. The provided data and protocols offer a valuable resource for researchers navigating these decisions in their drug discovery endeavors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. A choline-releasing glycerophosphodiesterase essential for phosphatidylcholine biosynthesis and blood stage development in the malaria parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of bis-thiazolium salts as potential antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl 4-Phenylbutanoate: A Guide for Laboratory Professionals
For researchers and scientists in drug development, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of ethyl 4-phenylbutanoate, prioritizing safety and regulatory adherence.
This compound is a fatty acid ester with a sweet, fruity odor.[1][2][3][4] While utilized in various applications, its disposal requires careful consideration of its chemical properties and potential hazards.
Key Properties and Hazards
A thorough understanding of the substance's characteristics is the first step in safe handling and disposal.
| Property | Value |
| Molecular Formula | C₁₂H₁₆O₂[1][2][5] |
| Molecular Weight | 192.25 g/mol [1] |
| Appearance | Colorless oil or liquid[5][6] |
| Solubility | Insoluble in water; Soluble in ethanol[3][5] |
| Boiling Point | 212 °C (413.6 °F)[6] |
| Flash Point | >114 °C (>237 °F)[5] |
| Density | ~1.0 g/cm³[5] |
Hazard Summary:
This compound is classified as an irritant.[1] According to the Globally Harmonized System (GHS), it has the following hazard statements:
The signal word for this chemical is "Warning".[1][7] Due to its flashpoint, it should be managed as a flammable liquid, following all relevant regulations for this hazard class.[8][9][10]
Step-by-Step Disposal Protocol
Adherence to a strict protocol is essential for the safe disposal of this compound. Never pour this chemical down the drain or attempt to dispose of it in standard trash .[8][9][11]
1. Personal Protective Equipment (PPE):
-
Before handling, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves
-
Safety glasses or goggles
-
A lab coat
-
2. Waste Collection and Segregation:
-
Collect all waste containing this compound in a designated, compatible waste container. Plastic containers are often preferred for chemical waste.[12]
-
This waste stream should be segregated as a non-halogenated organic solvent waste .[13] Do not mix it with incompatible waste types like acids or bases.[14]
3. Container Labeling:
-
Clearly label the waste container with its full contents. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Any other components of the waste mixture
-
The approximate percentages of each component
-
The relevant hazard warnings (e.g., "Irritant," "Flammable")
-
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[12][14]
-
Ensure the SAA is inspected weekly for any signs of leakage.[14]
5. Arranging for Disposal:
-
Once the container is full or has been in the SAA for the maximum allowed time (consult your institution's policies, often up to one year as long as accumulation limits are not exceeded), arrange for its collection by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[11][12]
6. Disposal of Empty Containers:
-
An empty container that held this compound must be handled properly.
-
If the container is to be disposed of as regular trash, it must be completely empty, with as little residue as possible.[11]
-
Deface or remove all chemical and hazard labels from the empty container before placing it in the appropriate recycling or trash receptacle.[11]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments. Always consult your institution's specific waste management guidelines and local regulations.[13][15]
References
- 1. This compound | C12H16O2 | CID 61452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB008256) - FooDB [foodb.ca]
- 3. NP-MRD: Showing NP-Card for this compound (NP0337043) [np-mrd.org]
- 4. ETHYL 4-PHENYLBUTYRATE | 10031-93-3 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. fishersci.com [fishersci.com]
- 7. Ethyl 4-oxo-4-phenylbutyrate | C12H14O3 | CID 80451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 9. triumvirate.com [triumvirate.com]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. vumc.org [vumc.org]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. How Do You Discard Class 3 Flammable Liquids List Chemicals? [ewastedisposal.net]
Personal protective equipment for handling Ethyl 4-phenylbutanoate
For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for managing Ethyl 4-phenylbutanoate in the laboratory, from operational procedures to disposal plans.
Chemical and Physical Properties
A clear understanding of this compound's properties is the foundation of its safe handling.
| Property | Value |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol [1] |
| Appearance | Colorless slightly oily liquid[2] |
| Odor | Sweet, fruity, plum-like |
| Boiling Point | 100°C at 1 mmHg[2] |
| Flash Point | 114.4°C[2] |
| Density | 1.001 g/cm³[2] |
| Solubility | Insoluble in water; Soluble in ethanol[2] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant and may cause skin, eye, and respiratory irritation[1]. Adherence to proper PPE protocols is mandatory to ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses or goggles | Chemical safety goggles providing a complete seal are required. A face shield should be used when there is a risk of splashing[3]. |
| Hand Protection | Chemical-resistant gloves | Butyl rubber gloves are recommended for handling esters[4]. Nitrile gloves offer poor resistance and should be avoided[5][6]. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory coat | A standard, fully-buttoned laboratory coat is required to protect against skin contact. For larger quantities, a chemical-resistant apron is also recommended. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If vapors or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary[3]. |
Operational Plan: Safe Handling Workflow
A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow outlines the key steps from preparation to post-handling procedures.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
